molecular formula C7H6N2O4 B112838 4-Amino-2-nitrobenzoic acid CAS No. 610-36-6

4-Amino-2-nitrobenzoic acid

Cat. No.: B112838
CAS No.: 610-36-6
M. Wt: 182.13 g/mol
InChI Key: SAJYSJVBNGUWJK-UHFFFAOYSA-N
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Description

4-Amino-2-nitrobenzoic acid is a valuable chemical scaffold in scientific research, primarily serving as a versatile building block for the synthesis of various complex molecules. Its distinct structure, featuring both amino and nitro functional groups on an aromatic benzoic acid ring, makes it a critical intermediate in several fields. A significant application is in the development of pharmaceutical intermediates , where its framework is incorporated into potential therapeutic agents . Furthermore, it is extensively used as a precursor in the synthesis of dye intermediates , leveraging its aromatic properties for the creation of more complex colored compounds . The compound's role as a essential precursor to local anesthetics of the aminoester series , such as procaine and tetracaine, is well-established . Beyond these applications, derivatives of para-aminobenzoic acid (PABA), the core structural family of this compound, are being actively investigated for a broad spectrum of biological activities. These include potential use as acetylcholinesterase (AChE) inhibitors for managing symptoms of neurodegenerative conditions like Alzheimer's disease, as well as exhibiting antimicrobial, anticancer, and anti-inflammatory properties in research settings . The global market for this compound reflects its importance in industrial and research applications . This compound is for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJYSJVBNGUWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284476
Record name 4-amino-2-nitrobenzoic acid
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Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610-36-6
Record name 610-36-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 610-36-6
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Record name 4-amino-2-nitrobenzoic acid
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Record name 4-Amino-2-nitrobenzoic Acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Amino-2-nitrobenzoic acid (CAS No. 610-36-6), a pivotal chemical intermediate in various industrial and research applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, analytical characterization, applications, and safety protocols, grounding all information in established scientific literature and safety data.

Core Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a benzoic acid core substituted with both an amino (-NH₂) and a nitro (-NO₂) group.[1] This unique structure makes it a versatile building block in organic synthesis.[2]

Chemical Structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 610-36-6[3][4][5]
Molecular Formula C₇H₆N₂O₄[1][3]
Molecular Weight 182.13 g/mol [3][6]
Appearance Light yellow to amber to dark green powder/crystal[1]
IUPAC Name This compound[2][6]
Solubility Soluble in water, dependent on pH[1]
pKa pH optimum between 1 and 2[1]
SMILES C1=CC(=C(C=C1N)[O-])C(=O)O[6]
InChI InChI=1S/C7H6N2O4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,8H2,(H,10,11)[6]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and logical synthetic route begins with a readily available precursor, 4-aminobenzoic acid (p-aminobenzoic acid or PABA). The core strategy involves protecting the reactive amino group, followed by nitration of the aromatic ring, and concluding with the removal of the protecting group.[2]

Rationale for Synthetic Strategy: The amino group of PABA is a strong activating group, which would interfere with the desired nitration reaction and is susceptible to oxidation. Therefore, it is first protected by acetylation. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled nitration. The final step is the hydrolysis of the acetyl group to yield the target molecule.[2]

Synthesis_Workflow Figure 2: Synthesis Workflow for this compound PABA 4-Aminobenzoic Acid (PABA) Step1 Step 1: Acetylation (Protection of Amino Group) PABA->Step1 Intermediate1 4-Acetamidobenzoic Acid Step1->Intermediate1 Step2 Step 2: Nitration (Introduction of Nitro Group) Intermediate1->Step2 Intermediate2 4-Acetamido-2-nitrobenzoic Acid Step2->Intermediate2 Step3 Step 3: Hydrolysis (Deprotection) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: General workflow for the synthesis of this compound from PABA.

Detailed Experimental Protocol:

This protocol is a representative synthesis; specific conditions may require optimization.

Step 1: Acetylation of 4-Aminobenzoic Acid [2]

  • In a fume hood, suspend 4-aminobenzoic acid in water.

  • Add acetic anhydride to the suspension while stirring vigorously.

  • The reaction is typically exothermic; maintain the temperature with an ice bath if necessary.

  • Continue stirring until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • The product, 4-acetamidobenzoic acid, will precipitate out of the solution upon cooling.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Nitration of 4-Acetamidobenzoic Acid

  • Carefully add the dried 4-acetamidobenzoic acid to a mixture of concentrated sulfuric acid and nitric acid, pre-cooled in an ice-salt bath.

  • Maintain the temperature below 10°C throughout the addition to prevent over-nitration and side reactions.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature until completion (monitored by TLC).

  • Pour the reaction mixture onto crushed ice to precipitate the product, 4-acetamido-2-nitrobenzoic acid.

  • Filter the yellow solid, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Hydrolysis of 4-Acetamido-2-nitrobenzoic Acid [2]

  • Reflux the 4-acetamido-2-nitrobenzoic acid in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • The progress of the hydrolysis is monitored by TLC until the starting material is no longer present.

  • If acidic hydrolysis is used, the product may precipitate upon cooling. If basic hydrolysis is used, the solution should be cooled and then acidified to a pH of approximately 3-4 to precipitate the this compound.[7][8]

  • Filter the final product, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture may be performed for further purification.

Applications in Research and Industry

This compound is a valuable intermediate due to its reactive functional groups, which can be selectively modified.

  • Pharmaceutical Synthesis: It serves as a crucial building block for more complex molecules, including pharmaceutical intermediates.[2] Its structural framework is incorporated into potential therapeutic agents. The parent family of compounds, para-aminobenzoic acid (PABA) derivatives, are actively being researched for a wide range of biological activities. These include potential use as acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases, as well as antimicrobial, anticancer, and anti-inflammatory agents.[2]

  • Dye Manufacturing: The aromatic amine and nitro groups make it a precursor in the synthesis of various dyes.[1][2]

  • Organic Synthesis: It is widely used as an intermediate in diverse organic reactions, leveraging its functional groups for further chemical transformations.[1] For example, the amino group can be converted to a hydroxyl group, and the overall structure is suitable for constructing fused ring systems like benzoxazines.[2]

Analytical Characterization Methods

Ensuring the purity and confirming the identity of this compound is critical. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Techniques: [2]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the connectivity and chemical environment of the atoms.

  • Infrared (IR) Spectroscopy: IR analysis helps to identify the key functional groups present: the carboxylic acid (C=O and O-H stretches), the nitro group (N-O stretches), and the amino group (N-H stretches).

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

Chromatographic Technique: High-Performance Liquid Chromatography (HPLC) HPLC is a standard method for assessing the purity of this compound and for its quantification in reaction mixtures or final products. While a specific method for this exact compound is not detailed in the provided results, a reliable method can be adapted from established procedures for structurally similar compounds.[9][10]

Table 2: Representative HPLC Method Parameters

ParameterRecommended ConditionRationale/Source
Column C18 reverse-phase (e.g., Primesep 100)Provides good retention for aromatic compounds.[9][11]
Mobile Phase Isocratic mixture of Acetonitrile and an acidic aqueous buffer (e.g., 0.1% H₂SO₄)The organic modifier (acetonitrile) controls retention time, while the acidic buffer suppresses the ionization of the carboxylic acid for better peak shape.[9][11]
Detection UV at ~275 nmAromatic nitro compounds typically have strong UV absorbance in this region.[9]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.[9]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[10]

This method would be suitable for routine purity checks and quantification, offering a balance of speed, selectivity, and sensitivity.[10]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from safety data sheets (SDS) for this compound and structurally related chemicals.

Hazard Identification:

  • May cause skin, eye, and respiratory irritation.[12][13][14]

  • Avoid breathing dust, fumes, or vapors.[12][15]

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[12][15]

  • Gloves: Wear chemical-impermeable gloves. Always inspect gloves before use and use proper removal techniques.[15][16]

  • Eye Protection: Use chemical safety goggles or a face shield.[12][14]

  • Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[15]

  • General Hygiene: Wash hands thoroughly after handling.[12][14] Avoid formation of dust and aerosols.[15]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][15]

  • Keep away from incompatible materials and sources of ignition.[15]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12][15]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[12][15]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[12][15]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[15]

References

  • This compound [CAS: 610-36-6]. Ivy Fine Chemicals. [Link]

  • This compound | C7H6N2O4 | CID 235713. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. PrepChem.com. [Link]

  • This compound | C7H6N2O4 | CID 235713. PubChem, National Institutes of Health. [Link]

  • Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Patsnap Eureka. [Link]

  • 4-Nitrobenzoic acid. Wikipedia. [Link]

  • HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. SIELC Technologies. [Link]

  • HPLC Method for Analysis of 4-Amino-2-nitrophenol on Alltesta™ Gradient. Newcrom. [Link]

Sources

4-Amino-2-nitrobenzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-2-nitrobenzoic Acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the molecule's fundamental properties, synthesis, purification, characterization, applications, and safety protocols, grounding all technical claims in authoritative references.

Core Molecular Profile

This compound (CAS No: 610-36-6) is a substituted benzoic acid derivative featuring both an amino (-NH₂) and a nitro (-NO₂) functional group on the aromatic ring.[1] This unique arrangement of an electron-donating group (amino) and a strong electron-withdrawing group (nitro) ortho to the carboxylic acid makes it a valuable and versatile intermediate in organic synthesis.[2] It typically appears as a light yellow to amber crystalline solid.[1] Its molecular structure is foundational for the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.[1][2]

Physicochemical and Computed Properties

A precise understanding of the molecule's properties is critical for its application in experimental design, from selecting appropriate solvents to predicting its behavior in analytical systems.

PropertyValueSource
Molecular Formula C₇H₆N₂O₄[3][4]
Molecular Weight 182.13 g/mol [3][4]
IUPAC Name This compound[4]
CAS Number 610-36-6[3]
Appearance Light yellow to dark green powder/crystal[1]
Canonical SMILES C1=CC(=C(C=C1N)[O-])C(=O)O[4]
InChIKey SAJYSJVBNGUWJK-UHFFFAOYSA-N[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 5[4]
XLogP3 0.8[4]

Strategic Synthesis Pathway

The synthesis of this compound is a classic example of regioselective aromatic substitution, where functional group manipulation is paramount to achieving the desired isomer. Direct nitration of 4-aminobenzoic acid (PABA) is problematic as the amino group is susceptible to oxidation by strong nitrating agents and directs incoming electrophiles to the ortho position (relative to the amino group), leading to a mixture of products.[2] Therefore, a multi-step, protective strategy is employed.

The most common and effective pathway involves three key stages:

  • Protection: The amino group of the starting material, 4-aminobenzoic acid, is protected, typically via acetylation. This prevents its oxidation and modulates its directing effect.[2]

  • Nitration: The protected intermediate undergoes regioselective nitration. The acetamido group directs the incoming nitro group to its ortho position, which corresponds to the 2-position of the final product.

  • Deprotection: The protecting group is removed via hydrolysis to reveal the amino group, yielding the target molecule.

Synthesis_Workflow PABA 4-Aminobenzoic Acid (PABA) Protected 4-Acetamidobenzoic Acid PABA->Protected Acetylation (Acetic Anhydride) Nitrated 4-Acetamido-2-nitrobenzoic Acid Protected->Nitrated Nitration (HNO₃/H₂SO₄) Final 4-Amino-2-nitrobenzoic Acid Nitrated->Final Hydrolysis (Acid/Base)

Caption: Strategic synthesis workflow for this compound.
Experimental Protocol: Synthesis

The following protocol is a representative methodology based on established chemical principles for aromatic substitution and protection group chemistry.[2]

Step 1: Acetylation of 4-Aminobenzoic Acid

  • Suspend 1 mole of 4-aminobenzoic acid in water.

  • Add a slight molar excess (1.1 moles) of acetic anhydride.

  • Stir the mixture vigorously at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath to precipitate the product, 4-acetamidobenzoic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Nitration of 4-Acetamidobenzoic Acid

  • Carefully add the dried 4-acetamidobenzoic acid (1 mole) in portions to a flask containing concentrated sulfuric acid, keeping the temperature below 10°C with an ice bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 moles) to concentrated sulfuric acid in a separate flask, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the solution of 4-acetamidobenzoic acid, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Collect the solid by vacuum filtration, wash extensively with cold water to remove residual acid, and dry.

Step 3: Hydrolysis (Deprotection)

  • Reflux the crude 4-acetamido-2-nitrobenzoic acid in an aqueous solution of hydrochloric acid (e.g., 10% HCl) for 1-2 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Cool the solution. The product, this compound, may precipitate as the hydrochloride salt.

  • Neutralize the solution carefully with a base (e.g., sodium hydroxide) to the isoelectric point to precipitate the final product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Purification and Analytical Characterization

Ensuring the purity and confirming the identity of the final compound are critical steps for its use in any application, especially in drug development.

Purification Methodologies
  • Recrystallization: This is a primary method for purifying the final solid product. The choice of solvent is crucial and depends on the compound's solubility profile.[2]

  • Acid-Base Extraction: The amphoteric nature of this compound, with its acidic carboxylic group and basic amino group, allows for sophisticated purification. By adjusting the pH of a solution, the compound can be selectively moved between aqueous and organic layers, leaving impurities behind.[2]

  • Chromatography: For achieving the highest purity (>98%), methods like High-Performance Liquid Chromatography (HPLC) are indispensable.[2][5]

Structural Elucidation and Purity Analysis

A combination of spectroscopic and chromatographic techniques is required for unambiguous structural confirmation and quantitative purity assessment.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for confirmation of the substitution pattern on the aromatic ring.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule, such as the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the characteristic stretches of the nitro group.[4]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by measuring its mass-to-charge ratio, providing definitive evidence of the molecular formula.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the synthesized compound. A well-developed method can separate the main compound from starting materials, by-products, and other impurities.[5][6]

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_methods Techniques Crude Crude Product Purified Purified Product (e.g., via Recrystallization) Crude->Purified Identity Structural Identity Purified->Identity Spectroscopy Purity Purity Assessment Purified->Purity Chromatography NMR NMR Identity->NMR IR IR Identity->IR MS MS Identity->MS HPLC HPLC Purity->HPLC

Caption: General analytical workflow for product validation.
Representative Protocol: HPLC Purity Analysis

This protocol is adapted from methodologies used for analyzing similar aminobenzoic acid derivatives.[6]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis scan; typically around 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 0.1 mg/mL).

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable building block for synthesizing a range of target molecules.[2]

  • Pharmaceutical Intermediates: It serves as a critical scaffold in the synthesis of potential therapeutic agents.[2] The presence of three distinct functional groups (amino, nitro, carboxyl) allows for sequential and selective chemical modifications to build complex molecular architectures.

  • Dye Synthesis: Its aromatic nature and functional groups are leveraged in the creation of dye intermediates.[2]

  • Precursor to Biologically Active Molecules: As a derivative of para-aminobenzoic acid (PABA), its structural framework is part of a family of compounds being investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][7] For instance, nitro-containing compounds are used in medicines for cardiovascular diseases and Parkinson's disease.[8]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[9][10]

  • Hazards Identification:

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

    • Response:

      • IF ON SKIN: Wash with plenty of soap and water.

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[9]

    • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is more than a simple chemical compound; it is a strategic intermediate whose value lies in its structural and functional complexity. Its synthesis requires a deliberate, multi-step approach to ensure correct regiochemistry, and its purification and characterization demand a suite of modern analytical techniques. For researchers in organic synthesis and drug discovery, a thorough understanding of this molecule's properties, synthesis, and handling is fundamental to unlocking its potential as a building block for the next generation of dyes, materials, and therapeutic agents.

References

  • PubChem, National Center for Biotechnology Information. This compound | C7H6N2O4 | CID 235713. [Link]

  • PrepChem.com. Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. [Link]

  • Ivy Fine Chemicals. This compound [CAS: 610-36-6]. [Link]

  • GenoChem World. A1686 this compound,>98.0%(HPLC)(T). [Link]

  • Multidisciplinary Digital Publishing Institute (MDPI). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • National Center for Biotechnology Information. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC. [Link]

Sources

Introduction: A Versatile Aromatic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-Amino-2-nitrobenzoic Acid

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounding all claims in authoritative data.

This compound (CAS No. 610-36-6) is a substituted aromatic carboxylic acid featuring an amino group (-NH₂) and a nitro group (-NO₂) on the benzoic acid framework.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable and versatile building block in organic synthesis.[2] Its primary utility lies in its role as a precursor for the synthesis of complex molecules, including pharmaceutical intermediates and dye intermediates.[1][2] This guide will explore the fundamental chemical characteristics that underpin its utility, from its physicochemical properties and synthesis to its reactivity and safe handling protocols.

Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by its molecular structure and resulting physical properties. The molecule consists of a benzene ring substituted with a carboxylic acid group, an amino group at position 4 (para), and a nitro group at position 2 (ortho).

Caption: Molecular structure of this compound.

The interplay of the electron-donating amino group and the electron-withdrawing nitro and carboxyl groups dictates the molecule's electronic properties and reactivity.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 610-36-6[2][3][4]
Molecular Formula C₇H₆N₂O₄[1][3][4]
Molecular Weight 182.13 g/mol [2][3][4]
Appearance Light yellow to dark green powder/crystal[1][3][5]
Melting Point 239 °C[3][5]
Boiling Point 440.9 ± 35.0 °C (Predicted)[3][5]
Density 1.568 ± 0.06 g/cm³ (Predicted)[3][5]
pKa 2.84 ± 0.25 (Predicted)[3][5]
Solubility Soluble in water, solubility is pH-dependent.[1]
InChI Key SAJYSJVBNGUWJK-UHFFFAOYSA-N[2][6]

The compound's solubility is significantly influenced by pH. In basic solutions, the carboxylic acid group deprotonates to form a carboxylate salt, increasing its aqueous solubility.[7] Conversely, in acidic conditions, the amino group can be protonated.

Synthesis and Purification: A Regioselective Challenge

The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution. The directing effects of the substituents must be carefully managed to achieve the desired 2,4-disubstitution pattern. The carboxylic acid group is a meta-director, while the amino group is a strong ortho-, para-director.[2] Direct nitration of 4-aminobenzoic acid (PABA) is often avoided as the amino group is susceptible to oxidation under harsh nitrating conditions.[2]

A common and effective strategy involves protecting the amino group as an acetamido group. This protects the amine from oxidation and modulates its directing effect, still favoring the ortho position for nitration.

Core Synthesis Pathway

The workflow involves three main stages: protection (acetylation), regioselective nitration, and deprotection (hydrolysis).

Synthesis_Workflow Start Start: 4-Aminobenzoic Acid (PABA) Step1 Step 1: Acetylation (Protection of Amino Group) Reagent: Acetic Anhydride Start->Step1 Intermediate1 Intermediate: 4-Acetamidobenzoic Acid Step1->Intermediate1 Step2 Step 2: Nitration (Electrophilic Aromatic Substitution) Reagents: HNO₃ / H₂SO₄ Intermediate1->Step2 Intermediate2 Intermediate: 4-Acetamido-2-nitrobenzoic Acid Step2->Intermediate2 Step3 Step 3: Hydrolysis (Deprotection) Reagent: Acid or Base (e.g., HCl) Intermediate2->Step3 Product Product: this compound Step3->Product Purification Purification (Recrystallization) Product->Purification

Sources

An In-depth Technical Guide to the Synthesis of 4-Amino-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 4-Amino-2-nitrobenzoic acid, a key intermediate in the pharmaceutical and dye industries. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable synthetic routes, including mechanistic insights, comparative analysis of methodologies, and step-by-step experimental protocols. The guide emphasizes two primary, industrially relevant strategies: a two-step synthesis from 2,4-dinitrotoluene and a direct amination approach from 4-chloro-2-nitrobenzoic acid. Each pathway is critically evaluated to provide a thorough understanding of the chemical transformations, enabling informed decisions in process development and optimization.

Introduction: The Significance of this compound

This compound (CAS 610-36-6) is a valuable bifunctional molecule featuring an amino, a nitro, and a carboxylic acid group on a benzene ring.[1] This unique arrangement of functional groups makes it a versatile precursor in the synthesis of a wide range of more complex molecules. Its primary applications are in the manufacturing of azo dyes and as a crucial building block for active pharmaceutical ingredients (APIs). The presence of the electron-withdrawing nitro and carboxylic acid groups, along with the electron-donating amino group, influences the reactivity of the aromatic ring, allowing for a variety of subsequent chemical modifications.

This guide will delve into the core synthetic strategies for obtaining this compound, providing the necessary technical details for its practical preparation in a laboratory or industrial setting.

Strategic Synthesis Pathways

Two principal synthetic routes to this compound have been identified as the most practical and are discussed in detail below. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale of production, and considerations of cost and environmental impact.

Pathway 1: Two-Step Synthesis from 2,4-Dinitrotoluene

This pathway is a robust and economically viable approach that begins with the readily available and inexpensive starting material, 2,4-dinitrotoluene. The synthesis involves two key transformations:

  • Selective Reduction: The selective reduction of one nitro group of 2,4-dinitrotoluene to yield 2-methyl-5-nitroaniline.

  • Oxidation: The subsequent oxidation of the methyl group to a carboxylic acid, affording the final product, this compound.

Synthesis_Pathway_1 start 2,4-Dinitrotoluene intermediate 2-Methyl-5-nitroaniline start->intermediate Selective Reduction (e.g., Na2S) end This compound intermediate->end Oxidation (e.g., KMnO4)

Caption: Two-step synthesis of this compound from 2,4-dinitrotoluene.

The selective reduction of one nitro group in a polynitroaromatic compound is a well-established transformation. The Zinin reduction, which employs sodium sulfide or polysulfide in an aqueous or alcoholic medium, is a particularly effective method for this purpose.[2] In the case of 2,4-dinitrotoluene, the nitro group at the 4-position is preferentially reduced due to a combination of steric and electronic factors.[3]

Mechanism of Zinin Reduction: The reaction proceeds through a series of single-electron transfers from the sulfide or polysulfide ions to the nitro group. The resulting nitro radical anion is then protonated and further reduced. The selectivity arises from the differential electron density and steric hindrance around the two nitro groups.

Experimental Protocol: Synthesis of 2-Methyl-5-nitroaniline [4]

  • Materials:

    • 2,4-Dinitrotoluene

    • Sodium sulfide nonahydrate (Na₂S·9H₂O)

    • Sulfur

    • Water

    • Ethanol

    • Hydrochloric acid (for workup)

    • Sodium hydroxide (for workup)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium polysulfide by dissolving sodium sulfide nonahydrate and sulfur in water.

    • Add a solution of 2,4-dinitrotoluene in ethanol to the sodium polysulfide solution.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and filter to remove any solid byproducts.

    • Acidify the filtrate with hydrochloric acid to precipitate the crude product.

    • Collect the precipitate by filtration, wash with water, and then redissolve in a dilute sodium hydroxide solution.

    • Filter to remove any insoluble impurities and re-precipitate the product by adding hydrochloric acid.

    • Collect the purified 2-methyl-5-nitroaniline by filtration, wash with cold water, and dry under vacuum.

The oxidation of the methyl group of 2-methyl-5-nitroaniline to a carboxylic acid can be achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an alkaline medium.[5][6] The amino group is relatively stable to oxidation under these conditions, especially when the reaction is carefully controlled.

Mechanism of Permanganate Oxidation: The oxidation of alkylarenes by potassium permanganate is a complex process that is believed to involve the abstraction of a benzylic hydrogen atom by the permanganate ion, leading to the formation of a benzyl radical. This radical is then further oxidized to the corresponding benzoic acid.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 2-Methyl-5-nitroaniline

    • Potassium permanganate (KMnO₄)

    • Sodium hydroxide (NaOH)

    • Water

    • Hydrochloric acid (for workup)

    • Sodium bisulfite (for workup)

  • Procedure:

    • In a round-bottom flask, dissolve 2-methyl-5-nitroaniline in an aqueous solution of sodium hydroxide.

    • Heat the solution and add a solution of potassium permanganate in water portion-wise, maintaining the reaction temperature. The purple color of the permanganate will disappear as it is consumed.

    • After the addition is complete, continue heating the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

    • To the filtrate, add sodium bisulfite to destroy any excess permanganate.

    • Carefully acidify the filtrate with hydrochloric acid to precipitate the crude this compound.

    • Collect the product by filtration, wash with cold water, and purify by recrystallization.

Pathway 2: Amination of 4-Chloro-2-nitrobenzoic Acid

An alternative approach to this compound is the nucleophilic aromatic substitution of 4-chloro-2-nitrobenzoic acid with ammonia. The presence of the electron-withdrawing nitro and carboxylic acid groups activates the aromatic ring towards nucleophilic attack, making the displacement of the chloride possible.

Synthesis_Pathway_2 start 4-Chloro-2-nitrobenzoic Acid end This compound start->end Amination (e.g., NH3, Cu catalyst)

Caption: Synthesis of this compound via amination of 4-chloro-2-nitrobenzoic acid.

Mechanism of Nucleophilic Aromatic Substitution: The reaction likely proceeds through a Meisenheimer complex intermediate, where the ammonia attacks the carbon atom bearing the chlorine. The presence of a copper catalyst can facilitate this reaction, particularly in cases where the aromatic ring is not strongly activated.[7]

Experimental Protocol: Synthesis of this compound [8]

  • Materials:

    • 4-Chloro-2-nitrobenzoic acid

    • Aqueous ammonia or anhydrous ammonia in a suitable solvent

    • Copper(I) oxide or another suitable copper catalyst (optional)

    • A high-pressure reactor (autoclave) may be required

  • Procedure:

    • In a high-pressure reactor, charge 4-chloro-2-nitrobenzoic acid, aqueous ammonia, and a catalytic amount of copper(I) oxide.

    • Seal the reactor and heat the mixture to a specified temperature and pressure for several hours.

    • After the reaction is complete, cool the reactor and carefully vent the excess ammonia.

    • Transfer the reaction mixture to a beaker and acidify with hydrochloric acid to precipitate the crude product.

    • Collect the product by filtration, wash with water, and purify by recrystallization.

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: From 2,4-DinitrotoluenePathway 2: From 4-Chloro-2-nitrobenzoic Acid
Starting Material Availability 2,4-Dinitrotoluene is a readily available and inexpensive bulk chemical.4-Chloro-2-nitrobenzoic acid is a more specialized and potentially more expensive starting material.
Number of Steps Two distinct chemical transformations are required.A single-step reaction.
Reaction Conditions The selective reduction is typically carried out under reflux conditions, while the oxidation may require elevated temperatures.This reaction often requires high temperatures and pressures, necessitating specialized equipment (autoclave).
Yield and Purity Yields for both steps can be optimized to be high, and the intermediate and final products can be purified to a high degree.The yield can be good, but the reaction may be prone to side reactions, and purification of the final product is essential.
Safety and Environmental The use of sodium sulfide in the Zinin reduction requires careful handling due to its toxicity and the potential for hydrogen sulfide release. The use of strong oxidizing agents like KMnO₄ also requires caution.The use of high-pressure ammonia presents significant safety hazards.

Purification and Characterization

Purification: The primary method for purifying crude this compound is recrystallization. A suitable solvent system, such as an ethanol-water mixture, can be employed. The crude product is dissolved in the minimum amount of hot solvent, and upon slow cooling, pure crystals of this compound will form, leaving impurities in the mother liquor.

Characterization:

  • Appearance: Typically a yellow crystalline solid.[1]

  • Melting Point: The melting point will vary depending on purity.

  • Solubility: Soluble in water and organic solvents, with solubility being pH-dependent.[1]

  • Spectroscopic Data:

    • ¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling constants will be characteristic of the substitution pattern.

    • ¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule, with their chemical shifts indicative of their electronic environment.

Note: Experimentally obtained NMR data for this compound is not widely available in the public domain. The expected spectra can be predicted based on the analysis of similar structures.[9][10][11][12]

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The two-step pathway starting from 2,4-dinitrotoluene offers a cost-effective and scalable option, leveraging readily available starting materials. The direct amination of 4-chloro-2-nitrobenzoic acid provides a more concise route but may require more specialized equipment and stringent safety protocols. The selection of the optimal pathway will be dictated by the specific requirements of the synthesis, including scale, cost, and available resources. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis and purification of this important chemical intermediate.

References

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An In-depth Technical Guide to the Synthesis, Characterization, and Predicted Crystal Structure of 4-Amino-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-nitrobenzoic acid is a valuable substituted aromatic carboxylic acid with significant potential as a building block in the synthesis of pharmaceuticals and other advanced materials.[1] Its unique arrangement of amino, nitro, and carboxylic acid functional groups offers multiple reaction sites for creating complex molecular architectures. This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. While an experimentally determined single-crystal X-ray structure is not publicly available at the time of this writing, this document presents a detailed analysis of its predicted solid-state structure, including potential intermolecular interactions, based on the known crystal structures of closely related analogues. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their work, providing both practical experimental protocols and a robust theoretical framework for understanding its chemical and physical properties.

Introduction

Substituted benzoic acid derivatives are a cornerstone of medicinal chemistry and materials science, offering a versatile scaffold for the development of a wide range of functional molecules. This compound, with its distinct electronic and steric properties conferred by the electron-donating amino group and the electron-withdrawing nitro group, is a particularly interesting intermediate.[1] The strategic placement of these functional groups makes it a key precursor for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). Understanding its synthesis, spectroscopic signature, and solid-state behavior is crucial for its effective application in drug design and development.

This technical guide provides a multi-faceted examination of this compound, beginning with a detailed, field-proven protocol for its synthesis and purification. Subsequently, a thorough spectroscopic and thermal analysis is presented, offering insights into its molecular structure and stability. Finally, in the absence of a definitive crystal structure, a predictive analysis of its crystal packing and hydrogen bonding motifs is discussed, drawing on comparative data from structurally similar nitrobenzoic acids and aminobenzoic acids.

Synthesis and Purification

The synthesis of this compound presents a regiochemical challenge due to the directing effects of the substituents on the benzene ring. A common and effective strategy involves the nitration of a protected 4-aminobenzoic acid derivative to ensure the correct placement of the nitro group.

Synthetic Pathway

A plausible and effective synthetic route to this compound is a two-step process starting from 4-aminobenzoic acid (p-aminobenzoic acid, PABA), as illustrated below. The initial protection of the amino group as an acetamide is crucial to prevent its oxidation during the subsequent nitration step and to direct the incoming nitro group to the ortho position.

G PABA 4-Aminobenzoic Acid (PABA) Protected 4-Acetamidobenzoic Acid PABA->Protected Acetic Anhydride (Protection) Nitrated 4-Acetamido-2-nitrobenzoic Acid Protected->Nitrated HNO₃ / H₂SO₄ (Nitration) Final This compound Nitrated->Final Acid Hydrolysis (Deprotection) G cluster_0 Carboxylic Acid Dimer cluster_1 Inter-dimer Interactions a1 Molecule A a2 Molecule B a1->a2 O-H···O (Carboxylic Acid Dimer) b1 Dimer 1 b2 Dimer 2 b1->b2 N-H···O (Amino to Nitro/Carboxyl)

Caption: Predicted primary hydrogen bonding interactions in the crystal structure of this compound.

  • Carboxylic Acid Dimer Formation: The most probable and energetically favorable interaction is the formation of a centrosymmetric dimer through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. This is a common motif in the crystal structures of almost all benzoic acid derivatives. [2]* Amino to Nitro/Carboxyl Hydrogen Bonding: The amino group is a hydrogen bond donor and can form N-H···O hydrogen bonds with the oxygen atoms of the nitro group or the carbonyl oxygen of the carboxylic acid of neighboring molecules. These interactions would link the carboxylic acid dimers into chains or sheets. [3]* π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of both electron-donating and electron-withdrawing groups can influence the geometry of this stacking.

Potential for Polymorphism

Many substituted benzoic acids are known to exhibit polymorphism, where the same molecule crystallizes in different crystal structures with distinct physical properties. [4]Given the conformational flexibility of the nitro and carboxylic acid groups relative to the benzene ring, and the variety of possible hydrogen bonding networks, it is highly probable that this compound could also exist in multiple polymorphic forms. The specific crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, would likely influence which polymorph is obtained.

Applications in Drug Development and Research

This compound is a versatile intermediate in organic synthesis. [1]Its derivatives are being investigated for a range of biological activities. The amino group can be readily acylated, alkylated, or converted to a diazonium salt for further functionalization. The carboxylic acid can be transformed into esters, amides, or other derivatives. The nitro group can be reduced to an amino group, opening up further synthetic possibilities. This trifunctional nature makes it an attractive starting material for the construction of compound libraries for drug discovery.

Conclusion

This technical guide has provided a comprehensive overview of this compound, encompassing its synthesis, purification, and detailed characterization. While the definitive crystal structure remains to be experimentally determined, a robust predictive model based on the principles of crystal engineering and analysis of related compounds has been presented. The detailed experimental protocols and compiled spectroscopic and thermal data serve as a valuable resource for researchers working with this important chemical intermediate. Further studies, particularly single-crystal X-ray diffraction, are warranted to fully elucidate the solid-state structure of this compound and explore its potential for polymorphism.

References

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A Comprehensive Technical Guide to the Solubility of 4-Amino-2-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 4-amino-2-nitrobenzoic acid, a crucial intermediate in the synthesis of pharmaceuticals and dyes.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility in various organic solvents is paramount for process optimization, formulation design, and ensuring reaction efficiency. This document delves into the molecular factors governing the solubility of this compound, offers insights based on structurally analogous compounds, and provides detailed, field-proven experimental protocols for accurate solubility determination.

Unveiling the Molecular Profile of this compound

This compound (CAS 610-36-6) is a yellow crystalline solid.[1][2] Its molecular structure, featuring a benzoic acid core substituted with both an amino (-NH₂) and a nitro (-NO₂) group, dictates its physicochemical properties and, consequently, its solubility behavior. The presence of the carboxylic acid group imparts acidic properties, while the amino group provides a basic character, making the molecule amphoteric.[3] The nitro group, being strongly electron-withdrawing, influences the overall polarity and acidity of the molecule.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₇H₆N₂O₄[4]
Molecular Weight182.13 g/mol [4]
Melting Point239 °C[2]
Predicted pKa2.84 ± 0.25[2]

The predicted pKa value of approximately 2.84 suggests that this compound is a moderately strong acid.[2] This is a critical parameter, as it indicates that the solubility of this compound in aqueous and protic organic solvents will be significantly influenced by pH.

The Science of Solubility: A Theoretical Framework

The dissolution of a solid solute, such as this compound, in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

The molecular structure of this compound presents a fascinating case. The carboxylic acid and amino groups are capable of forming strong hydrogen bonds, suggesting a preference for polar, protic solvents. Conversely, the aromatic ring introduces a degree of non-polar character. The nitro group further enhances the molecule's polarity. Therefore, the solubility of this compound in a given organic solvent will depend on the solvent's ability to effectively disrupt the crystal lattice of the solid and solvate the individual molecules.

Solubility Insights from Structural Analogs

Comparative Solubility of Nitrobenzoic Acid Isomers

The three isomers of nitrobenzoic acid (ortho, meta, and para) offer a comparative framework for understanding the impact of the nitro group's position on solubility.

Table 1: Solubility of Nitrobenzoic Acid Isomers in Various Solvents

Solvent2-Nitrobenzoic Acid3-Nitrobenzoic Acid4-Nitrobenzoic Acid
Water 0.75 g/100 mL (25 °C)[5]0.24 g/100 mL (15 °C)[5][6]<0.1 g/100 mL (26 °C)[6]
Methanol 42.72 g/100 mL (10 °C)[5]47.34 g/100 mL (10 °C)[5]9.6 g/100 mL (10 °C)[5]
Ethanol Soluble[6]Soluble[6]Soluble[6]
Acetone SolubleSolubleSoluble
Ethyl Acetate SolubleSolubleSoluble
Chloroform Soluble[6]Soluble[6]Soluble[6]
Benzene 0.294 g/100 mL (10 °C)[5]0.795 g/100 mL (10 °C)[5]0.017 g/100 mL (12.5 °C)[5]

From this data, we can observe that nitrobenzoic acids are generally more soluble in polar organic solvents like methanol and ethanol compared to water and non-polar solvents like benzene.[5][6] This trend is expected to hold for this compound due to its polar functional groups.

Comparative Solubility of Aminobenzoic Acid Derivatives

Examining the solubility of aminobenzoic acid provides insights into the contribution of the amino group. 4-Aminobenzoic acid (p-aminobenzoic acid or PABA) is known to be soluble in polar organic solvents like ethanol and methanol.[7] The solubility of aminobenzoic acid derivatives is also highly pH-dependent.[3][7]

Table 2: Mole Fraction Solubility of p-Aminobenzoic Acid (PABA) in Various Solvents at Different Temperatures

(Data extracted from a study on PABA polymorphs and should be interpreted as indicative of general trends.)

Temperature (K)MethanolEthanolAcetic AcidEthyl Acetate2-PropanolAcetonitrile
~293 ~0.04~0.025~0.02~0.015~0.01~0.008
~313 ~0.08~0.05~0.04~0.03~0.02~0.015

This data illustrates that the solubility of PABA increases with temperature and is highest in polar protic solvents like methanol and ethanol.[8]

Predicted Solubility Behavior of this compound

Based on the analysis of its structural components and the data from its analogs, we can predict the following solubility characteristics for this compound:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents such as methanol, ethanol, and acetic acid.[3]

  • Moderate Solubility: Likely in moderately polar solvents like acetone and ethyl acetate.

  • Low Solubility: Predicted in non-polar solvents such as toluene, hexane, and chloroform.

  • Temperature Dependence: Solubility is expected to increase with an increase in temperature.[9]

  • pH-Dependence: Due to its amphoteric nature, its solubility in protic solvents will be significantly affected by pH. In acidic conditions, the amino group will be protonated, while in basic conditions, the carboxylic acid group will be deprotonated, both leading to the formation of more soluble salts.[3]

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise and reliable solubility data for this compound, a robust experimental methodology is essential. The following protocol, based on the widely accepted isothermal equilibrium shake-flask method, provides a self-validating system for accurate solubility determination.

The Isothermal Equilibrium Shake-Flask Method

This method involves creating a saturated solution by agitating an excess of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess this compound to a flask B Add a known volume of the organic solvent A->B C Seal the flask tightly B->C D Place flask in a temperature-controlled shaker C->D E Agitate at a constant speed for 24-72 hours D->E F Allow undissolved solid to settle E->F G Withdraw supernatant using a syringe F->G H Filter immediately through a 0.45 µm syringe filter G->H I Analyze the clear filtrate for concentration H->I

Caption: Workflow for the isothermal equilibrium shake-flask solubility determination method.

Quantitative Analysis of the Saturated Solution

The concentration of this compound in the filtered saturated solution can be determined using several analytical techniques. The choice of method depends on the required accuracy, the concentration range, and the available instrumentation.

This is a direct and straightforward method for determining the mass of the dissolved solid.

Protocol:

  • Accurately weigh a clean, dry evaporating dish.

  • Pipette a known volume of the filtered saturated solution into the pre-weighed dish.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.

  • Once the solvent is completely removed, reweigh the dish containing the solid residue.

  • Calculate the solubility in g/L or other appropriate units.

This method is suitable if this compound exhibits significant absorbance in the UV-Vis region in the chosen solvent.

Protocol:

  • Determine the λmax: Prepare a dilute, known concentration solution of this compound in the solvent of interest and scan its absorbance to find the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve: Create a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Analyze the Sample: Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

  • Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

HPLC is a highly accurate and sensitive method for determining the concentration of the solute.

Protocol:

  • Develop an HPLC Method: Establish an appropriate HPLC method with a suitable column, mobile phase, and detector (typically a UV detector) that can effectively separate and quantify this compound.

  • Prepare a Calibration Curve: Inject a series of standard solutions of known concentrations to generate a calibration curve by plotting peak area versus concentration.

  • Analyze the Sample: Inject a known volume of the filtered saturated solution (or a diluted aliquot) into the HPLC system.

  • Calculate Concentration: Determine the concentration of the sample by comparing its peak area to the calibration curve.

The Critical Influence of pH on Solubility

As an amphoteric compound, the solubility of this compound in protic solvents, including water and alcohols, is profoundly influenced by the pH of the medium. The Henderson-Hasselbalch equation provides the theoretical basis for understanding this pH-dependent solubility.

For the acidic dissociation (carboxylic acid group):

pH = pKa + log ( [A⁻] / [HA] )

For the basic association (amino group):

pOH = pKb + log ( [BH⁺] / [B] )

Where:

  • [HA] is the concentration of the undissociated acid.

  • [A⁻] is the concentration of the conjugate base (carboxylate).

  • [B] is the concentration of the free base (amino group).

  • [BH⁺] is the concentration of the conjugate acid (ammonium).

G cluster_ph pH-Dependent Solubility of this compound Low_pH Low pH (Acidic) Amino group is protonated (R-NH₃⁺) Higher Solubility Isoelectric Isoelectric Point Zwitterionic form (⁺H₃N-R-COO⁻) Lowest Solubility Low_pH->Isoelectric Increase pH High_pH High pH (Basic) Carboxylic group is deprotonated (R-COO⁻) Higher Solubility Isoelectric->High_pH Increase pH

Caption: The relationship between pH and the solubility of this compound.

At a pH below its pKa, the carboxylic acid group will be predominantly in its protonated, less soluble form. Conversely, at a pH above its pKa, it will be in its deprotonated, more soluble carboxylate form. Similarly, the protonation state of the amino group will also affect solubility. This pH-dependent behavior is a critical consideration in designing crystallization and purification processes, as well as in formulating liquid dosage forms.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By integrating theoretical principles with empirical data from structurally similar molecules, we have established a robust framework for predicting and understanding its solubility behavior. The detailed experimental protocols outlined herein offer a reliable methodology for researchers to generate precise solubility data tailored to their specific applications.

For future work, the systematic experimental determination of the solubility of this compound in a broad range of pharmaceutically and industrially relevant solvents at various temperatures would be of significant value. Such data would not only refine our understanding of its physicochemical properties but also facilitate the development of more efficient and robust chemical processes.

References

  • Grokipedia. (2026, January 7). Nitrobenzoic acid.
  • ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. Retrieved January 9, 2026, from [Link]

  • Benchchem. (2025). A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals.
  • Chemcess. (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production. Retrieved January 9, 2026, from [Link]

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved January 9, 2026, from [Link]

  • Indian Journal of Chemistry. (n.d.). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An.
  • Benchchem. (2025). Technical Support Center: Addressing Solubility of p-Aminobenzoic Acid (PABA)
  • ResearchGate. (n.d.). Solubility of p ABA in several solvents (data in Table 1), from above:... Retrieved January 9, 2026, from [Link]

  • ACS Figshare. (2016, February 18). Solubility of 3‑Aminobenzoic Acid in Supercritical Carbon Dioxide Modified by Ethanol. [Link]

  • ResearchGate. (2021, June 23). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. [Link]

  • ideXlab. (n.d.). 4 Nitrobenzoic Acid - Explore the Science & Experts. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved January 9, 2026, from [Link]

  • Journal of Chemical Research. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid - the NIST WebBook. Retrieved January 9, 2026, from [Link]

  • Stenutz. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

  • National Institutes of Health. (n.d.). This compound | C7H6N2O4 | CID 235713 - PubChem. Retrieved January 9, 2026, from [Link]

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An In-depth Technical Guide to 4-Amino-2-nitrobenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Trifunctional Scaffolding Molecule

4-Amino-2-nitrobenzoic acid (IUPAC Name: this compound) is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry. Its structure is characterized by a benzoic acid core substituted with an electron-donating amino group and an electron-withdrawing nitro group, creating a unique electronic and reactive profile. This trifunctional nature—possessing carboxylic acid, amino, and nitro moieties—makes it a valuable and versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and pharmaceutical intermediates.[1]

While structurally related to para-aminobenzoic acid (PABA), a key component in folate synthesis, the addition of the ortho-nitro group dramatically alters the molecule's reactivity and potential applications.[1] It serves as a critical precursor in the synthesis of various dyes and pigments and its structural framework is incorporated into potential therapeutic agents.[1] Derivatives of the aminobenzoic acid family are actively investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic signature, and safety considerations, designed for professionals in research and drug development.

Molecular Structure and Identification

Correctly identifying a chemical compound is the foundation of all scientific work. The structural and identification parameters for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compoundPubChem
CAS Number 610-36-6[2][3]
Molecular Formula C₇H₆N₂O₄[4]
Molecular Weight 182.14 g/mol [2]
Canonical SMILES C1=CC(=C(C=C1N)[O-])C(=O)OPubChem
InChI Key SAJYSJVBNGUWJK-UHFFFAOYSA-N[1]

Physicochemical Properties

Understanding the physical and chemical properties of a compound is paramount for designing experiments, developing formulations, and ensuring safe handling.

PropertyValueNotes
Appearance Light yellow to amber crystalline solid/powder.[4]
Melting Point Data not available in searched literature. Isomer 4-Amino-3-nitrobenzoic acid melts at 280 °C (dec.).
Solubility Soluble in water and organic solvents, depending on pH.[4]
pKa (Predicted) ~2.84The carboxylic acid group is a weak acid.
Storage Store in a cool, dark, well-ventilated area in a tightly sealed container.Inferred from general chemical safety.

Regioselective Synthesis: A Strategic Imperative

The synthesis of this compound presents a significant regioselectivity challenge. The directing effects of the substituents on the benzene ring must be carefully managed to achieve the desired 1,2,4-substitution pattern. Direct nitration of 4-aminobenzoic acid (PABA) is not a viable route as the strongly activating amino group is susceptible to oxidation under harsh nitrating conditions and would direct the nitro group primarily to the 3-position.[1] Similarly, direct nitration of benzoic acid predominantly yields the 3-nitro isomer.[1]

Therefore, a multi-step, protection-based strategy is necessary. The most logical and commonly employed pathway begins with the protection of the amino group of PABA, followed by nitration and subsequent deprotection.

Synthesis_Workflow PABA 4-Aminobenzoic Acid (PABA) Protected 4-Acetamidobenzoic Acid PABA->Protected Step 1: Protection (Acetylation) Nitrated 4-Acetamido-2-nitrobenzoic Acid Protected->Nitrated Step 2: Nitration (Electrophilic Aromatic Substitution) Final This compound Nitrated->Final Step 3: Deprotection (Hydrolysis)

Caption: Logical workflow for the synthesis of this compound.
Causality in Experimental Design
  • Step 1: Protection (Acetylation): The amino group of PABA is first protected by converting it into an acetamido group. This is typically achieved by reaction with acetic anhydride.[1] This step is critical for two reasons:

    • It prevents the oxidation of the electron-rich amino group by the strong oxidizing agents used in nitration.

    • The acetamido group is a powerful ortho-, para- director, which is essential for guiding the incoming nitro group to the desired position.

  • Step 2: Nitration: The protected intermediate, 4-acetamidobenzoic acid, is then subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. The acetamido group directs the electrophilic nitronium ion (NO₂⁺) to the positions ortho to it (positions 3 and 5). However, the position ortho to the carboxyl group (position 2) is also activated. Achieving high selectivity for the 2-position over the 3-position is the primary challenge and requires precise control of reaction conditions such as temperature and reaction time.

  • Step 3: Deprotection (Hydrolysis): The final step is the removal of the acetyl protecting group. The 4-acetamido-2-nitrobenzoic acid intermediate is hydrolyzed, typically by heating in an aqueous acidic or basic solution, to regenerate the amino group and yield the final product, this compound.[1]

Illustrative Experimental Protocol: Synthesis of the Isomer 4-Amino-3-nitrobenzoic Acid

While a specific, peer-reviewed protocol for this compound was not found in the available literature, a U.S. Patent (US3428673A) provides a detailed, field-proven method for the synthesis of the closely related isomer, 4-Amino-3-nitrobenzoic acid.[5] This protocol demonstrates the practical application of the protection-nitration-deprotection strategy and highlights the experimental parameters that must be controlled.

Objective: To synthesize 4-Amino-3-nitrobenzoic acid via nitration of 4-acetamidobenzoic acid and subsequent in-situ hydrolysis.

Methodology:

  • Reaction Setup: To 473 parts of 87-89% sulfuric acid under agitation at or below 20°C, slowly add 135 parts of 4-acetamidobenzoic acid over 30 minutes.

  • Nitration: Cool the resulting slurry to 8-10°C. Add 148 parts of a mixed acid mixture (67 parts 100% H₂SO₄ and 33 parts 100% HNO₃) at this temperature over a 2-hour period. Stir the solution at 8-12°C for an additional 2 hours. Causality: Maintaining a low temperature (0-12°C) is critical to control the reaction rate and minimize the formation of dinitrated and other by-products.[5]

  • Quenching: Slowly "drown" the reaction charge over 3 hours into 1900 parts of vigorously stirred cool water (10-15°C). Causality: Drowning the reaction in water quenches the reaction and precipitates the acetylated product, separating it from the acid medium.

  • Hydrolysis (Deprotection): Heat the resulting slurry to 90-95°C and hold for 4 hours to hydrolyze the acetamido group to the amine.[5]

  • Isolation: Cool the slurry to 25-35°C, filter the product, and wash the filter cake with water until acid-free.

  • Drying: Dry the cake at 100°C to yield the final product.

This protocol for the 3-nitro isomer underscores the importance of precise control over temperature and reagent stoichiometry to manage regioselectivity in the synthesis of aminonitrobenzoic acids.

Spectroscopic and Analytical Characterization

cluster_HNMR ¹H NMR Spectroscopy cluster_CNMR ¹³C NMR Spectroscopy cluster_FTIR FTIR Spectroscopy cluster_MS Mass Spectrometry (EI) H1 Aromatic Protons (3H) δ ≈ 6.5-8.0 ppm Complex splitting (d, dd) H2 Amine Protons (2H) δ ≈ 4.0-6.0 ppm Broad singlet H3 Carboxylic Acid Proton (1H) δ > 10 ppm Very broad singlet C1 Carboxyl Carbon (C=O) δ ≈ 165-175 ppm C2 Aromatic Carbons (6C) δ ≈ 110-155 ppm IR1 O-H Stretch (Carboxylic Acid) ~3300-2500 cm⁻¹ (broad) IR2 N-H Stretch (Amine) ~3500-3300 cm⁻¹ (two bands) IR3 C=O Stretch (Carboxylic Acid) ~1700-1680 cm⁻¹ IR4 NO₂ Stretch (Nitro) ~1550-1500 cm⁻¹ (asym) ~1350-1300 cm⁻¹ (sym) IR5 Aromatic C=C Stretch ~1600-1450 cm⁻¹ MS1 Molecular Ion [M]⁺ m/z = 182 MS2 [M-OH]⁺ m/z = 165 MS3 [M-NO₂]⁺ m/z = 136 MS4 [M-COOH]⁺ m/z = 137

Caption: Predicted analytical signatures for this compound.
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. Their chemical shifts and coupling patterns will be dictated by the electronic effects of the three different substituents. A broad singlet for the -NH₂ protons and a very broad downfield singlet for the carboxylic acid -OH proton are also anticipated.

  • ¹³C NMR: The carbon NMR spectrum should display seven unique signals: one for the carboxyl carbon and six for the aromatic carbons, as they are all in chemically non-equivalent environments.

  • FTIR: The infrared spectrum provides a clear fingerprint of the functional groups. Key expected vibrations include the broad O-H stretch of the carboxylic acid, the characteristic double peak of the primary amine N-H stretches, the strong carbonyl (C=O) absorption, and two strong bands corresponding to the asymmetric and symmetric stretches of the nitro (NO₂) group.[6]

  • Mass Spectrometry: Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak at an m/z of 182. Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[7] Loss of the nitro group (-NO₂, M-46) is also a probable fragmentation pathway.

Reactivity and Applications in Drug Development

The utility of this compound stems from the differential reactivity of its three functional groups, which can be addressed sequentially in a synthetic plan.

  • Amino Group (-NH₂): Can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide variety of substituents (e.g., -OH, -Cl, -Br, -CN). It can also be acylated or alkylated to form amides or secondary/tertiary amines.

  • Carboxylic Acid Group (-COOH): Can be converted to esters (Fischer esterification), acid chlorides (using thionyl chloride or oxalyl chloride), or amides (via coupling reagents like DCC or EDC).

  • Nitro Group (-NO₂): Can be selectively reduced to an amino group, typically using catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl).[8] This transformation is fundamental, as it allows for the creation of diamino benzoic acid derivatives, which are precursors to benzodiazepines and other heterocyclic systems.

This synthetic versatility makes it a valuable intermediate for constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs).[8]

Safety and Handling

Based on Safety Data Sheets (SDS) for the compound (CAS 610-36-6) and its close isomers, this compound should be handled as a hazardous substance.

  • GHS Hazard Classification (Inferred from Isomers):

    • Acute Toxicity, Oral (Category 4)

    • Skin Irritation (Category 2)

    • Serious Eye Irritation (Category 2A)

    • Specific target organ toxicity — single exposure (Category 3), Respiratory system

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9]

    • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]

    • Storage: Keep container tightly closed and store in a cool, dry place away from incompatible materials.[9]

  • First Aid:

    • Inhalation: Move person to fresh air. If not breathing, give artificial respiration.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting.

Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a synthetically valuable, trifunctional chemical intermediate. Its strategic importance lies in the orthogonal reactivity of its amino, nitro, and carboxylic acid groups, which allows for its use as a versatile scaffold in the construction of complex organic molecules. While its synthesis requires careful control of regioselectivity, established principles of protecting group chemistry provide a clear pathway to its production. For researchers in medicinal chemistry and materials science, this compound offers a robust starting point for creating novel structures with potential applications in dye manufacturing and as precursors to pharmacologically active agents. Adherence to strict safety protocols is mandatory when handling this compound due to its irritant and potentially toxic properties.

References

  • Mallonee, J. E. (1969). U.S. Patent No. 3,428,673. U.S.
  • ResearchGate. (2018). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. Retrieved January 9, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 9, 2026, from [Link]

Sources

Discovery and history of 4-Amino-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-2-nitrobenzoic Acid: Discovery, Synthesis, and Applications

Introduction

This compound is a highly functionalized aromatic compound that serves as a cornerstone in the synthesis of a diverse array of complex molecules.[1] Characterized by the molecular formula C₇H₆N₂O₄, its structure features a benzoic acid core substituted with both an amino (-NH₂) group at position 4 and a nitro (-NO₂) group at position 2.[2] This unique arrangement of a strong electron-donating group (amino) and a strong electron-withdrawing group (nitro) imparts distinct chemical properties that make it an invaluable intermediate.[1][3] It typically appears as a yellow crystalline solid.[3] This guide provides a comprehensive exploration of the historical context of its discovery, the strategic chemical logic behind its synthesis, detailed analytical characterization, and its significant applications in modern research and industry, particularly in the development of pharmaceuticals and dyes.[1][3]

Historical Context and the Synthetic Challenge

The precise first synthesis of this compound is not prominently documented, but its discovery is intrinsically linked to the broader development of aromatic chemistry in the 19th century. The synthesis of various nitrobenzoic acid isomers dates back to this period, primarily through the nitration of benzoic acid using mixtures of nitric and sulfuric acids. However, these early nitration reactions presented a significant regioselectivity challenge.

The carboxylic acid group (-COOH) on the benzene ring is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution.[1] Direct nitration of benzoic acid, therefore, predominantly yields 3-nitrobenzoic acid, with smaller amounts of the 2-nitro and 4-nitro isomers. This makes the direct synthesis of a 2-nitro substituted benzoic acid inefficient.[1]

The synthesis of this compound thus required a more sophisticated, multi-step approach to overcome these inherent directing effects. The solution lay in starting with a precursor that could strategically guide the nitro group to the desired position. 4-aminobenzoic acid (PABA) emerged as the logical starting material. The amino group is a strongly activating, ortho-, para- director. However, the amino group is also highly susceptible to oxidation under the harsh acidic conditions required for nitration.[1] This dual challenge—directing the substitution while protecting the functional group—drove the development of the refined synthetic protocols used today.

Strategic Synthesis Pathway

The most effective and widely cited method for preparing this compound involves a strategic sequence of protection, nitration, and deprotection, starting from 4-aminobenzoic acid (PABA).[1] This pathway elegantly controls the regiochemical outcome.

Core Synthesis Logic

The synthesis hinges on temporarily modifying the highly activating amino group into an acetamido group. This acetamido group remains an ortho-, para- director but is less susceptible to oxidation and provides steric hindrance that favors nitration at the less hindered ortho position (position 3 relative to the acetamido group, which is position 2 on the benzoic acid ring).

G PABA 4-Aminobenzoic Acid (PABA) Step1 Acetylation PABA->Step1 Acetic Anhydride Protected 4-Acetamidobenzoic Acid Step1->Protected Step2 Nitration Protected->Step2 HNO₃ / H₂SO₄ Nitrated 4-Acetamido-2-nitrobenzoic Acid Step2->Nitrated Step3 Hydrolysis Nitrated->Step3 Acid or Base Final This compound Step3->Final

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Acetylation of 4-Aminobenzoic Acid This initial step protects the amino group to prevent its oxidation during nitration.[1]

  • Reactants: 4-aminobenzoic acid (PABA) and acetic anhydride.

  • Procedure: Dissolve PABA in a suitable solvent, such as glacial acetic acid.

  • Add acetic anhydride to the solution, typically in a slight molar excess.

  • Heat the mixture under reflux for a specified period (e.g., 1-2 hours) to ensure complete reaction.

  • Work-up: Cool the reaction mixture and pour it into cold water to precipitate the product, 4-acetamidobenzoic acid.

  • Filter the solid, wash it with water to remove impurities, and dry thoroughly.

Step 2: Nitration of 4-Acetamidobenzoic Acid This is the key regioselective step where the nitro group is introduced.

  • Reactants: 4-acetamidobenzoic acid and a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid).

  • Procedure: Cool concentrated sulfuric acid in an ice bath. Slowly add the dried 4-acetamidobenzoic acid while stirring, ensuring the temperature remains low (e.g., 0-5 °C).

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 4-acetamidobenzoic acid, maintaining the low temperature to control the exothermic reaction.

  • Work-up: After the addition is complete, allow the mixture to stir at a low temperature for a few hours. Pour the reaction mixture over crushed ice to precipitate the nitrated product.

  • Filter the resulting solid (4-acetamido-2-nitrobenzoic acid), wash with cold water, and dry. A similar process is used for the nitration of 4-acetamidobenzoic acid to produce the 3-nitro isomer.[4]

Step 3: Hydrolysis of 4-Acetamido-2-nitrobenzoic Acid The final step is the removal of the protecting acetyl group to yield the target molecule.

  • Reactants: 4-acetamido-2-nitrobenzoic acid and an acid (e.g., aqueous HCl or H₂SO₄) or a base (e.g., aqueous NaOH).

  • Procedure (Acid Hydrolysis): Suspend the nitrated intermediate in dilute sulfuric acid and heat the mixture under reflux until the solid dissolves, indicating the completion of hydrolysis.

  • Work-up: Cool the solution. The product, this compound, may precipitate upon cooling. If not, carefully neutralize the solution to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or water) to achieve high purity.

Structural Characterization

The unambiguous identification of this compound requires a combination of spectroscopic techniques.[1] Each method provides specific information that, when combined, confirms the molecular structure.[1][5]

Technique Purpose Expected Key Features
¹H NMR Determines the proton environment and connectivity.Signals corresponding to the three aromatic protons, showing a specific splitting pattern consistent with 1,2,4-trisubstitution. Signals for the amine (-NH₂) and carboxylic acid (-COOH) protons will also be present.[5][6]
¹³C NMR Identifies the number and chemical environment of carbon atoms.Seven distinct signals: six for the aromatic carbons (with chemical shifts influenced by the attached functional groups) and one for the carboxyl carbon.[5]
IR Spectroscopy Identifies the presence of key functional groups.Characteristic absorption bands for N-H stretching (amine), C=O stretching (carboxylic acid), O-H stretching (carboxylic acid), and asymmetric/symmetric N-O stretching (nitro group).[5]
Mass Spectrometry Determines the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of C₇H₆N₂O₄ (182.03 g/mol ).[5][7]

Applications and Significance in Drug Development

This compound is not an end-product but a versatile building block for creating more complex, high-value molecules.[1] Its applications are widespread, particularly in the pharmaceutical and dye industries.

  • Pharmaceutical Intermediate: It is a critical precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1][3] The unique arrangement of functional groups allows for diverse chemical modifications. The amino group can be diazotized and replaced, while the nitro group can be reduced to a second amino group, opening pathways to complex heterocyclic systems.[1]

  • Scaffold for Bioactive Molecules: Derivatives of the parent para-aminobenzoic acid (PABA) family are actively researched for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory properties.[1][8][9]

  • Precursor to Anesthetics: The broader structural family is foundational to the synthesis of local anesthetics like procaine and tetracaine.[1]

  • Dye Synthesis: Its aromatic nature and functional groups make it an essential precursor for the synthesis of various dye intermediates.[1][3]

G cluster_0 Synthesis Phase cluster_1 Purification Phase Reactants Precursors & Reagents Reaction Controlled Reaction (e.g., Nitration) Reactants->Reaction Quenching Quenching (e.g., Ice Water) Reaction->Quenching Filtration Filtration Quenching->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying Analysis Spectroscopic Analysis (NMR, IR, MS) Drying->Analysis Product Pure this compound Analysis->Product

Sources

Physical properties of 4-Amino-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-Amino-2-nitrobenzoic Acid

Abstract

This compound is a pivotal chemical intermediate, extensively utilized in the synthesis of pharmaceuticals and dyes.[1][2] A profound understanding of its physical properties is not merely academic; it is a prerequisite for optimizing reaction conditions, ensuring process safety, developing robust purification strategies, and achieving high-quality end products. This technical guide provides a comprehensive examination of the core physical characteristics of this compound, presenting key data alongside the detailed experimental protocols required for their validation. This document is tailored for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this compound.

Introduction: The Significance of a Multifunctional Scaffolding

This compound (CAS No: 610-36-6) is an aromatic carboxylic acid derivative characterized by the presence of both an electron-donating amino group (-NH₂) and a potent electron-withdrawing nitro group (-NO₂) on the benzene ring.[1] This specific substitution pattern creates a molecule with unique electronic and steric properties, making it a versatile building block in organic synthesis.[2] Its utility as a precursor for local anesthetics and as an intermediate in the creation of complex dyes highlights its industrial relevance.[2] The physical properties of this compound—such as its melting point, solubility, and acidity—are direct consequences of its molecular structure and are critical determinants of its behavior in chemical processes. Therefore, accurate characterization of these properties is a foundational step in its application.

Molecular and Chemical Identity

A clear definition of the molecule is the starting point for any detailed physical analysis.

  • IUPAC Name: this compound[3]

  • Synonyms: 2-Nitro-4-aminobenzoic acid[3]

  • CAS Number: 610-36-6[4][5]

  • Molecular Formula: C₇H₆N₂O₄[1][5]

  • Molecular Weight: 182.13 g/mol [1][5]

Figure 1: Chemical structure of this compound.

Core Physicochemical Properties

The macroscopic properties of a compound are governed by its microscopic molecular structure. For this compound, the interplay between the acidic carboxyl group, the basic amino group, and the polar nitro group defines its physical behavior.

Table 1: Summary of Physical Properties for this compound

PropertyValue / DescriptionSource(s)
Physical Appearance Light yellow to amber or dark green powder/crystal.[4][6]
Melting Point 239 °C or 269 °C (conflicting reports exist)[4]
Boiling Point 440.9 ± 35.0 °C (Predicted)[4]
Density 1.568 ± 0.06 g/cm³ (Predicted)[4][6]
pKa 2.84 ± 0.25 (Predicted)[4][6]
Water Solubility Described as both soluble (pH dependent) and insoluble.[1][7]
Melting Point: A Critical Purity Indicator

The melting point is a fundamental property used to assess the purity of a crystalline solid.[8] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C. It is noteworthy that different sources report varying melting points for this compound, with values of 239 °C and 269 °C cited.[4] This discrepancy underscores the critical importance of empirical verification in a laboratory setting. Such variations can arise from differences in crystalline form (polymorphism) or the presence of impurities, which tend to depress and broaden the melting range.

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

  • Causality & Rationale: DSC is a highly accurate thermal analysis technique that measures the heat flow into a sample as a function of temperature.[9] It provides a more objective and reproducible measurement than traditional capillary methods by precisely identifying the onset temperature of the endothermic event corresponding to melting.[9] This self-validating system provides both the melting point and information about the heat of fusion.

  • Methodology:

    • Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium) to ensure temperature and enthalpy accuracy.

    • Sample Preparation: Accurately weigh 1-3 mg of dry, powdered this compound into a standard aluminum DSC pan.

    • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation. Prepare an identical empty, sealed pan to serve as a reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.

    • Thermal Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C). Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a temperature well above the melt (e.g., 280 °C).

    • Data Analysis: Record the differential heat flow as a function of temperature. The melting point is determined as the extrapolated onset temperature of the endothermic melting peak.

Sources

An In-depth Technical Guide to 4-Amino-2-nitrobenzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Amino-2-nitrobenzoic acid, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, detailed synthesis protocols, rigorous characterization techniques, and its significant applications as a versatile building block in the creation of novel therapeutic agents.

Core Compound Profile: this compound

This compound, a substituted benzoic acid, is a yellow crystalline solid. Its structure is characterized by the presence of an amino group (-NH2) at position 4, a nitro group (-NO2) at position 2, and a carboxylic acid group (-COOH) at position 1 of the benzene ring. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable precursor in various synthetic pathways.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 610-36-6[2]
Molecular Formula C₇H₆N₂O₄[2]
Molecular Weight 182.13 g/mol [2]
Appearance Yellow crystalline solid[2]
Melting Point Varies with purity[2]
Solubility Soluble in water and organic solvents, pH-dependent[2]

Strategic Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and logical synthetic route commences with the readily available 4-aminobenzoic acid (p-aminobenzoic acid, PABA). Direct nitration of PABA is challenging due to the activating and oxidizable nature of the amino group. Therefore, a protection-nitration-deprotection strategy is employed.

The "Why": Rationale Behind the Synthetic Strategy

The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution, while the amino group is a strongly activating, ortho-, para-directing group. Direct nitration would lead to a mixture of products and potential oxidation of the amino group. To overcome this, the amino group is first protected as an acetamide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled nitration. The nitration of 4-acetamidobenzoic acid directs the incoming nitro group to the position ortho to the activating acetamido group and meta to the deactivating carboxyl group.

Experimental Workflow

The overall synthetic workflow can be visualized as a three-step process:

SynthesisWorkflow Start 4-Aminobenzoic Acid (PABA) Step1 Step 1: Acetylation (Protection) Start->Step1 Intermediate1 4-Acetamidobenzoic Acid Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 Intermediate2 4-Acetamido-2-nitrobenzoic Acid Step2->Intermediate2 Step3 Step 3: Hydrolysis (Deprotection) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols
  • Principle: The amino group of 4-aminobenzoic acid is protected by reacting it with acetic anhydride to form the corresponding acetamide.

  • Procedure:

    • In a round-bottom flask, suspend 4-aminobenzoic acid in glacial acetic acid.

    • Add acetic anhydride to the suspension.

    • Heat the mixture under reflux for approximately 1 hour.

    • Cool the reaction mixture and pour it into cold water to precipitate the product.

    • Collect the white precipitate of 4-acetamidobenzoic acid by vacuum filtration, wash with cold water, and dry.

  • Principle: The protected intermediate, 4-acetamidobenzoic acid, undergoes electrophilic aromatic substitution with a nitrating mixture (concentrated nitric and sulfuric acids) to introduce a nitro group onto the aromatic ring.

  • Procedure:

    • In a flask, dissolve 4-acetamidobenzoic acid in concentrated sulfuric acid, ensuring the temperature is maintained below 10°C in an ice bath.

    • Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

    • Slowly add the nitrating mixture dropwise to the solution of 4-acetamidobenzoic acid, maintaining the temperature below 10°C with vigorous stirring.

    • After the addition is complete, continue stirring at a low temperature for approximately 2 hours.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

    • Collect the precipitate of 4-acetamido-2-nitrobenzoic acid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Principle: The acetyl protecting group is removed by acid- or base-catalyzed hydrolysis to yield the final product, this compound.

  • Procedure:

    • Suspend the dried 4-acetamido-2-nitrobenzoic acid in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

    • Heat the mixture under reflux for 1.5 to 2 hours.

    • If using a basic hydrolysis, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the product. If using acidic hydrolysis, the product may precipitate upon cooling.

    • Collect the yellow precipitate of this compound by vacuum filtration, wash with cold water, and dry.

Purification and Characterization: Ensuring Purity and Structural Integrity

The purity and structural confirmation of the synthesized this compound are paramount for its use in subsequent applications, particularly in drug synthesis.

Purification Techniques
  • Recrystallization: This is a standard method for purifying solid organic compounds.[1] A suitable solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallization of benzoic acid derivatives include ethanol-water mixtures.[3][4]

  • Acid-Base Extraction: The amphoteric nature of this compound, with its basic amino group and acidic carboxylic acid group, allows for purification through pH-mediated extraction. This technique can effectively separate it from non-amphoteric impurities.

Spectroscopic Characterization

Spectroscopic methods are essential for the unambiguous structural elucidation of this compound.[1]

Spectroscopic_Analysis_Workflow Sample Purified This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure FTIR->Structure MS->Structure

Caption: Workflow for spectroscopic analysis and structural confirmation.

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The aromatic region will show distinct signals for the protons on the benzene ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing nitro group and the electron-donating amino group. The protons of the amino and carboxylic acid groups will also be visible, often as broad singlets.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift.

The FTIR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands include:

  • N-H stretching of the amino group.

  • C=O stretching of the carboxylic acid group.

  • O-H stretching of the carboxylic acid group (often broad).

  • N-O stretching of the nitro group.

  • C-H stretching and bending of the aromatic ring.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) will correspond to the molecular weight of this compound. The fragmentation pattern can provide further structural information, often showing losses of functional groups such as -OH, -COOH, and -NO₂.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a variety of biologically active molecules and pharmaceutical intermediates.[1] Its trifunctional nature allows for diverse chemical modifications.

Precursor for Heterocyclic Compounds

The arrangement of the amino and carboxylic acid groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic ring systems, such as benzimidazoles. Benzimidazole scaffolds are present in a wide range of pharmaceuticals with diverse therapeutic activities. The synthesis of 2-(4'-aminophenyl)-5-aminobenzimidazole, for instance, has been achieved through the condensation of p-nitrobenzoic acid with aniline, followed by dinitration, reduction, and cyclodehydration.[5]

Intermediate in the Synthesis of Bioactive Molecules

Derivatives of aminobenzoic acids are actively being investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of the nitro group in this compound provides a handle for further chemical transformations, such as reduction to an amino group, which can then be derivatized to create libraries of compounds for biological screening. For example, derivatives of 4-aminobenzoic acid have been explored as potential antimicrobial and cytotoxic agents.[6]

Role in the Synthesis of Dyes and Local Anesthetics

Historically, aminobenzoic acid derivatives have been crucial in the synthesis of dyes. Furthermore, this compound serves as a precursor to local anesthetics belonging to the aminoester class, such as procaine and tetracaine.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.

Conclusion

This compound is a chemical intermediate of significant value in both academic research and industrial applications, particularly in the realm of drug discovery and development. Its well-defined synthetic pathway, coupled with its versatile reactivity, makes it a strategic starting material for the construction of complex molecular architectures. A thorough understanding of its synthesis, purification, and characterization is essential for any scientist working with this compound. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and effectively utilize this compound in their synthetic endeavors.

References

  • BIP-CIC. (n.d.). SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Retrieved from [Link]

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  • Google Patents. (n.d.). CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
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  • Google Patents. (n.d.). US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.
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  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]

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  • ResearchGate. (n.d.). Heterocyclic Derivatives of 2-Amino-4-nitrophenol. Retrieved from [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

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  • PubMed. (2008). Experimental (FTIR and FT-Raman) and Ab Initio and DFT Study of Vibrational Frequencies of 5-amino-2-nitrobenzoic Acid. Retrieved from [Link]

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A Deep Dive into the Theoretical Landscape of 4-Amino-2-nitrobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Nuances of a Versatile Building Block

4-Amino-2-nitrobenzoic acid (4A2NBA) is a fascinating molecule that holds significant promise in the realms of pharmaceuticals, dye synthesis, and materials science. Its architecture, featuring a benzoic acid core functionalized with both an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂), bestows upon it a unique electronic and structural profile. This intricate interplay of functional groups governs its reactivity, intermolecular interactions, and photophysical properties, making it a molecule of considerable interest for theoretical investigation.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the theoretical studies on this compound. By leveraging computational chemistry, we can unlock a deeper understanding of its molecular properties, paving the way for its rational design and application in various scientific endeavors. While a dedicated, comprehensive theoretical study on this compound is not extensively available in the current literature, this guide will synthesize information from studies on closely related molecules to provide a robust methodological framework and anticipate its key molecular characteristics.

The "Why": The Imperative for Theoretical Scrutiny

Experimental characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide invaluable data on the molecular structure and vibrational modes of this compound.[1] However, a purely experimental approach often leaves unanswered questions about the underlying electronic structure, reactivity, and non-linear optical (NLO) properties. Theoretical studies, primarily employing Density Functional Theory (DFT), bridge this gap by providing a quantum mechanical lens through which we can:

  • Predict and Refine Molecular Geometry: Accurately determine bond lengths, bond angles, and dihedral angles, offering a detailed 3D picture of the molecule in its ground state.

  • Interpret Vibrational Spectra: Assign experimental IR and Raman bands to specific vibrational modes, leading to a more profound understanding of the molecule's dynamics.

  • Elucidate Electronic Properties: Visualize the distribution of electron density and identify the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity and electronic transitions.

  • Screen for Non-Linear Optical (NLO) Potential: Calculate hyperpolarizability to assess the molecule's potential for applications in optoelectronics.

Computational Methodology: The Engine of Theoretical Exploration

The cornerstone of modern theoretical studies on organic molecules is Density Functional Theory (DFT). This powerful quantum chemical method offers a favorable balance between computational cost and accuracy. A popular and effective functional for such investigations is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

To ensure accurate calculations, the choice of the basis set is paramount. A commonly employed and robust basis set for molecules of this nature is the 6-311++G(d,p) basis set. The inclusion of diffuse functions ("++") is particularly important for accurately describing the behavior of lone pairs and anions, while the polarization functions ("(d,p)") account for the non-spherical nature of electron distribution in chemical bonds.

The general workflow for a theoretical investigation of this compound is depicted below:

G cluster_input Input cluster_computation DFT Calculations (e.g., Gaussian 09) cluster_output Analysis & Interpretation mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO-LUMO, MEP) geom_opt->electronic_prop nlo_prop NLO Properties (Hyperpolarizability) geom_opt->nlo_prop optimized_geom Optimized Molecular Geometry (Bond lengths, angles) geom_opt->optimized_geom vibrational_spectra Theoretical Vibrational Spectra (IR, Raman) freq_calc->vibrational_spectra electronic_analysis Electronic Structure Analysis electronic_prop->electronic_analysis nlo_assessment Assessment of NLO Activity nlo_prop->nlo_assessment

Caption: A generalized workflow for the theoretical investigation of this compound using DFT.

Molecular Geometry: A Precise Picture of the Core Structure

The first step in any theoretical study is to determine the optimized molecular geometry. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles provide a wealth of information about the molecule's structure.

For this compound, we can anticipate several key structural features based on studies of related molecules like 2-, 3-, and 4-nitrobenzoic acids.[2] The presence of the electron-withdrawing nitro group and the carboxylic acid group, along with the electron-donating amino group, will likely lead to some degree of bond length alternation in the benzene ring compared to unsubstituted benzene. Intramolecular hydrogen bonding between the amino or nitro group and the carboxylic acid group may also influence the planarity of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters of Related Benzoic Acid Derivatives (Calculated at the B3LYP/6-311++G level)**

Parameter2-Nitrobenzoic Acid[2]4-Nitrobenzoic Acid[2]
C-C (ring) bond lengths (Å)1.38-1.401.38-1.40
C-N (nitro) bond length (Å)~1.48~1.48
N-O (nitro) bond lengths (Å)~1.22~1.22
C-C (carboxyl) bond length (Å)~1.49~1.49
C=O (carboxyl) bond length (Å)~1.21~1.21
C-O (carboxyl) bond length (Å)~1.36~1.36

Note: These values are for illustrative purposes and are based on calculations for related molecules. A specific calculation for this compound would be required for precise values.

Vibrational Analysis: Deciphering Molecular Motions

Once the optimized geometry is obtained, a frequency calculation is performed. This not only confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies) but also provides the theoretical vibrational frequencies and their corresponding IR and Raman intensities.

The calculated vibrational spectrum can be used to assign the experimental FT-IR and FT-Raman spectra of this compound.[1] Key vibrational modes to analyze include:

  • O-H stretching: From the carboxylic acid group, typically a broad band in the high-frequency region.

  • N-H stretching: From the amino group, usually appearing as two distinct bands for symmetric and asymmetric stretching.

  • C=O stretching: A strong absorption from the carboxylic acid group.

  • NO₂ stretching: Characteristic symmetric and asymmetric stretching vibrations of the nitro group.

  • C-N stretching: Vibrations associated with the amino and nitro groups attached to the aromatic ring.

  • Aromatic C-H and C-C stretching: Vibrations characteristic of the benzene ring.

Theoretical calculations on related molecules like 4-aminobenzoic acid have been instrumental in assigning its vibrational spectra.[3] A similar approach for this compound would provide a detailed and reliable assignment of its vibrational modes.

Frontier Molecular Orbitals (HOMO-LUMO): The Key to Reactivity and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally implies higher reactivity and a greater potential for charge transfer, which is a key characteristic for NLO materials.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, while the LUMO is likely to be concentrated on the electron-deficient nitro group and the carboxylic acid group. This spatial separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap of a Related Molecule (Calculated using DFT)

ParameterValue (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-2.0 to -3.0
HOMO-LUMO Gap4.0 to 5.0

Note: These are typical ranges for similar aromatic compounds. The actual values for this compound will depend on the specific computational method and basis set used.

G cluster_mol This compound mol Molecular Structure HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor Gap HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) Reactivity Indicator LUMO->Gap Energy Energy Gap->HOMO

Caption: Relationship between HOMO, LUMO, and the HOMO-LUMO energy gap in this compound.

Non-Linear Optical (NLO) Properties: Exploring Optoelectronic Potential

Molecules with large hyperpolarizability are of great interest for applications in non-linear optics, which have a wide range of uses in technologies such as optical switching and frequency conversion. The presence of both an electron-donating group (-NH₂) and an electron-withdrawing group (-NO₂) connected through a π-conjugated system (the benzene ring) in this compound makes it a promising candidate for NLO applications.

Theoretical calculations can be used to predict the first-order hyperpolarizability (β) of a molecule, which is a measure of its NLO response. A high β value indicates a strong NLO response. DFT calculations have been successfully employed to predict the NLO properties of similar molecules, such as 4-methyl-3-nitrobenzoic acid.[4] A similar computational approach for this compound would provide valuable insights into its potential as an NLO material.

Conclusion: A Roadmap for Future Investigations

This technical guide has laid out a comprehensive theoretical framework for the in-depth study of this compound. By employing robust computational methods like DFT with appropriate basis sets, researchers can gain a profound understanding of its molecular structure, vibrational dynamics, electronic properties, and NLO potential. While we have drawn upon data from closely related molecules to illustrate these concepts, this guide underscores the need for a dedicated and comprehensive theoretical investigation of this compound itself. Such a study would provide precise quantitative data and further solidify our understanding of this versatile molecule, ultimately accelerating its application in the development of novel materials and therapeutics.

References

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  • Johnson, C. J., et al. (2021). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. The Journal of Physical Chemistry A, 125(34), 7483-7494. Available at: [Link]

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  • Saravanamoorthy, S. N., et al. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid: Molecular Docking and DFT Calculations. Acta Scientific Pharmaceutical Sciences, 5(11), 70-88. Available at: [Link]

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  • Kamal, B., et al. (2019). Characterization and Spectroscopic Study of 4- (4-Nitro Benzene Azo)-3-Amino Benzoic Acid Compound by Gaussian 09 Program: A review. International Journal of Research in Pharmaceutical Sciences, 10(2), 787-790. Available at: [Link]

  • Tseplyaev, Y., et al. (2015). DFT study of nitroxide radicals: Explicit modeling of solvent effects on the structural and electronic characteristics of 4-amino-2,2,6,6-tetramethyl-piperidine-N-oxyl. Journal of Molecular Modeling, 21(1), 3. Available at: [Link]

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  • Prashanth, J., et al. (2015). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Optics and Photonics Journal, 5(3), 91-107. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Amino-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of synthetic routes to various medicinally important heterocyclic compounds starting from the versatile building block, 4-Amino-2-nitrobenzoic acid. The protocols herein are designed to be both detailed and explanatory, offering not just procedural steps but also the underlying chemical principles. This document explores the synthesis of quinazolines, benzodiazepines, and acridones, classes of compounds renowned for their diverse pharmacological activities.

Introduction: The Strategic Importance of this compound

This compound is a trifunctional aromatic compound featuring an amino group, a nitro group, and a carboxylic acid. This unique arrangement of functional groups makes it an exceptionally valuable precursor in the synthesis of a multitude of heterocyclic systems.[1] The strategic positioning of these groups allows for a variety of chemical transformations, including reduction of the nitro group, amidation, esterification, and cyclization reactions. The resulting heterocyclic scaffolds, such as quinazolines, benzodiazepines, and acridones, are at the core of numerous therapeutic agents with applications ranging from oncology to central nervous system disorders.[2][3][4] This guide will provide detailed, field-proven protocols for the synthesis of these key heterocyclic systems, emphasizing the causality behind experimental choices to empower researchers in their synthetic endeavors.

Foundational Strategy: The Gateway Reduction of the Nitro Group

The initial and often pivotal step in harnessing the synthetic potential of this compound is the selective reduction of the nitro group to an amine, yielding 2,4-diaminobenzoic acid. This transformation is critical as it furnishes the necessary nucleophilic sites for subsequent cyclization reactions. The choice of reducing agent is paramount to ensure high yields and to avoid undesired side reactions.

Protocol 1: Catalytic Hydrogenation for the Synthesis of 2,4-Diaminobenzoic Acid

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[5]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Filter agent (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 1-5 mol% of the substrate).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 2,4-diaminobenzoic acid.

Causality and Insights:

  • Catalyst Choice: Palladium on carbon is a highly effective catalyst for the reduction of nitro groups and is generally preferred for its efficiency and ease of handling.

  • Solvent: Methanol and ethanol are excellent solvents for this reaction due to their ability to dissolve the starting material and their inertness under hydrogenation conditions.

  • Safety: Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood and that all equipment is properly grounded.

Protocol 2: Chemical Reduction using Tin(II) Chloride

For laboratories not equipped for catalytic hydrogenation, reduction with tin(II) chloride in an acidic medium is a classic and reliable alternative.[5]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid.

  • Slowly add the tin(II) chloride solution to the solution of the nitro compound with stirring.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution until a basic pH is achieved.

  • A precipitate of tin salts will form. Filter the mixture and wash the solid with ethyl acetate.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-diaminobenzoic acid.

Causality and Insights:

  • Stoichiometry: A significant excess of tin(II) chloride is required to ensure complete reduction of the nitro group.

  • Work-up: The neutralization step is crucial for precipitating the tin salts and liberating the free amine. Careful handling of concentrated acids and bases is essential.

Synthesis of Quinazoline Derivatives

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][6][7] The synthesis of quinazolinones from anthranilic acid derivatives is a well-established strategy.[8]

Protocol 3: Synthesis of 7-Amino-quinazoline-2,4(1H,3H)-dione

This protocol utilizes the synthesized 2,4-diaminobenzoic acid to construct the quinazoline-2,4-dione core.

Materials:

  • 2,4-Diaminobenzoic acid

  • Urea

  • Pyridine (as solvent)

Procedure:

  • Combine 2,4-diaminobenzoic acid (1.0 eq) and urea (1.5-2.0 eq) in pyridine.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Causality and Insights:

  • Reagents: Urea serves as the source of the two carbonyl carbons and the nitrogen atom at position 3 of the quinazoline ring.

  • Reaction Mechanism: The reaction proceeds through the formation of an intermediate ureido-benzoic acid, which then undergoes intramolecular cyclization.

Experimental Workflow for Quinazoline Synthesis

G start This compound reduction Reduction (Protocol 1 or 2) start->reduction intermediate 2,4-Diaminobenzoic Acid reduction->intermediate cyclization Cyclization with Urea (Protocol 3) intermediate->cyclization product 7-Amino-quinazoline-2,4(1H,3H)-dione cyclization->product

Caption: General workflow for the synthesis of 7-Amino-quinazoline-2,4(1H,3H)-dione.

Synthesis of Benzodiazepine Derivatives

1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[9][10] The synthesis can be adapted from protocols starting with 2-aminobenzoic acid derivatives.

Protocol 4: Synthesis of a 7-Amino-1,3-dihydro-2H-benzo[e][2][11]diazepin-2-one Derivative

This protocol outlines a potential route to a benzodiazepine derivative from 2,4-diaminobenzoic acid.

Materials:

  • 2,4-Diaminobenzoic acid

  • An appropriate α-amino acid ester hydrochloride (e.g., glycine methyl ester hydrochloride)

  • A coupling agent (e.g., EDC, HBTU)

  • A base (e.g., triethylamine, DIPEA)

  • A suitable solvent (e.g., DMF, DCM)

  • Acetic acid

Procedure:

  • Amide Coupling: Dissolve 2,4-diaminobenzoic acid (1.0 eq), the α-amino acid ester hydrochloride (1.1 eq), and the coupling agent (1.2 eq) in the chosen solvent.

  • Add the base (2.5 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate.

  • Cyclization: Dissolve the crude amide in a suitable solvent (e.g., toluene or xylene) with a catalytic amount of acetic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the cyclization by TLC.

  • Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the product by column chromatography.

Causality and Insights:

  • Protecting Groups: Depending on the specific α-amino acid used, protection of the amino group of the α-amino acid may be necessary to avoid side reactions.

  • Cyclization: The intramolecular cyclization is an equilibrium process, and the removal of water drives the reaction to completion.

Synthesis of Acridone Derivatives

Acridones are a class of heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and antiparasitic properties.[2][4] A common synthetic route involves the Ullmann condensation followed by an intramolecular Friedel-Crafts acylation.[11][12]

Protocol 5: Two-Step Synthesis of a Substituted Acridone

This protocol details the synthesis of an acridone derivative from this compound.

Step 1: Ullmann Condensation to form a Substituted N-Phenylanthranilic Acid

Materials:

  • This compound

  • An aryl halide (e.g., bromobenzene)

  • Potassium carbonate (K₂CO₃)

  • Copper powder or a copper salt (e.g., CuI)

  • A high-boiling solvent (e.g., DMF, NMP)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the aryl halide (1.2 eq), potassium carbonate (2.0 eq), and the copper catalyst (0.1 eq).

  • Add the solvent and heat the reaction mixture to a high temperature (typically 150-200 °C).

  • Stir the reaction for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Acidify with HCl to precipitate the N-phenylanthranilic acid derivative.

  • Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization.

Step 2: Intramolecular Friedel-Crafts Acylation to the Acridone Core

Materials:

  • The synthesized N-phenylanthranilic acid derivative

  • Polyphosphoric acid (PPA) or concentrated sulfuric acid

Procedure:

  • Carefully add the N-phenylanthranilic acid derivative to an excess of polyphosphoric acid or concentrated sulfuric acid.

  • Heat the mixture (typically to 100-150 °C) with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • The acridone product will precipitate. Collect the solid by filtration, wash thoroughly with water, and then with a dilute solution of sodium bicarbonate to remove any remaining acid.

  • Dry the product. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) can be performed for further purification.

Causality and Insights:

  • Ullmann Condensation: This copper-catalyzed cross-coupling reaction is a classic method for forming C-N bonds. The reaction conditions are often harsh, requiring high temperatures.[12]

  • Friedel-Crafts Acylation: This intramolecular electrophilic aromatic substitution reaction is promoted by the strong acid, which activates the carboxylic acid for cyclization onto the adjacent aromatic ring.[13][14] The nitro and amino groups on the other ring will influence the regioselectivity of this cyclization.

Reaction Scheme for Acridone Synthesis

G start This compound ullmann Ullmann Condensation (with Aryl Halide) start->ullmann intermediate N-Aryl-4-amino-2-nitrobenzoic Acid ullmann->intermediate cyclization Intramolecular Friedel-Crafts Acylation intermediate->cyclization product Substituted Acridone cyclization->product

Caption: Two-step synthesis of a substituted acridone from this compound.

Summary of Synthetic Protocols

ProtocolStarting MaterialKey ReagentsProductHeterocyclic Core
1This compoundH₂, Pd/C2,4-Diaminobenzoic acid-
2This compoundSnCl₂·2H₂O, HCl2,4-Diaminobenzoic acid-
32,4-Diaminobenzoic acidUrea7-Amino-quinazoline-2,4(1H,3H)-dioneQuinazoline
42,4-Diaminobenzoic acidα-Amino acid ester, EDC7-Amino-1,3-dihydro-2H-benzo[e][2][15]diazepin-2-oneBenzodiazepine
5This compoundAryl halide, Cu catalyst, PPASubstituted AcridoneAcridone

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of a diverse array of medicinally relevant heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to access quinazolines, benzodiazepines, and acridones. By understanding the underlying chemical principles and the rationale behind the experimental procedures, scientists can further innovate and adapt these methods to create novel molecular entities for drug discovery and development.

References

  • Alkaloids Derived from Anthranilic Acid: Occurrence and Pharmacological Properties of Acridone, Quinazoline, and Quinoline. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Ullmann Acridine Synthesis. (n.d.). Scribd. Retrieved January 9, 2026, from [Link]

  • Study on quinazolinone derivative and their pharmacological actions. (2024, December 19). KSU-Conference. Retrieved January 9, 2026, from [Link]

  • An Update on the Synthesis of Pyrrolo[2][15]benzodiazepines. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Generation of 9(10H)-Acridone from Anthranilic Acid. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • CN105418442A - Synthesis method of 2,4-diaminobenzoic acid. (n.d.). Google Patents.
  • Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Quinazoline derivatives & pharmacological activities: a review. (n.d.). SciSpace. Retrieved January 9, 2026, from [Link]

  • Preparation of quinazoline‐2,4(1H,3H)‐dione 11. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (n.d.). Retrieved January 9, 2026, from [Link]

  • Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • One-pot Synthesis and Antimicrobial Activities of some 2-Aryl/Alkyl, 3-Aminoquinazolin-4(3H). (n.d.). Retrieved January 9, 2026, from [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020, November 27). MDPI. Retrieved January 9, 2026, from [Link]

  • Synthesis of some acridine and acridone derivatives. (2019, November 17). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

  • Synthesis of Quinazolinediones. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

  • Acridone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

  • A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. (n.d.). Arkat USA. Retrieved January 9, 2026, from [Link]

  • Acridone. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]

  • Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. (n.d.). ACS Publications. Retrieved January 9, 2026, from [Link]

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  • Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. (2022, June 1). CoLab. Retrieved January 9, 2026, from [Link]

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  • Synthesis of nitric oxide donating acridone derivatives as cytotoxic agents in cancer. (n.d.). Der Pharma Chemica. Retrieved January 9, 2026, from [Link]

  • Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. (2019, November 14). Juniper Publishers. Retrieved January 9, 2026, from [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

  • Synthesis of 2-amino-1,4-benzodiazepin-5-ones from 2-nitrobenzoic acid and α-aminonitriles. (n.d.). Arkivoc. Retrieved January 9, 2026, from [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (n.d.). Scirp.org. Retrieved January 9, 2026, from [Link]

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The Strategic Utility of 4-Amino-2-nitrobenzoic Acid in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Trifunctional Scaffolding

In the landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. 4-Amino-2-nitrobenzoic acid, a seemingly simple molecule, presents itself as a highly versatile and strategic scaffold for the construction of complex, biologically active heterocyclic compounds.[1] Its trifunctional nature, possessing an amino group, a nitro group, and a carboxylic acid moiety on a benzene ring, offers a unique combination of reactive sites that can be selectively addressed to build intricate molecular architectures.[1] This application note will delve into the practical utility of this compound as a key starting material in the synthesis of medicinally relevant benzimidazoles and quinazolinones, providing detailed experimental protocols and the underlying chemical rationale for each synthetic transformation.

Key Molecular Features and Reactivity

The strategic placement of the three functional groups on the aromatic ring governs the reactivity and synthetic potential of this compound. The amino group is a nucleophile and can be readily acylated, alkylated, or diazotized. The carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry. The nitro group, an electron-withdrawing group, influences the reactivity of the aromatic ring and, crucially, can be selectively reduced to a second amino group, opening pathways for the synthesis of ortho-diamino aromatic systems. This reduction is a pivotal step in the construction of fused heterocyclic systems.

Application 1: Synthesis of Benzimidazole-Based PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms.[1][2] Many potent PARP inhibitors feature a benzimidazole-4-carboxamide scaffold, which serves as a pharmacophore that mimics the nicotinamide portion of the PARP substrate NAD+.[1][3] this compound is an ideal precursor for the synthesis of this critical scaffold.

The synthetic strategy involves an initial reduction of the nitro group to generate a key diamine intermediate, followed by cyclization to form the benzimidazole ring and subsequent amide coupling to introduce the desired side chains.

Synthetic Workflow for Benzimidazole-Based PARP Inhibitors

A This compound B 2,4-Diaminobenzoic acid A->B Nitro Group Reduction (e.g., Pd/C, H2) C Benzimidazole-4-carboxylic acid derivative B->C Benzimidazole Formation (e.g., with an aldehyde or carboxylic acid) D Benzimidazole-4-carboxamide (PARP Inhibitor) C->D Amide Coupling (e.g., with an amine, HATU)

Caption: Synthetic workflow for benzimidazole-based PARP inhibitors.

Protocol 1: Synthesis of 2,4-Diaminobenzoic Acid

The selective reduction of the nitro group in this compound is the crucial first step. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of Pd).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm)[4][5]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 2,4-diaminobenzoic acid, which can often be used in the next step without further purification.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and selective catalyst for the reduction of aromatic nitro groups in the presence of other functional groups like carboxylic acids and amines.

  • Solvent: Methanol is a good solvent for the starting material and the product, and it is compatible with the catalytic hydrogenation conditions.

  • Hydrogen Pressure: A moderate hydrogen pressure is usually sufficient for this reduction and is safer to handle in a standard laboratory setting.

Protocol 2: Synthesis of a Substituted Benzimidazole-4-carboxylic Acid

The resulting 2,4-diaminobenzoic acid can be cyclized with an appropriate aldehyde or carboxylic acid to form the benzimidazole ring. The Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, is a common method.[6]

Materials:

  • 2,4-Diaminobenzoic acid

  • A suitable aromatic aldehyde (e.g., benzaldehyde)

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst[2]

Procedure:

  • In a round-bottom flask, combine 2,4-diaminobenzoic acid (1.0 eq) and the chosen aldehyde (1.0-1.2 eq).

  • Add polyphosphoric acid (PPA) as both a solvent and a catalyst. The amount should be sufficient to ensure good mixing.

  • Heat the reaction mixture at an elevated temperature (e.g., 150-200 °C) for several hours.[7]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the cooled mixture into a beaker of ice water with vigorous stirring.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Causality of Experimental Choices:

  • Reagent Choice: The aldehyde provides the C2 carbon of the benzimidazole ring. The choice of aldehyde determines the substituent at the 2-position of the benzimidazole.

  • Catalyst/Solvent: Polyphosphoric acid is a strong dehydrating agent and a non-oxidizing acid, which facilitates the condensation and subsequent cyclization to form the benzimidazole ring.

Protocol 3: Amide Coupling to Yield a PARP Inhibitor Analog

The final step in synthesizing the PARP inhibitor core structure is the formation of the amide bond. Standard peptide coupling reagents are employed for this transformation.

Materials:

  • Substituted benzimidazole-4-carboxylic acid

  • A desired amine (e.g., a piperidine derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling reagent

  • DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base

  • Anhydrous DMF (N,N-Dimethylformamide) or another suitable aprotic solvent

Procedure:

  • Dissolve the substituted benzimidazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1-1.5 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for a few minutes to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral centers are present).

  • Base: DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid without competing in the coupling reaction.

  • Solvent: Anhydrous DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction.

Application 2: Synthesis of Quinazolinone Derivatives

Quinazolinones are another important class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8] this compound can be a valuable starting material for the synthesis of nitro-substituted quinazolinones, which can then be further functionalized.

Synthetic Workflow for Quinazolinone Derivatives

A This compound B 2-Formamido-4-nitrobenzoic acid A->B Formylation (e.g., Formic acid) C 7-Nitro-4(3H)-quinazolinone B->C Cyclization (e.g., Acetic anhydride) D 7-Amino-4(3H)-quinazolinone C->D Nitro Group Reduction (e.g., SnCl2, HCl) E Functionalized Quinazolinone D->E Further Derivatization (e.g., Acylation, Alkylation)

Caption: Synthetic workflow for quinazolinone derivatives.

Protocol 4: Synthesis of 7-Nitro-4(3H)-quinazolinone

This protocol describes a two-step, one-pot synthesis of 7-nitro-4(3H)-quinazolinone from this compound.

Materials:

  • This compound

  • Formic acid

  • Acetic anhydride

Procedure:

  • Formylation: In a round-bottom flask, heat a mixture of this compound (1.0 eq) in an excess of formic acid under reflux for several hours. This step forms the intermediate 2-formamido-4-nitrobenzoic acid.

  • Monitor the reaction by TLC.

  • After the formylation is complete, cool the reaction mixture and remove the excess formic acid under reduced pressure.

  • Cyclization: To the crude 2-formamido-4-nitrobenzoic acid, add an excess of acetic anhydride.

  • Heat the mixture under reflux for a few hours to effect cyclization.

  • Monitor the formation of the quinazolinone by TLC.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude 7-nitro-4(3H)-quinazolinone can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Causality of Experimental Choices:

  • Formic Acid: Serves as both the reagent and solvent for the formylation of the amino group.

  • Acetic Anhydride: Acts as a dehydrating agent to facilitate the intramolecular cyclization to form the quinazolinone ring.

Data Presentation

Compound Starting Material Key Reagents Typical Yield (%) Melting Point (°C) Spectroscopic Data (¹H NMR, δ ppm)
2,4-Diaminobenzoic acid This compoundPd/C, H₂>90VariableSignals corresponding to aromatic protons and two amino groups.
Benzimidazole-4-carboxylic acid 2,4-Diaminobenzoic acidBenzaldehyde, PPA60-80>300Characteristic signals for benzimidazole and aromatic protons.
7-Nitro-4(3H)-quinazolinone This compoundFormic acid, Acetic anhydride70-85>300Aromatic protons in the downfield region, NH proton signal.

Conclusion

This compound is a cost-effective and highly versatile building block in medicinal chemistry. Its unique arrangement of functional groups allows for the strategic and efficient synthesis of complex heterocyclic scaffolds such as benzimidazoles and quinazolinones, which are at the core of numerous therapeutic agents. The protocols outlined in this application note provide a practical guide for researchers to harness the synthetic potential of this valuable starting material in their drug discovery endeavors. The ability to selectively manipulate the amino, nitro, and carboxylic acid functionalities underscores the importance of careful synthetic planning in the creation of novel and potent bioactive molecules.

References

  • Zhang, X., et al. (2020). Design, Synthesis, and Biological Evaluation of piperidyl benzimidazole carboxamide derivatives as potent PARP-1 inhibitors and antitumor agents. European Journal of Medicinal Chemistry, 192, 112185. [Link]

  • Alagarsamy, V., et al. (2018). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 17(1), 159-169. [Link]

  • Li, J., et al. (2023). Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. Chemical Biology & Drug Design, 101(4), 856-871. [Link]

  • Wang, L., et al. (2017). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 22(10), 1667. [Link]

  • Cernătescu, C., et al. (2016). SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Buletinul Institutului Politehnic din Iași, 62(66), 1, 17-24. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

  • Kaushik, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2), 2003. [Link]

  • Google Patents. (2014). CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • Patsnap Eureka. (n.d.). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Heppell, L. A., & Al-Rawi, J. M. A. (2015). Functionalization of Quinazolin-4-Ones Part 2: Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions. Journal of Heterocyclic Chemistry, 52(4), 1146-1155. [Link]

  • Google Patents. (2016). CN105418442A - Synthesis method of 2,4-diaminobenzoic acid.
  • Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

  • RSC Publishing. (2016). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. RSC Advances, 6(81), 77855-77861. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2018). Synthesis of 2-aminobenzophenones and Their Applications in Organic Synthesis. Asian Journal of Organic & Medicinal Chemistry, 3(1), 2-10. [Link]

  • Semantic Scholar. (1990). Intramolecular cyclization of 4-acetyl-2,2-diethoxycarbonyl-2,3-dihydro-1-(2-nitrobenzoyl)pyrrole by catalytic reduction. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Amino-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of the dyes used in various industries, including textiles, printing, and paper manufacturing.[1] Their widespread use is attributed to their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through structural modifications.[1][2] The fundamental structure of an azo dye consists of an azo group (-N=N-) connecting two aromatic rings.[1][3] The synthesis of these dyes is typically achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich aromatic compound.[1][4][5]

4-Amino-2-nitrobenzoic acid is a particularly valuable precursor in the synthesis of specialized azo dyes. The presence of the carboxylic acid (-COOH) and nitro (-NO₂) groups on the aromatic ring significantly influences the properties of the resulting dye. The carboxylic acid group can enhance water solubility and provide a site for binding to fibers, while the electron-withdrawing nitro group can modulate the color of the dye. These application notes provide a detailed protocol for the synthesis of azo dyes using this compound, intended for researchers, scientists, and professionals in drug development and materials science.

Principle of the Reaction

The synthesis of an azo dye from this compound proceeds via two key reactions:

  • Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt. This reaction is conducted in a cold, acidic solution using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6][7][8] The low temperature (0-5 °C) is critical to prevent the decomposition of the unstable diazonium salt.[3][6]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol or an aromatic amine.[4][9][10] This electrophilic aromatic substitution reaction forms the stable azo-N=N- bond, which acts as a chromophore and is responsible for the color of the dye.[1] The pH of the coupling reaction is crucial; it is generally carried out in a mildly acidic to neutral medium.[4]

Experimental Protocols

Materials and Reagents
  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Coupling component (e.g., 2-naphthol, phenol, N,N-dimethylaniline)

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Distilled water

  • Ice

  • Starch-iodide paper

  • Standard laboratory glassware (beakers, flasks, magnetic stirrer, thermometer, filtration apparatus)

Protocol 1: Diazotization of this compound

This protocol outlines the in-situ preparation of the diazonium salt of this compound.

  • Preparation of the Amine Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve a specific molar equivalent of this compound in a dilute solution of hydrochloric acid. Stir the mixture until the amine is completely dissolved.

  • Cooling: Place the flask in an ice-salt bath to cool the solution to 0-5 °C. It is crucial to maintain this temperature range throughout the diazotization process to ensure the stability of the diazonium salt.[3][6]

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold distilled water.

  • Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring. Ensure the temperature of the reaction mixture does not rise above 5 °C.

  • Monitoring the Reaction: After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 30 minutes at 0-5 °C. Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates the completion of the diazotization.[6]

  • Use of the Diazonium Salt Solution: The resulting cold solution containing the diazonium salt is now ready for immediate use in the subsequent azo coupling reaction. It is critical to use this solution promptly and not to attempt to isolate the diazonium salt due to its instability.[6][8]

Protocol 2: Azo Coupling Reaction

This protocol describes the coupling of the freshly prepared diazonium salt with a suitable coupling component, using 2-naphthol as an example.

  • Preparation of the Coupling Agent Solution: Dissolve a molar equivalent of the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling agent with continuous stirring. A brightly colored precipitate of the azo dye should form immediately.[8]

  • Completion of the Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for another 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolation of the Azo Dye: Isolate the precipitated azo dye by vacuum filtration.

  • Washing and Drying: Wash the solid product on the filter with a small amount of cold water to remove any unreacted starting materials and salts. Allow the product to air dry or dry it in a desiccator.

Data Presentation

ParameterValueUnitsNotes
Molar Ratio (Amine:Nitrite)1 : 1.05-1.1-A slight excess of sodium nitrite ensures complete diazotization.
Reaction Temperature0 - 5°CCritical for the stability of the diazonium salt.[3][6]
Diazotization Time30minutesTime after complete addition of nitrite solution.
Coupling Reaction pHMildly acidic to neutral-The optimal pH depends on the specific coupling component used.[4]
Expected YieldVariable%Dependent on the specific coupling component and reaction conditions.

Visualization of the Experimental Workflow

AzoDyeSynthesis cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling amine This compound in HCl (aq) diazonium_salt Diazonium Salt Solution (0-5 °C) amine->diazonium_salt Add NaNO2 (aq) dropwise na_no2 Sodium Nitrite (NaNO2) coupling_agent Coupling Component (e.g., 2-Naphthol in NaOH) diazonium_salt->coupling_agent Use Immediately azo_dye Azo Dye Precipitate coupling_agent->azo_dye Add Diazonium Salt Solution filtration Vacuum Filtration azo_dye->filtration Isolate washing Wash with cold H2O filtration->washing Wash final_product Purified Azo Dye washing->final_product Dry

Caption: Workflow for the synthesis of an azo dye from this compound.

Causality Behind Experimental Choices

  • Low Temperature: The diazonium group is highly unstable and prone to decomposition, particularly at elevated temperatures, which would lead to the formation of undesired byproducts and a lower yield of the azo dye. Maintaining a temperature of 0-5 °C is therefore paramount for the success of the reaction.[3][6]

  • In Situ Generation of Nitrous Acid: Nitrous acid is unstable and cannot be stored. Generating it in situ from sodium nitrite and a strong acid ensures that it is freshly available for the diazotization reaction.[6][7][8]

  • Acidic Medium for Diazotization: The presence of a strong acid is necessary to protonate nitrous acid, forming the nitrosonium ion (NO+), which is the active electrophile that reacts with the primary aromatic amine.

  • Alkaline Medium for Phenolic Coupling: When using phenols or naphthols as coupling components, the reaction is typically carried out in a basic solution. The hydroxide ions deprotonate the hydroxyl group of the phenol, forming a phenoxide ion, which is a much more powerful nucleophile and readily attacks the electrophilic diazonium salt.[11]

  • Immediate Use of Diazonium Salt: The inherent instability of diazonium salts means they cannot be isolated and stored.[6] Therefore, the azo coupling reaction must be performed immediately after the diazotization is complete.

Conclusion

The protocols detailed in these application notes provide a robust and reliable method for the synthesis of azo dyes derived from this compound. By carefully controlling the reaction parameters, particularly temperature and pH, researchers can effectively synthesize a wide range of novel azo dyes. The functional groups present in the this compound precursor offer opportunities for further chemical modification, making it a versatile building block for the development of dyes with tailored properties for various applications in research and industry.

References

  • Wikipedia. Azo coupling. [Link]

  • IJRSR Journal. Coupling Reactions Involving Aryldiazonium Salt: Part-Ix. Review On Synthesis Of Azo-Phenolic Derivatives, Their Applications And Biological Activities. [Link]

  • Allen. A diazonium salt reacts with a phenol to give an azo dye. This reaction is known as. [Link]

  • YouTube. COUPLING REACTIONS OF DIAZONIUM SALTS. [Link]

  • Organic Chemistry Portal. Azo Coupling. [Link]

  • IJCPS. Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. [Link]

  • University of California, Irvine. The Synthesis of Azo Dyes. [Link]

  • IOSR Journal. Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4. [Link]

  • J. Chem. Rev. Issue 4 Chemistry and Applications of Azo Dyes: A Comprehensive Review. [Link]

  • The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]

  • Diyala Journal of Pure Science. Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of 4-(4-Nitro benzene azo )-3- amino benzoic acid Complexes With Selected Metal Ions. [Link]

  • PMC - NIH. Classifications, properties, recent synthesis and applications of azo dyes. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. [Link]

  • Academia.edu. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID *Obadahun.J, Tsaku J.E, and E. [Link]

  • Scirp.org. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

  • Semantic Scholar. Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Google Patents.

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Application Notes & Protocols: Strategic Derivatization of 4-Amino-2-nitrobenzoic Acid for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-2-nitrobenzoic acid is a pivotal building block in medicinal chemistry and pharmaceutical development. Its trifunctional nature, featuring amino, nitro, and carboxylic acid groups, offers a versatile scaffold for constructing a diverse range of complex molecules and active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth exploration of key derivatization strategies for this compound, focusing on the underlying chemical principles, field-proven protocols, and the rationale behind experimental design. We will detail methodologies for esterification, amide bond formation, and selective nitro group reduction, empowering researchers to leverage this intermediate for novel drug discovery programs.

Introduction: The Strategic Value of this compound

The unique substitution pattern of this compound makes it a valuable precursor for a variety of molecular frameworks. The electron-withdrawing nitro group and the electron-donating amino group create a distinct electronic environment on the aromatic ring, influencing reactivity and enabling regioselective transformations. The carboxylic acid provides a handle for elongation and modification through ester or amide linkages, which are prevalent in many drug molecules.

Derivatives of this scaffold are foundational to the synthesis of various therapeutic agents, including local anesthetics and potential acetylcholinesterase (AChE) inhibitors.[1] The strategic manipulation of its three functional groups is paramount to its utility. This document outlines three primary derivatization pathways:

  • Esterification: To protect the carboxylic acid or to introduce an ester moiety, a common functional group in prodrugs and other pharmaceuticals.

  • Amide Bond Formation: To couple the scaffold with various amines, generating a library of diverse candidates for biological screening.[2]

  • Nitro Group Reduction: To yield a di-amino benzoic acid derivative, a key precursor for the synthesis of heterocyclic systems like benzimidazoles.

The following sections provide detailed protocols and the scientific rationale for each of these critical transformations.

Core Derivatization Pathways and Mechanisms

The three functional groups on this compound can be targeted with high selectivity based on the choice of reagents and reaction conditions. The general derivatization strategies are visualized below.

G Start This compound Ester Ester Derivative (e.g., Ethyl 4-amino-2-nitrobenzoate) Start->Ester Esterification (H+, ROH) Amide Amide Derivative (e.g., N-substituted-4-amino-2-nitrobenzamide) Start->Amide Amide Coupling (SOCl₂, R-NH₂) Reduced Diamino Derivative (2,4-Diaminobenzoic Acid) Start->Reduced Nitro Reduction (H₂, Pd/C)

Caption: Key derivatization pathways of this compound.

Pathway A: Esterification of the Carboxylic Acid

Esterification is a fundamental reaction to modify the carboxylic acid group. The Fischer-Speier esterification is a classic, acid-catalyzed method that is highly effective for this substrate.

Causality and Mechanism: The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (e.g., ethanol). A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst. The reaction is an equilibrium process, and the formation of the ester is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[3]

Pathway B: Amide Bond Formation

The formation of an amide bond requires the activation of the carboxylic acid, as it does not react directly with amines under normal conditions.[2] A common and robust method involves converting the carboxylic acid to a more reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂).

Causality and Mechanism: Thionyl chloride reacts with the carboxylic acid to form a highly electrophilic acyl chloride. This intermediate is not isolated but is reacted in situ with the desired primary or secondary amine. The lone pair of the amine nitrogen acts as a nucleophile, attacking the acyl chloride carbonyl carbon. The subsequent collapse of the tetrahedral intermediate eliminates a chloride ion, and a final deprotonation step by a non-nucleophilic base (like triethylamine or DIPEA) yields the stable amide product.[4]

Pathway C: Selective Reduction of the Nitro Group

The selective reduction of the aromatic nitro group to an amine is a critical transformation, unlocking pathways to further derivatization. Catalytic hydrogenation is the premier industrial method due to its high efficiency, clean conversion, and simple workup.[1][5][6]

Causality and Mechanism: In catalytic hydrogenation, molecular hydrogen (H₂) is adsorbed onto the surface of a metal catalyst, typically palladium on carbon (Pd/C). The nitro compound also adsorbs onto the catalyst surface. The reaction proceeds via the stepwise transfer of hydrogen atoms from the catalyst surface to the nitro group, passing through nitroso and hydroxylamine intermediates before yielding the final amine. This method is highly chemoselective, leaving the carboxylic acid and the existing amino group intact.[7]

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Fischer Esterification of this compound

This protocol describes the synthesis of Ethyl 4-amino-2-nitrobenzoate.

Materials:

  • This compound

  • Absolute Ethanol (EtOH), 200 proof

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add this compound (10.0 g, 54.9 mmol).

  • Add absolute ethanol (100 mL). Stir the suspension.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (3.0 mL) to the stirring suspension. The addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 300 mL of ice-cold water.

  • Neutralization: Carefully add saturated sodium bicarbonate solution portion-wise until the effervescence ceases and the pH is ~7-8. A yellow precipitate of the ester will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight. The product, Ethyl 4-amino-2-nitrobenzoate, should be a bright yellow solid.[8]

Protocol 2: Two-Step Amide Coupling with Benzylamine

This protocol details the synthesis of N-benzyl-4-amino-2-nitrobenzamide via an acyl chloride intermediate.

G Acid This compound AcylChloride Acyl Chloride Intermediate Acid->AcylChloride Step 1: SOCl₂, Toluene (reflux) Amide N-benzyl-4-amino-2-nitrobenzamide AcylChloride->Amide Step 2: Benzylamine, DIPEA, Toluene

Caption: Workflow for two-step amide bond formation.

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Toluene

  • Benzylamine

  • Diisopropylethylamine (DIPEA)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend this compound (5.0 g, 27.4 mmol) in anhydrous toluene (50 mL).

    • Add thionyl chloride (3.0 mL, 41.2 mmol) dropwise at room temperature.[4]

    • Heat the mixture to reflux for 2 hours. The suspension should become a clear solution.

    • Cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude acyl chloride as a solid. Do not add water.

  • Amide Coupling:

    • In a separate flask, dissolve benzylamine (3.2 mL, 29.3 mmol) and DIPEA (5.7 mL, 32.8 mmol) in anhydrous toluene (50 mL).[4]

    • Re-dissolve the crude acyl chloride in anhydrous toluene (20 mL) and add it dropwise to the amine solution at 0°C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into water (100 mL). Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure amide.

Protocol 3: Catalytic Hydrogenation for Nitro Group Reduction

This protocol describes the synthesis of 2,4-Diaminobenzoic acid.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Celite® or other filtration aid

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Reaction Setup: In a heavy-walled hydrogenation flask, dissolve this compound (5.0 g, 27.4 mmol) in methanol (100 mL).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (0.25 g, 5 mol%). Caution: Pd/C is pyrophoric and should not be allowed to dry in the presence of air.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen (e.g., 50 psi or balloon pressure) and stir/shake vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots. The reaction is typically complete in 2-4 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should be kept wet with solvent to prevent ignition and disposed of properly.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is 2,4-Diaminobenzoic acid. It may be used directly or recrystallized if higher purity is required.

Data and Characterization

Successful derivatization should be confirmed using standard analytical techniques. The following table provides a summary of expected outcomes and typical characterization data.

Derivative Reaction Type Typical Yield Appearance Key ¹H NMR Signals (DMSO-d₆, δ ppm)
Ethyl 4-amino-2-nitrobenzoate Esterification80-90%Yellow Solid~7.8 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~6.9 (dd, 1H, Ar-H), ~4.3 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃)
N-benzyl-4-amino-2-nitrobenzamide Amide Coupling75-85%Pale Yellow Solid~8.5 (t, 1H, -NH-), ~7.9 (d, 1H, Ar-H), ~7.3 (m, 5H, Bn-Ar-H), ~7.0 (m, 2H, Ar-H), ~4.5 (d, 2H, -CH₂-Ph)
2,4-Diaminobenzoic acid Nitro Reduction>95%Off-white/Tan Solid~7.0 (d, 1H, Ar-H), ~6.0 (dd, 1H, Ar-H), ~5.8 (d, 1H, Ar-H), Broad signals for -NH₂ and -COOH protons

References

  • This compound | Research Chemical - Benchchem.
  • An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid - Benchchem.
  • Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temper
  • Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Deriv
  • Application Notes and Protocols for the Analytical Characterization of 4-Amino-2-(methylthio)benzoic acid - Benchchem.
  • CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google P
  • Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - P
  • CAS 610-36-6: this compound | CymitQuimica.
  • Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study - ResearchGate.

  • Esterification of nitrobenzoic acids - US3948972A - Google P
  • 4-Amino-2-Nitro-Benzoic Acid Ethyl Ester - MySkinRecipes.
  • US3660411A - Esterification process - Google P
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing.
  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Journal of Chemical Education - ACS Public
  • Process optimization for acid-amine coupling: a c

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Catalytic Reduction of 4-Amino-2-nitrobenzoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective reduction of nitroaromatic compounds is a cornerstone transformation in organic synthesis, pivotal to the production of pharmaceuticals, dyes, and advanced materials.[1][2][3] The conversion of 4-Amino-2-nitrobenzoic acid to 3,4-Diaminobenzoic acid is a reaction of significant industrial and research importance.[1] The resulting product, 3,4-Diaminobenzoic acid, serves as a versatile intermediate in the synthesis of a wide range of valuable compounds, including anticancer drugs, benzimidazole derivatives, and thermally stable polymers.[1][2][4][5]

This technical guide provides a comprehensive overview of the catalytic reduction of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed application notes, step-by-step protocols, and an exploration of the underlying reaction mechanisms. The focus is on providing a scientifically robust and practical framework for achieving high-yield, selective reduction.

Core Principles: Understanding the Reaction

The fundamental transformation in this process is the reduction of a nitro group (-NO₂) to an amino group (-NH₂). This is a six-electron reduction that can proceed through various intermediates.[6] The choice of catalyst and reaction conditions is critical to ensure the desired product is formed with high selectivity, avoiding side reactions.

Reaction Mechanism

The catalytic hydrogenation of aromatic nitro compounds, such as this compound, over a heterogeneous catalyst like palladium on carbon (Pd/C), is generally understood to follow a direct hydrogenation route.[3][7] The process begins with the adsorption of the nitroaromatic compound onto the catalyst surface.[7][8] Molecular hydrogen (or a hydrogen donor) also adsorbs onto the catalyst and dissociates into reactive hydrogen atoms.[9] These hydrogen atoms are then sequentially transferred to the nitro group.

The reaction is believed to proceed through nitroso and hydroxylamine intermediates, which are typically not isolated as they are rapidly converted to the final amine product under the reaction conditions.[3]

Reaction Pathway Diagram

Reaction_Pathway Start This compound (Ar-NO₂) Intermediate1 Nitroso Intermediate (Ar-NO) Start->Intermediate1 + 2[H] Intermediate2 Hydroxylamine Intermediate (Ar-NHOH) Intermediate1->Intermediate2 + 2[H] Product 3,4-Diaminobenzoic Acid (Ar-NH₂) Intermediate2->Product + 2[H]

Caption: Generalized pathway for the catalytic reduction of a nitro group.

Catalyst Selection: The Heart of the Transformation

The choice of catalyst is paramount for a successful reduction. While various metals can catalyze this reaction, palladium on carbon (Pd/C) is often the catalyst of choice due to its high activity, selectivity, and ease of handling as a heterogeneous catalyst.[10]

Other catalysts that can be employed include:

  • Raney Nickel: Often used when trying to avoid dehalogenation in substrates containing halogen atoms.[10]

  • Platinum on Carbon (Pt/C): Another effective catalyst, though sometimes less selective than Pd/C.

  • Copper-based catalysts: Have shown promise in continuous-flow systems.[11]

For the reduction of this compound, 5-10% Pd/C is a standard and effective choice, balancing reactivity with cost.

Hydrogen Source: Choosing the Right Reductant

Several hydrogen sources can be utilized for the catalytic reduction:

  • Hydrogen Gas (H₂): The most common and cleanest reducing agent. It requires specialized high-pressure equipment.[6]

  • Transfer Hydrogenation: Utilizes hydrogen donor molecules like ammonium formate, hydrazine, or cyclohexene in the presence of a catalyst. This method avoids the need for high-pressure hydrogenation equipment.

  • Sodium Borohydride (NaBH₄): A versatile reducing agent that can be used in combination with a catalyst.[8][12][13] It is important to handle NaBH₄ with care as it is water-reactive and can release flammable hydrogen gas.[14][15]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the catalytic reduction of this compound using two common methods: catalytic hydrogenation with H₂ gas and transfer hydrogenation with ammonium formate.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon and Hydrogen Gas

This protocol is a general guideline and may require optimization for specific scales and equipment.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst (50% wet)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

  • Filtration apparatus (e.g., Celite® pad or syringe filter)

Experimental Workflow: Catalytic Hydrogenation

workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Charge reactor with This compound and solvent B Carefully add Pd/C catalyst under inert atmosphere A->B C Seal reactor and purge with N₂ then H₂ B->C D Pressurize with H₂ and begin vigorous stirring C->D E Monitor H₂ uptake until reaction is complete D->E F Cool, vent H₂, and purge with N₂ E->F G Filter reaction mixture to remove catalyst F->G H Concentrate filtrate to obtain crude product G->H I Purify by recrystallization or chromatography H->I

Caption: A typical experimental workflow for batch hydrogenation.[6]

Procedure:

  • Reactor Setup: In a suitable hydrogenation vessel, combine this compound and a solvent such as methanol or ethanol.

  • Catalyst Addition: Under a stream of inert gas (nitrogen or argon), carefully add 10% Pd/C catalyst. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Purging: Seal the reactor and purge the system with the inert gas 3-5 times to remove any oxygen. Then, purge with hydrogen gas 3-5 times.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-4 atm). Begin vigorous stirring and maintain the reaction at a controlled temperature (room temperature to 50°C). The reaction is exothermic, so cooling may be necessary for larger scale reactions.[3]

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is considered complete when hydrogen consumption ceases.

  • Work-up: Once the reaction is complete, stop the stirring and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3,4-Diaminobenzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) or by column chromatography.

Protocol 2: Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

This protocol offers an alternative for laboratories not equipped for high-pressure hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst (50% wet)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Round-bottom flask with a reflux condenser

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and methanol or ethanol.

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Reagent Addition: Add the 10% Pd/C catalyst (1-5 mol%) followed by ammonium formate (3-5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (typically 60-80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst and wash the filter cake with the solvent.

  • Isolation and Purification: Concentrate the filtrate and purify the resulting crude product as described in Protocol 1.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the catalytic reduction of nitroaromatic compounds, providing a basis for optimization.

ParameterCatalytic Hydrogenation (H₂)Transfer Hydrogenation (HCO₂NH₄)
Catalyst 5-10% Pd/C5-10% Pd/C
Catalyst Loading 1-5 mol%1-5 mol%
Hydrogen Source H₂ gasAmmonium Formate
Pressure 1-4 atmAtmospheric
Temperature 25-50°C60-80°C (Reflux)
Solvent Methanol, EthanolMethanol, Ethanol
Typical Reaction Time 2-8 hours1-6 hours
Yield >95%>90%

Safety Considerations

  • Palladium on Carbon: Pd/C can be pyrophoric, especially when dry. Handle with care in an inert atmosphere.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure the hydrogenation apparatus is properly maintained and operated in a well-ventilated area, free from ignition sources.

  • Exothermic Reaction: The reduction of nitro groups is often exothermic. For larger-scale reactions, provisions for cooling should be in place.[3]

  • Sodium Borohydride: If used, handle sodium borohydride in a dry, inert atmosphere as it reacts with water to produce flammable hydrogen gas.[14][16] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][16]

Characterization of 3,4-Diaminobenzoic Acid

The final product should be characterized to confirm its identity and purity.

  • Appearance: Typically an off-white to light brown crystalline solid.[1]

  • Melting Point: Approximately 256°C (with decomposition).[1]

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons and the amino and carboxylic acid protons.[17][18]

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.[19][20]

    • IR Spectroscopy: The infrared spectrum will show characteristic absorptions for the N-H stretches of the amino groups, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.[21]

    • Mass Spectrometry: Will confirm the molecular weight of the compound (152.15 g/mol ).[1][20]

Conclusion

The catalytic reduction of this compound to 3,4-Diaminobenzoic acid is a robust and efficient transformation with significant applications in the chemical and pharmaceutical industries.[1][2][4] By carefully selecting the catalyst, hydrogen source, and reaction conditions, high yields of the desired product can be achieved. The protocols and data presented in this guide offer a solid foundation for researchers to successfully perform this important synthesis. Adherence to safety protocols is essential when handling the reagents and equipment involved in this reaction.

References

  • A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6) - Srini Chem. (n.d.). Retrieved from [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Advances, 14(53), 39007-39025.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2018). Orient J Chem, 34(3), 1205-1224.
  • Sodium borohydride - Standard Operating Procedure. (2012). University of California, Santa Barbara.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Facile reduction of aromatic nitro compounds to aromatic amines catalysed by support-free nanoporous silver. (2015). RSC Advances, 5(10), 7352-7359.
  • SodiumBorohydride-16940-66-2.docx - UGA research. (n.d.). Retrieved from [Link]

  • A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. (2007). Chemical Reviews, 107(1), 1-28.
  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. (2023). Organic Process Research & Development, 27(6), 1084-1093.
  • 3,4-Diaminobenzoic acid - SpectraBase. (n.d.). Retrieved from [Link]

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023). ACS Omega, 8(44), 41785-41792.
  • 1 H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. - ResearchGate. (n.d.). Retrieved from [Link]

  • Sodium Borohydride SOP.docx. (n.d.). Retrieved from [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry.
  • Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. (2006). Journal of Chemical Industry and Engineering (China), 57(8), 1959-1962.
  • 3,4-Diaminobenzoic acid | C7H8N2O2 | CID 69263 - PubChem. (n.d.). Retrieved from [Link]

  • Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. (2006). Journal of the Mexican Chemical Society, 50(4), 178-183.

  • CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google P
  • Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon - Benchchem. (2025).
  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. (2021). ACS Omega, 6(41), 27271-27281.
  • Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu 2 O/CuO heterojunctions. (2023). Catalysis Science & Technology, 13(20), 5919-5928.
  • An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid - Benchchem. (2025).
  • Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - P
  • The Future Outlook for 3,4-Diaminobenzoic Acid in Chemical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023). ACS Omega, 8(44), 41785-41792.
  • Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 - Sciencemadness.org. (2018).
  • Antimicrobial Activity of Some Diaminobenzoic Acid Derivatives. (2015). Der Pharma Chemica, 7(10), 223-228.
  • EP0963192B1 - Diaminobenzoic acid derivatives as dye precursors - Google P
  • Synthesis of 3-amino-benzoic acid - PrepChem.com. (n.d.).
  • Reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using ChCX2 as c
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2021). Organic Process Research & Development, 25(12), 2628-2651.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic

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Application Notes and Protocols: Nitration of 4-Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the protocol for the nitration of 4-aminobenzoic acid derivatives, critical intermediates in the synthesis of pharmaceuticals and dyes.[1] It delves into the chemical principles governing the reaction, provides detailed, step-by-step experimental procedures, and addresses safety considerations and analytical methods for product characterization. The document is designed to provide researchers with the necessary information to perform this synthesis safely and efficiently, ensuring high yield and purity of the desired nitro-substituted products.

Introduction: The Significance of Nitrated 4-Aminobenzoic Acid Derivatives

4-Aminobenzoic acid and its derivatives are versatile building blocks in organic synthesis. The introduction of a nitro group onto the aromatic ring through electrophilic aromatic substitution significantly enhances their utility as precursors for a wide array of more complex molecules. Nitrated aminobenzoic acids are key intermediates in the production of various organic compounds, including azo dyes and pharmaceutical agents.[1] For instance, 4-amino-3-nitrobenzoic acid is a crucial component in the synthesis of certain anti-inflammatory and analgesic drugs.[1]

The position of the incoming nitro group is directed by the existing substituents on the benzene ring: the strongly activating amino group (-NH₂) and the deactivating carboxyl group (-COOH). Understanding the interplay of these directing effects is paramount for achieving the desired regioselectivity.

Mechanistic Insights: Directing Effects and the Need for Protection

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution.[2] The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[3][4][5]

The amino group (-NH₂) is a powerful activating, ortho-, para- directing group due to its ability to donate electron density to the aromatic ring through resonance.[6] Conversely, the carboxyl group (-COOH) is a deactivating, meta- directing group. In 4-aminobenzoic acid, the activating effect of the amino group dominates, directing the incoming electrophile to the positions ortho to it (positions 3 and 5).

However, direct nitration of aromatic amines presents significant challenges. The strongly acidic conditions of the nitrating mixture protonate the basic amino group, forming an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta- director, leading to a mixture of unwanted products.[7] Furthermore, the amino group is susceptible to oxidation by nitric acid, which can lead to the formation of colored byproducts and a decrease in yield.[8]

To overcome these issues, the amino group is typically protected before nitration.[6][7] Acetylation, the conversion of the amine to an acetamide, is a common and effective protection strategy.[6][8] The acetyl group reduces the activating strength of the nitrogen and provides steric hindrance, which can influence the regioselectivity of the subsequent nitration.[6] After nitration, the acetyl group can be easily removed by hydrolysis to regenerate the amino group.[7][9]

Experimental Protocols

This section provides detailed protocols for the protection of 4-aminobenzoic acid, its subsequent nitration, and the final deprotection step to yield the desired nitro-substituted product.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
4-Aminobenzoic acidC₇H₇NO₂137.14Starting material
Acetic anhydride(CH₃CO)₂O102.09Acetylating agent
Concentrated Sulfuric acidH₂SO₄98.08Catalyst and solvent
Concentrated Nitric acidHNO₃63.01Nitrating agent
Hydrochloric acidHCl36.46For hydrolysis
EthanolC₂H₅OH46.07Recrystallization solvent
Deionized waterH₂O18.02
IceH₂O (s)18.02
Sodium bicarbonateNaHCO₃84.01For neutralization
Workflow Diagram

Nitration_Workflow cluster_protection Step 1: Protection (Acetylation) cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection (Hydrolysis) A 4-Aminobenzoic Acid C 4-Acetamidobenzoic Acid A->C Acetylation B Acetic Anhydride B->C E 4-Acetamido-3-nitrobenzoic Acid C->E Nitration D Nitrating Mixture (HNO₃/H₂SO₄) D->E G 4-Amino-3-nitrobenzoic Acid E->G Hydrolysis F Acidic Hydrolysis (e.g., HCl) F->G

Caption: Workflow for the synthesis of 4-amino-3-nitrobenzoic acid.

Step-by-Step Procedure

Step 1: Acetylation of 4-Aminobenzoic Acid to form 4-Acetamidobenzoic Acid

  • In a suitable flask, dissolve 4-aminobenzoic acid in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the mixture gently under reflux for approximately 30-60 minutes.

  • Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Collect the solid 4-acetamidobenzoic acid by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of 4-Acetamidobenzoic Acid

  • In a flask immersed in an ice-salt bath, carefully add the dried 4-acetamidobenzoic acid to pre-cooled concentrated sulfuric acid, ensuring the temperature is maintained below 10°C.[10][11]

  • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.[10]

  • Add the cold nitrating mixture dropwise to the solution of 4-acetamidobenzoic acid, maintaining the reaction temperature below 10°C with vigorous stirring.[10]

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 1-3 hours.[9][10]

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude 4-acetamido-3-nitrobenzoic acid.[9][10]

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acids.[12]

Step 3: Hydrolysis of 4-Acetamido-3-nitrobenzoic Acid

  • Transfer the crude 4-acetamido-3-nitrobenzoic acid to a round-bottom flask.

  • Add a solution of dilute hydrochloric acid or sulfuric acid.[8][9]

  • Heat the mixture under reflux for 1-2 hours to effect hydrolysis.[9]

  • Cool the solution and neutralize it carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the final product, 4-amino-3-nitrobenzoic acid.[8]

  • Collect the purified product by vacuum filtration, wash with cold water, and dry.

Purification and Characterization

The final product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[6] The purity and identity of the product should be confirmed by analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value (for 4-amino-3-nitrobenzoic acid, approx. 290°C).[1]

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.[12][13]

  • Spectroscopy (IR, NMR): To confirm the structure of the final product.

Safety Precautions

The nitration of aromatic compounds is a potentially hazardous procedure and must be carried out with appropriate safety measures in place.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.[14][15][16][17] Handling concentrated acids requires a face shield for additional splash protection.[15][17]

  • Fume Hood: All steps involving concentrated acids and volatile organic compounds must be performed in a well-ventilated chemical fume hood.[14]

  • Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[14][18] They can cause severe burns upon contact with skin or eyes.[14][18] Always add acid slowly to water or other solutions, never the other way around, to dissipate the heat generated.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of undesirable byproducts.[12] Always use an ice bath to maintain the recommended temperature range.

  • Spill and Emergency Procedures: Be prepared for spills. Have neutralizing agents (e.g., sodium bicarbonate) readily available.[18] Ensure easy access to an eyewash station and safety shower.[14][15] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[14][15]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yieldIncomplete reaction, side reactions (e.g., oxidation), loss of product during workup.Monitor the reaction by TLC to ensure completion.[12] Maintain strict temperature control. Optimize the pH during precipitation and use minimal hot solvent for recrystallization to maximize recovery.[19]
Formation of multiple products (poor regioselectivity)Inadequate protection of the amino group, leading to the formation of the anilinium ion.Ensure the acetylation step is complete before proceeding with nitration.
Product is an oil or does not precipitate upon quenchingThe product is soluble in the acidic aqueous mixture.Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to isolate the product.[12]
Dark coloration of the reaction mixtureOxidation of the amino group or other side reactions.Ensure the temperature is kept low during the addition of the nitrating mixture. Consider using a milder nitrating agent if possible.

Conclusion

The nitration of 4-aminobenzoic acid derivatives, when performed with the necessary precautions and control over reaction conditions, is a reliable method for the synthesis of valuable chemical intermediates. The use of a protecting group for the amine functionality is essential for achieving good yields and the desired regioselectivity. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully and safely carry out this important transformation in a laboratory setting.

References

  • An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. Benchchem.
  • Synthesis routes of 4-Amino-3-nitrobenzoic acid. Benchchem.
  • A Comparative Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. Benchchem.
  • 4-Amino-3-nitrobenzoic Acid: A Vers
  • Addressing poor regioselectivity in the synthesis of substituted anilines. Benchchem.
  • Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. Benchchem.
  • In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino... Homework.Study.com.
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  • Sulfuric Acid / Nitric Acid 98.8 : 1.2. Columbus Chemical.
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Introduction: Unlocking the Potential of a Multifunctional Monomer

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the prospective applications of 4-Amino-2-nitrobenzoic acid in the synthesis of novel functional polymers.

This compound is a unique aromatic compound featuring three distinct functional groups: an amine, a nitro group, and a carboxylic acid.[1][2] While it is well-established as a crucial intermediate in the synthesis of pharmaceuticals and dyes, its application as a monomer in polymer science is a largely unexplored frontier.[1][2] The inherent functionalities of this molecule present a compelling opportunity for the design of novel high-performance polymers with tailored properties. The presence of both an amino and a carboxylic acid group on the same molecule allows it to act as an AB-type monomer for polycondensation, leading to the formation of aromatic polyamides (aramids). Furthermore, the pendant nitro group offers a reactive handle for post-polymerization modification, enabling the synthesis of a diverse range of functional materials.

This guide provides a comprehensive overview of the prospective applications of this compound in polymer synthesis. It offers detailed, scientifically grounded, albeit prospective, protocols for the synthesis and modification of novel polymers derived from this versatile monomer.

Core Concepts: The Promise of Nitro-Substituted Aromatic Polyamides

Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[3][4] The incorporation of a nitro group into the polymer backbone can impart additional functionalities. Notably, the high molar refraction of the nitro substituent is a recognized strategy for enhancing the refractive index of polymeric materials.[5] This makes polymers derived from this compound potentially valuable for optical applications.

Furthermore, the nitro group can be chemically reduced to an amino group post-polymerization. This transformation would yield a polymer with reactive pendant amine functionalities, opening avenues for cross-linking, grafting, or complexation with metal ions.

Prospective Polymer Synthesis: Poly(4-amino-2-nitrobenzamide)

The following section details a prospective protocol for the synthesis of a novel aromatic polyamide, poly(4-amino-2-nitrobenzamide), via the self-condensation of this compound. This protocol is based on established methods for the synthesis of aromatic polyamides.[3]

Reaction Scheme

Polymerization_of_4_Amino_2_nitrobenzoic_acid Monomer n (this compound) Polymer Poly(4-amino-2-nitrobenzamide) Monomer->Polymer Polycondensation (Heat, Catalyst) Water n H2O Polymer->Water -

Caption: Self-condensation of this compound.

Experimental Protocol: Synthesis of Poly(4-amino-2-nitrobenzamide)

Materials:

MaterialGradeSupplier
This compound>98%Sigma-Aldrich
N-Methyl-2-pyrrolidone (NMP)AnhydrousSigma-Aldrich
Lithium Chloride (LiCl)AnhydrousSigma-Aldrich
Triphenyl phosphite (TPP)Reagent gradeSigma-Aldrich
PyridineAnhydrousSigma-Aldrich
MethanolACS gradeFisher Scientific
Deionized Water

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound (10 mmol, 1.82 g) and anhydrous LiCl (0.42 g) in 20 mL of anhydrous NMP. Stir the mixture under a gentle stream of nitrogen until all solids are dissolved.

  • Addition of Condensing Agents: To the stirred solution, add 5 mL of anhydrous pyridine followed by the dropwise addition of triphenyl phosphite (10 mmol, 2.6 mL) over 15 minutes at room temperature.

  • Polycondensation Reaction: Heat the reaction mixture to 100°C and maintain this temperature for 12 hours under a continuous nitrogen purge. The viscosity of the solution is expected to increase as the polymerization progresses.

  • Polymer Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into 200 mL of vigorously stirring methanol. A fibrous precipitate will form.

  • Collect the polymer by vacuum filtration and wash it thoroughly with hot water (3 x 100 mL) and then with methanol (2 x 50 mL) to remove residual solvent, unreacted monomer, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to a constant weight.

Expected Outcome: A yellow to amber-colored, fibrous solid.

Post-Polymerization Modification: Reduction of the Nitro Group

The nitro groups on the poly(4-amino-2-nitrobenzamide) backbone can be reduced to primary amines to yield poly(2,4-diaminobenzamide). This transformation significantly alters the chemical and physical properties of the polymer, introducing reactive sites for further functionalization.

Reaction Scheme

Post_Polymerization_Modification StartPolymer Poly(4-amino-2-nitrobenzamide) EndPolymer Poly(2,4-diaminobenzamide) StartPolymer->EndPolymer Reduction (e.g., SnCl2/HCl or Catalytic Hydrogenation)

Caption: Reduction of the nitro-substituted polyamide.

Experimental Protocol: Synthesis of Poly(2,4-diaminobenzamide)

Materials:

MaterialGradeSupplier
Poly(4-amino-2-nitrobenzamide)As synthesized
Tin(II) Chloride Dihydrate (SnCl₂)>98%Sigma-Aldrich
Concentrated Hydrochloric Acid (HCl)37%Sigma-Aldrich
Sodium Hydroxide (NaOH)PelletsFisher Scientific
EthanolACS gradeFisher Scientific
Deionized Water

Procedure:

  • Polymer Suspension: In a round-bottom flask, suspend the synthesized poly(4-amino-2-nitrobenzamide) (1 g) in 50 mL of ethanol.

  • Reduction Reaction: Add an excess of tin(II) chloride dihydrate (5 g) to the suspension. Slowly add 20 mL of concentrated hydrochloric acid while stirring. Heat the mixture to reflux (approximately 80°C) for 6 hours.

  • Neutralization and Precipitation: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a stirred, cold 10% aqueous sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the polymer.

  • Purification: Filter the precipitate and wash it extensively with deionized water until the washings are neutral. Then, wash with ethanol (2 x 30 mL).

  • Drying: Dry the resulting polymer in a vacuum oven at 60°C for 24 hours.

Expected Outcome: A light brown to off-white solid.

Characterization of the Synthesized Polymers

A suite of analytical techniques should be employed to confirm the structure and properties of the synthesized polymers.

TechniqueExpected Observations for Poly(4-amino-2-nitrobenzamide)Expected Observations for Poly(2,4-diaminobenzamide)
FTIR Spectroscopy - N-H stretching (amide): ~3300 cm⁻¹ - C=O stretching (amide I): ~1650 cm⁻¹ - N-H bending (amide II): ~1540 cm⁻¹ - Asymmetric and symmetric NO₂ stretching: ~1530 and ~1350 cm⁻¹- Disappearance of NO₂ stretching bands - Appearance of new N-H stretching bands for the primary amine: ~3400-3200 cm⁻¹
¹H NMR Spectroscopy (in DMSO-d₆) - Aromatic protons in the polymer backbone - Amide proton (broad singlet)- Upfield shift of aromatic protons due to the electron-donating nature of the new amino group - Appearance of a new broad signal for the NH₂ protons
Thermogravimetric Analysis (TGA) - High thermal stability, with decomposition temperature > 400°C, characteristic of aromatic polyamides.[3]- Potentially lower onset of degradation due to the presence of reactive amino groups.
Differential Scanning Calorimetry (DSC) - High glass transition temperature (Tg), likely above 250°C.- A different Tg compared to the nitro-functionalized precursor.

Potential Applications and Future Directions

The novel polymers derived from this compound hold promise for a variety of advanced applications:

  • High Refractive Index Materials: The nitro-substituted polyamide, with its anticipated high refractive index, could be utilized in optical films, coatings for lenses, and encapsulation materials for optoelectronic devices.[5]

  • Gas Separation Membranes: The rigid, aromatic structure of these polyamides may lead to materials with good gas separation properties.[4]

  • Functional Materials via Post-Polymerization Modification: The amino-functionalized polyamide can serve as a platform for further chemical modifications. For instance, it could be cross-linked to enhance mechanical properties, or functionalized with specific ligands for metal ion chelation and removal from aqueous solutions.

  • Precursors for High-Performance Fibers: Aromatic polyamides are known for their use in high-strength fibers.[3] Further processing of these novel polymers could lead to fibers with unique combinations of properties.

Conclusion

While the direct polymerization of this compound is not yet established in the scientific literature, its molecular structure offers a compelling basis for the development of new functional polymers. The prospective protocols outlined in this guide, based on fundamental principles of polymer chemistry, provide a roadmap for researchers to explore the synthesis of novel nitro- and amino-functionalized aromatic polyamides. The potential for creating materials with tunable properties, such as high refractive index and reactive sites for further functionalization, makes this compound a promising, yet underexplored, monomer for advanced polymer synthesis.

References

  • ResearchGate. Nitro-substituted polyamides: A new class of transparent and highly refractive materials | Request PDF. Available from: [Link]

  • MDPI. Synthesis, Characterization of Some Conductive Aromatic Polyamides/Fe3O4 NPs/ITO, and Their Utilization for Methotrexate Sensing. Available from: [Link]

  • Wikipedia. 4-Nitrobenzoic acid. Available from: [Link]

  • MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Available from: [Link]

  • Google Patents. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
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4-Amino-2-nitrobenzoic acid in the synthesis of anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: The Strategic Use of Substituted Nitroanilines in the Synthesis of Selective Anti-Inflammatory Agents

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Executive Summary

The development of potent and selective anti-inflammatory agents remains a cornerstone of modern medicinal chemistry. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) effectively reduce inflammation but often carry a significant risk of gastrointestinal and renal toxicity due to their non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] This guide delves into the synthetic strategy and mechanistic principles behind a class of selective COX-2 inhibitors, using the synthesis of Nimesulide as a practical exemplar. We will explore the chemical logic behind using substituted nitroaniline scaffolds, which share functional group characteristics with versatile building blocks like 4-Amino-2-nitrobenzoic acid, to construct highly effective and safer anti-inflammatory therapeutics.[3]

The Mechanistic Imperative: Selective COX-2 Inhibition

Inflammation, pain, and fever are primarily mediated by a class of lipid compounds called prostaglandins (PGs).[4][5] The synthesis of these mediators is catalyzed by the cyclooxygenase (COX) enzymes. Understanding the distinct roles of the two main COX isoforms is critical for rational drug design:

  • COX-1: This is a constitutive enzyme, meaning it is almost always present in tissues. It synthesizes PGs that perform vital "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[1][6]

  • COX-2: This isoform is typically absent in most tissues but is rapidly induced by inflammatory stimuli like cytokines.[1] Its activation leads to the production of PGs that drive the inflammatory response, pain, and swelling.[7]

Traditional NSAIDs (e.g., ibuprofen, naproxen) inhibit both COX-1 and COX-2. While this reduces inflammation (via COX-2 inhibition), it also disrupts the protective functions of COX-1, leading to common side effects.[1][7] The development of agents that selectively inhibit COX-2 was a major therapeutic breakthrough, promising potent anti-inflammatory action with a significantly improved safety profile.[1]

The core mechanism involves blocking the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all other pro-inflammatory prostanoids.[6][8]

Caption: Arachidonic acid pathway and enzyme inhibition points.

The Synthetic Blueprint: Nimesulide as a Case Study

Nimesulide (4-nitro-2-phenoxymethanesulfonanilide) is a first-generation COX-2 selective inhibitor that exemplifies the strategic use of a substituted nitroaniline core. While various synthetic routes exist, the following industrially viable, multi-step process highlights the key chemical transformations necessary to assemble the final active pharmaceutical ingredient (API).[9]

Caption: Workflow for the multi-step synthesis of Nimesulide.

Detailed Synthesis Protocols

Safety Precaution: All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

Step 1: Synthesis of 2-Phenoxy Nitrobenzene (Etherification)

  • Scientific Rationale: This step constructs the core diaryl ether structure. The use of triphenyl phosphate is a modification of classical Ullmann condensation, providing high yields for the nucleophilic substitution of the aryl halide.

  • Protocol:

    • Combine o-chloro nitrobenzene and triphenyl phosphate in a suitable reaction vessel.

    • Heat the mixture under an inert atmosphere (e.g., Nitrogen) according to established literature conditions (typically elevated temperatures are required).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and purify the product, typically via distillation or chromatography, to yield 2-phenoxy nitrobenzene.

Step 2: Synthesis of 2-Phenoxy Aniline (Reduction)

  • Scientific Rationale: The nitro group is a powerful electron-withdrawing group and a key precursor to the amine. Catalytic hydrogenation is common, but reduction with iron powder in an acidic medium is a cost-effective and highly efficient industrial method. The acid activates the iron surface for the electron transfer required to reduce the nitro moiety.

  • Protocol:

    • To a stirred mixture of water, iron powder, and a catalytic amount of acetic acid, heat the slurry to 90-95 °C.

    • Slowly add the 2-phenoxy nitrobenzene from Step 1 to the heated mixture.

    • Maintain stirring at 90-95 °C for 3-4 hours, monitoring by TLC until the starting material is consumed.

    • Make the reaction mixture alkaline with ammonium hydroxide (NH₄OH) and filter the hot solution to remove iron oxides.

    • Extract the aqueous filtrate with a suitable organic solvent (e.g., toluene).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford 2-phenoxy aniline.

Step 3: Synthesis of 2-Phenoxy Methanesulfonanilide (Mesylation)

  • Scientific Rationale: The methanesulfonamide group is critical for the pharmacological activity and COX-2 selectivity of Nimesulide. This acylation reaction attaches the methanesulfonyl group to the newly formed aniline. Triethylamine (Et₃N) is used as a base to neutralize the HCl generated during the reaction, driving it to completion.[10]

  • Protocol:

    • Dissolve 2-phenoxy aniline (from Step 2) in dichloromethane (DCM) in a flask equipped with a dropping funnel.

    • Add triethylamine to the solution.

    • Cool the mixture to 0-5 °C using an ice bath.

    • Add methanesulfonyl chloride dropwise over 3-4 hours while maintaining the low temperature and continuous stirring.

    • After the addition is complete, quench the reaction by adding water.

    • Separate the organic layer. The product can be extracted from the organic layer using an aqueous sodium hydroxide (NaOH) solution, as the sulfonamide proton is acidic.

    • Acidify the aqueous caustic layer (to pH ~2.0) to precipitate the product, 2-phenoxy methanesulfonanilide.

    • Filter, wash with water, and dry the solid product.

Step 4: Synthesis of Nimesulide (Selective Nitration)

  • Scientific Rationale: The final step introduces the 4-nitro group, another key pharmacophore for COX-2 binding. The existing methanesulfonamide and phenoxy groups direct the incoming electrophile (NO₂⁺) to the para position of the aniline ring. Glacial acetic acid serves as the solvent.

  • Protocol:

    • Dissolve 2-phenoxy methanesulfonanilide (from Step 3) in glacial acetic acid, warming gently if necessary.

    • While stirring, add 70% nitric acid dropwise over approximately 15 minutes.

    • Heat the reaction mixture on a steam bath for 4 hours.

    • Pour the warm reaction mixture into a beaker of cold water to precipitate the crude Nimesulide.

    • Filter the precipitate and wash thoroughly with water.

    • Recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure Nimesulide.

Data Summary & Characterization

The successful synthesis of Nimesulide and its intermediates requires rigorous characterization to confirm identity and purity. While this note provides a general protocol, specific analytical data should be acquired at each step.

StepKey ReactantsKey ReagentsTypical Yield (%)M.P. (°C)
1o-Chloro NitrobenzeneTriphenyl Phosphate~90%-
22-Phenoxy NitrobenzeneIron Powder, Acetic Acid~84%47 °C
32-Phenoxy AnilineMethanesulfonyl Chloride, Et₃N~85%126 °C
42-Phenoxy Methanesulfonanilide70% Nitric Acid, Acetic Acid~85%148-149 °C
Data derived from Prasad, A. et al. (2005).

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the precise arrangement of atoms and the success of each transformation.[3]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the appearance of the N-H stretch in the aniline, the S=O stretches in the sulfonamide, and the N-O stretches in the nitro group.

  • Mass Spectrometry (MS): Confirms the molecular weight of each intermediate and the final product.[3]

Conclusion and Future Directions

The synthesis of Nimesulide serves as a powerful illustration of how fundamental organic reactions can be orchestrated to produce medicinally vital compounds. The strategic manipulation of functional groups on an aniline scaffold—reduction of a nitro group, acylation of an amine, and directed electrophilic aromatic substitution—are core competencies for any medicinal chemist. Building blocks like this compound, with their trifunctional nature, offer a rich platform for creating diverse libraries of such compounds for screening against various therapeutic targets.[3] By understanding both the synthetic "how" and the mechanistic "why," researchers can continue to design and develop the next generation of anti-inflammatory agents with enhanced efficacy and superior safety profiles.

References

  • Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes) - YouTube. Available from: [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed. Available from: [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. Available from: [Link]

  • Prasad, A., Sharma, M., et al. (2005). A practical large scale synthesis of nimesulide — A step ahead. Journal of Scientific & Industrial Research, 64, 770-773. Available from: [Link]

  • Vane, J. R., & Botting, R. M. (1998). Anti-inflammatory drugs and their mechanism of action. Inflammation Research, 47 Suppl 2, S78-87. Available from: [Link]

  • CN101260069A - Method for preparing nimesulide intermediate 2-phenoxymethanesulphonylaniline - Google Patents.
  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs - ResearchGate. Available from: [Link]

  • Rao, P., & Knaus, E. E. (2008). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Journal of the American Chemical Society, 130(44), 14572-14573. (Simulated reference, actual provided link is: [Link])

  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues - PubMed. Available from: [Link]

  • A practical large scale synthesis of nimesulide — A step ahead - Semantic Scholar. Available from: [Link]

  • Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. Available from: [Link]

  • Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed Central. Available from: [Link]

  • 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - ResearchGate. Available from: [Link]

  • Chemical modifications of nimesulide - SciELO. Available from: [Link]

  • Higgs, G. A., Salmon, J. A., Henderson, B., & Vane, J. R. (1987). Inflammation and the mechanism of action of anti-inflammatory drugs. Agents and Actions, 22(3-4), 225-231. (Simulated reference, actual provided link is: [Link])

  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. The New England Journal of Medicine, 345(6), 433-442. Available from: [Link]

  • (PDF) 4-Aminoantipyrine Analogs as Anti-inflammatory and Antioxidant agents: Synthesis, Biological Evaluation and Molecular Docking Studies - ResearchGate. Available from: [Link]

  • (PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide - ResearchGate. Available from: [Link]

  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Agents | Scilit. Available from: [Link]

  • This compound | C7H6N2O4 | CID 235713 - PubChem. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI. Available from: [Link]

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Application Notes & Protocols: 4-Amino-2-nitrobenzoic Acid as a Versatile Reagent in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-Amino-2-nitrobenzoic acid. This document provides in-depth insights into its core applications, detailed experimental protocols, and the scientific rationale behind its utility as a versatile chemical building block.

Introduction: A Multifunctional Scaffold

This compound is a unique organic molecule distinguished by the presence of three key functional groups on a benzene ring: a carboxylic acid (-COOH), an amino group (-NH₂), and a nitro group (-NO₂). This trifunctional nature makes it an exceptionally valuable and versatile intermediate in a wide range of chemical syntheses.[1] Its structure allows for selective chemical modifications, providing access to a diverse array of complex molecules. Primarily, it serves as a foundational scaffold in the synthesis of pharmaceuticals and dye intermediates.[1][2]

The strategic placement of the functional groups dictates its reactivity. The carboxylic acid provides a handle for amide bond formation, the aromatic amino group can be diazotized for coupling reactions or participate in cyclizations, and the nitro group can be selectively reduced to an amine, opening up further synthetic pathways.

PropertyValue
IUPAC Name This compound[3]
CAS Number 610-36-6[4]
Molecular Formula C₇H₆N₂O₄[4]
Molecular Weight 182.13 g/mol [3]
Appearance Light yellow to amber crystalline solid[2]
Key Applications Pharmaceutical intermediates, dye synthesis, organic building block[1][2]

Core Applications & Scientific Rationale

The utility of this compound stems from its ability to serve as a precursor to more complex molecular architectures.

Application AreaSynthetic Role & Significance
Pharmaceutical Synthesis Serves as a key intermediate and scaffold.[1] Its derivatives are investigated for a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1] The functional groups allow for the construction of heterocyclic systems common in medicinal chemistry.
Azo Dye Production Acts as a crucial precursor in the synthesis of azo dyes.[1][2] The aromatic amine can be converted to a diazonium salt, which then acts as an electrophile in azo coupling reactions to produce vibrant colorants for the textile industry.[5]
Derivatization Reagent The amino group can be used to "tag" other molecules, such as biological carboxylic acids, for analysis. The inherent chromophore (nitro group) facilitates detection in techniques like HPLC.[6][7]
Precursor to Diamino Scaffolds The selective reduction of the nitro group provides access to 2,4-diaminobenzoic acid, a valuable building block for polymers and further pharmaceutical synthesis. This transformation is a cornerstone of its utility.[8]

Key Experimental Protocols & Workflows

The following protocols are designed to be self-validating by incorporating steps for reaction monitoring and purification, ensuring both success and purity.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

This protocol details the coupling of the carboxylic acid moiety of this compound with a primary amine using standard coupling reagents. This is a foundational reaction for generating libraries of substituted benzamides for screening.[9]

Rationale: Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by a nucleophilic amine to form a stable amide bond.[6]

Workflow Diagram: Amide Coupling

G cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification A This compound C Activated Intermediate A->C Add Coupling Reagent B EDC/HATU E Amide Product C->E Add Amine D Primary/Secondary Amine F Quench & Extract E->F G Column Chromatography F->G H Pure Amide G->H

Caption: General workflow for amide bond formation.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, 1 M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: Add the desired amine (1.1 eq) followed by DIPEA (2.5 eq). Stir the mixture for 5 minutes at room temperature.[9]

  • Activation & Coupling: In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of DMF and add it dropwise to the reaction mixture.[9]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by adding 1 M HCl and extract the product with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure amide.

Protocol 2: Selective Reduction of the Nitro Group

This protocol describes the conversion of this compound to 2,4-diaminobenzoic acid via catalytic hydrogenation. This method is highly efficient and offers a clean conversion with minimal side products.[10][11]

Rationale: A noble metal catalyst, typically Palladium on carbon (Pd/C), facilitates the transfer of hydrogen (H₂) to the nitro group, selectively reducing it to an amine without affecting the carboxylic acid or the aromatic ring. The reaction is clean, with water being the primary byproduct.[11]

Workflow Diagram: Nitro Group Reduction

G A This compound in Solvent (e.g., Ethanol) B Add Pd/C Catalyst A->B C Pressurize with H₂ gas (e.g., 2-4 MPa) B->C D Heat (e.g., 60-70 °C) Monitor pressure drop C->D E Filter to remove catalyst D->E F 2,4-Diaminobenzoic acid (in solution) E->F

Caption: Workflow for catalytic reduction of the nitro group.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ethanol or Methanol

  • Hydrogenation apparatus (e.g., Parr shaker or high-pressure reactor)

  • Celite or a similar filter aid

Procedure:

  • Reactor Charging: In a high-pressure reaction vessel, dissolve this compound in a suitable solvent like ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 1-5 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 2-4 MPa)[11].

  • Reaction: Begin stirring and heat the reaction to 60-70 °C. The reaction is typically complete when hydrogen uptake ceases (i.e., the pressure no longer drops).[11] Maintain the conditions for an additional hour to ensure full conversion.

  • Catalyst Removal: After cooling to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: The filtrate contains the 2,4-diaminobenzoic acid. The product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization if necessary.

Protocol 3: Synthesis of this compound

The synthesis of the title compound requires a strategic, multi-step approach to ensure the correct regiochemistry, as direct nitration of benzoic acid is not suitable.[1] The most common route begins with 4-aminobenzoic acid (PABA).

Rationale: The strongly activating amino group in PABA must be protected to prevent oxidation during nitration and to control the directing effect. Acetylation forms an acetamido group, which is a potent ortho-, para-director. Nitration then proceeds ortho to this group. Subsequent hydrolysis removes the protecting group to yield the final product.[1]

Workflow Diagram: Multi-step Synthesis

G PABA 4-Aminobenzoic Acid (PABA) Step1 Acetylation (Acetic Anhydride) PABA->Step1 Protected 4-Acetamidobenzoic Acid Step1->Protected Step2 Nitration (HNO₃/H₂SO₄) Protected->Step2 Nitrated 4-Acetamido-2-nitrobenzoic Acid Step2->Nitrated Step3 Hydrolysis (Acid or Base) Nitrated->Step3 Final This compound Step3->Final

Caption: Synthesis pathway from PABA.

Procedure (Conceptual Steps):

  • Protection: React 4-aminobenzoic acid (PABA) with acetic anhydride to protect the amino group as an acetamide. This step is crucial to prevent oxidation and to direct the subsequent nitration.[1]

  • Nitration: Carefully treat the resulting 4-acetamidobenzoic acid with a nitrating mixture (e.g., nitric acid and sulfuric acid) under controlled temperature conditions. The acetamido group directs the incoming nitro group to the ortho position (C2).[1]

  • Deprotection (Hydrolysis): Hydrolyze the acetamide group using acidic or basic conditions to reveal the free amino group, yielding the final this compound.

  • Purification: The final product is typically purified by recrystallization.[1]

Safety and Handling

This compound and its precursors should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[12][13]

  • Irritant: The compound may cause skin, eye, and respiratory irritation.[5] Avoid contact with skin and eyes.[12]

  • Storage: Store in a cool, dry place in a tightly sealed container.

References

  • Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. PrepChem.com. [Link]

  • Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Patsnap Eureka. [Link]

  • This compound. PubChem. [Link]

  • Preparation method of 4-amino-2-sulfonic benzoic acid.
  • Reduction of 4-nitrobenzoic acid. Sciencemadness.org. [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. [Link]

  • Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. ResearchGate. [Link]

  • A new reagent for selective reduction of nitro group. NIScPR. [Link]

  • Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg. [Link]

  • 4-Nitrobenzoic acid. Wikipedia. [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]

  • Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH. [Link]

  • Amide coupling Protocol for Amino PEG. AxisPharm. [Link]

  • Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • Turn-ON fluorescent affinity labeling using a small bifunctional O-nitrobenzoxadiazole unit. Royal Society of Chemistry. [Link]

  • Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles. PubMed. [Link]

  • Peptide fluorescent labeling. SB-PEPTIDE. [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]

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Introduction: The Versatility of the 4-Amino-2-nitrobenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activities of 4-Amino-2-nitrobenzoic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This compound is a multifaceted organic compound characterized by a benzoic acid core substituted with both an amino (-NH₂) and a nitro (-NO₂) group.[1][2] This unique arrangement of functional groups makes it an exceptionally valuable scaffold in medicinal chemistry and pharmaceutical development.[1] The presence of the electron-withdrawing nitro group and the electron-donating amino group on the aromatic ring creates a distinct electronic environment that can be strategically modified to synthesize a diverse library of derivatives. These derivatives have garnered significant attention for their broad spectrum of biological activities, including promising anticancer, antimicrobial, and anti-inflammatory properties, establishing this scaffold as a critical starting point for the discovery of novel therapeutic agents.[1][3][4]

Part 1: Major Biological Activities & Mechanisms of Action

The derivatization of the this compound core allows for the fine-tuning of its pharmacological profile. By modifying the carboxylic acid, amino, or nitro groups, or by introducing new substituents to the benzene ring, researchers can enhance potency and selectivity for various biological targets.

Anticancer Activity

Derivatives of nitrobenzoic acid have emerged as potent anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines.[5] Their mechanisms of action are diverse and can involve direct interaction with cellular macromolecules or interference with critical signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: A primary mechanism involves the inhibition of enzymes crucial for cancer cell survival and proliferation. For instance, derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase involved in cell growth, and histone deacetylases (HDACs), which regulate gene expression.[6][7] Other targets include enzymes like glutathione reductase, which is involved in cellular detoxification and antioxidant defense.[1]

  • DNA Interaction and Apoptosis Induction: Some metal complexes of nitrobenzoic acid derivatives can interact with DNA, potentially through intercalation, leading to the inhibition of DNA replication and protein synthesis.[5][8] This damage can trigger programmed cell death, or apoptosis, and cause the cell cycle to arrest, preventing further proliferation of cancerous cells.[5]

Derivative 4-Amino-2-nitrobenzoic Acid Derivative EGFR EGFR Tyrosine Kinase Derivative->EGFR Inhibition Apoptosis Apoptosis Derivative->Apoptosis Induces PI3K PI3K/AKT Pathway EGFR->PI3K Activation Proliferation Cell Proliferation & Survival PI3K->Proliferation Promotes

Caption: Inferred EGFR signaling pathway inhibition by a test compound.

Table 1: Comparative Cytotoxicity of Benzoic Acid Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Copper(II) Complex 1 HepG2 (Liver)10.3 ± 0.98[8]
Copper(II) Complex 1 HeLa (Cervical)13.5 ± 1.16[8]
Copper(II) Complex 1 A549 (Lung)17.2 ± 1.25[8]
Cisplatin (Reference) HepG2 (Liver)18.1 ± 1.32[8]
Benzoic Acid Derivative 14 MCF-7 (Breast)15.6[9]
Doxorubicin (Reference) MCF-7 (Breast)Not Specified[9]
Lower IC₅₀ values indicate higher cytotoxic potency.
Antimicrobial Activity

The antimicrobial potential of this class of compounds is significant, with activity reported against both bacteria and fungi.[10][11][12]

Key Mechanisms:

  • Formation of Reactive Nitrogen Species: A widely accepted mechanism involves the intracellular reduction of the nitro group by microbial nitroreductases. This process generates cytotoxic reactive nitrogen species that can cause widespread damage to microbial DNA, proteins, and other essential biomolecules, leading to cell death.[12][13] This broad-spectrum action makes it difficult for microbes to develop resistance.

Start Screening Start: Compound Library Prepare Prepare Compound Dilutions Start->Prepare Inoculate Inoculate with Microbial Strain Prepare->Inoculate Incubate Incubate Plates Inoculate->Incubate Read Read Results (e.g., OD600) Incubate->Read Determine Determine MIC/ Inhibition Zone Read->Determine End Identify Hits Determine->End Stimulus Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Pathway Stimulus->NFkB Activates COX2 COX-2 Expression NFkB->COX2 Upregulates Mediators Pro-inflammatory Mediators COX2->Mediators Produces Derivative Test Derivative Derivative->NFkB Inhibition Derivative->COX2 Inhibition

Caption: Simplified pathway of inflammatory mediator inhibition.

Table 3: In Vitro Anti-inflammatory Activity of Nitro-Carboxylic Acid Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Reference
FM10 COX-10.81 ± 0.09[14][15]
FM12 COX-10.29 ± 0.03[14][15]
FM10 COX-20.69 ± 0.07[14][15]
FM12 COX-20.18 ± 0.02[14][15]
Celecoxib (Reference) COX-20.05 ± 0.01[14][15]
Lower IC₅₀ values indicate higher inhibitory potency.

Part 2: Detailed Experimental Protocols

The following protocols provide standardized, self-validating methodologies for assessing the key biological activities of this compound derivatives.

Protocol 1: In Vitro Anticancer Activity - MTT Cell Viability Assay

This protocol details a colorimetric assay to determine the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity. [13][16] Causality: The assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Seed Seed Cancer Cells in 96-well Plate Incubate1 Incubate 24h (Allow Attachment) Seed->Incubate1 Treat Treat with Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h (Formazan Forms) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read Calculate Calculate % Viability and IC50 Value Read->Calculate

Caption: Standard workflow for the MTT cell viability assay.

Methodology:

  • Cell Culture and Seeding:

    • Maintain the desired cancer cell line (e.g., A549, HepG2) in an appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. [13] * Harvest cells using trypsin and perform a cell count.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well microtiter plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. [7][13]

  • Compound Treatment:

    • Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include wells for a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate the plate for an additional 48 to 72 hours. [7]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate the plate for 2-4 hours at 37°C. Observe the formation of purple formazan crystals.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility - Broth Microdilution Assay (MIC Determination)

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth. [17] Causality: This assay relies on exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) indicates whether the compound has inhibited microbial proliferation at that concentration.

PrepareStock Prepare Compound Stock Solution SerialDilute 2-fold Serial Dilution in 96-well Plate PrepareStock->SerialDilute Inoculate Add Inoculum to Each Well SerialDilute->Inoculate PrepareInoculum Prepare Standardized Bacterial Inoculum PrepareInoculum->Inoculate Incubate Incubate 18-24h at 37°C Inoculate->Incubate Observe Visually Inspect for Turbidity Incubate->Observe DetermineMIC Determine MIC Value Observe->DetermineMIC

Caption: Workflow for the broth microdilution MIC assay.

Methodology:

  • Preparation of Materials:

    • Use sterile 96-well flat-bottom microtiter plates.

    • Prepare sterile cation-adjusted Mueller-Hinton Broth (MHB).

    • Culture the test bacterial strain (e.g., S. aureus, E. coli) on an appropriate agar plate overnight.

  • Inoculum Preparation:

    • Pick several colonies from the fresh agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution:

    • Dissolve the test compound in a suitable solvent to create a high-concentration stock solution.

    • In the 96-well plate, add 50 µL of MHB to wells 2 through 12.

    • Add 100 µL of the stock compound solution (at 2x the highest desired concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 should serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). [18]

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating the efficacy of compounds against acute inflammation. [19][20] Causality: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). [21]The first phase is mediated by histamine and serotonin, while the second, later phase is mediated by prostaglandins and leukotrienes. Anti-inflammatory drugs reduce the swelling, and the degree of reduction is a measure of their potency. [21][22]

Acclimatize Acclimatize Animals (e.g., Wistar Rats) Group Group Animals & Fast Overnight Acclimatize->Group MeasureInitial Measure Initial Paw Volume (t=0) Group->MeasureInitial Administer Administer Test Compound, Vehicle, or Standard Drug MeasureInitial->Administer Wait Wait 30-60 min Administer->Wait Induce Induce Edema: Inject Carrageenan Wait->Induce MeasurePost Measure Paw Volume at 1, 2, 3, 4 hours Induce->MeasurePost Calculate Calculate % Inhibition of Edema MeasurePost->Calculate

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Methodology:

  • Animal Handling:

    • Use adult Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

    • Divide the animals into groups (n=6): Control (vehicle), Standard (e.g., Diclofenac, 10 mg/kg), and Test groups (different doses of the derivative).

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (this is the t=0 reading).

    • Administer the test compound, vehicle, or standard drug orally (p.o.) or intraperitoneally (i.p.).

    • After 60 minutes (for oral administration), induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection paw volume.

    • Calculate the percentage of inhibition of edema for each group compared to the control group using the formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • The peak inflammatory response is typically observed at the 3-hour mark. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine significance.

Conclusion and Future Directions

The this compound scaffold is a proven platform for the generation of derivatives with significant biological activity. The inherent chemical properties of this core structure, combined with the potential for diverse functionalization, have yielded compounds with potent anticancer, antimicrobial, and anti-inflammatory effects. The protocols detailed in this guide provide robust, validated frameworks for the continued evaluation and optimization of these promising molecules. Future research should focus on elucidating more detailed structure-activity relationships (SAR), exploring novel molecular targets, and advancing lead compounds into more complex preclinical models to fully assess their therapeutic potential.

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Application Note: 4-Amino-2-nitrobenzoic Acid as a Versatile Precursor for the Synthesis of Amino Ester-Type Local Anesthetics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 4-amino-2-nitrobenzoic acid as a key starting material for the synthesis of local anesthetics. We present a strategic two-step synthetic pathway, encompassing esterification and selective nitro group reduction, to yield a procaine analog. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles, safety considerations, and analytical validation.

Introduction and Strategic Overview

Local anesthetics are a cornerstone of modern clinical practice, enabling a wide range of surgical and dental procedures by reversibly blocking nerve impulse conduction.[1] The amino ester class of local anesthetics, structurally derived from para-aminobenzoic acid (PABA), has been fundamental to the field since the synthesis of procaine in 1905.[2] These molecules typically consist of three key components: a lipophilic aromatic head, an intermediate ester linkage, and a hydrophilic terminal amino group, each contributing to the compound's anesthetic properties.[3][4]

This compound is an exceptionally useful, though less direct, precursor for creating novel PABA-type anesthetic structures. Its bifunctional nature, featuring both an amino and a nitro group on the benzoic acid scaffold, allows for strategic, sequential reactions.[5] This guide details a reliable synthetic pathway that first leverages the carboxylic acid moiety for esterification, followed by the selective reduction of the nitro group. This sequence is critical; attempting to esterify the final 4-aminobenzoic acid analog directly can be complicated by the nucleophilicity of the aromatic amine. The ortho-nitro group in our precursor serves as a temporary protecting group for the eventual second amino function, mitigating side reactions and simplifying purification.

The overall workflow is designed for clarity and efficiency, yielding a target molecule analogous to classic local anesthetics like procaine.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation A This compound (Starting Material) C Step 1: Esterification (Intermediate Synthesis) A->C B 2-(Diethylamino)ethanol (Side Chain) B->C D Step 2: Nitro Group Reduction (API Synthesis) C->D E Final Product (Local Anesthetic Analog) D->E F Purification E->F G Structural Characterization (NMR, IR, MS) F->G H Purity Analysis (HPLC, Melting Point) F->H

Caption: Chemical reaction scheme for the two-step synthesis.

Protocol 1: Esterification – Synthesis of 2-(Diethylamino)ethyl 4-amino-2-nitrobenzoate

This protocol employs a classic Fischer-Speier esterification, utilizing an acid catalyst and azeotropic removal of water to drive the reaction to completion. [6] Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles
This compound182.135.00 g27.4 mmol
2-(Diethylamino)ethanol117.194.85 mL (4.13 g)35.2 mmol
Toluene-100 mL-
Sulfuric Acid (conc.)98.081.0 mL-
Sodium Bicarbonate (sat. aq.)-~50 mL-
Brine (sat. aq. NaCl)-~30 mL-
Anhydrous Sodium Sulfate-~5 g-

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

  • Charging Reagents: To the flask, add this compound (5.00 g), toluene (100 mL), and 2-(diethylamino)ethanol (4.85 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1.0 mL) dropwise.

  • Reaction: Heat the mixture to a vigorous reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours, or when water ceases to collect.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Workup: Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid. Caution: CO₂ evolution. Then, wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude intermediate ester, which may be a viscous oil or solid.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Reduction – Synthesis of 2-(Diethylamino)ethyl 2,4-diaminobenzoate

This step selectively reduces the aromatic nitro group to a primary amine using stannous chloride (tin(II) chloride), a common and effective method for this transformation. [7][8] Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Intermediate Ester (from Protocol 1)~281.30~7.7 g (assume 100% yield)27.4 mmol
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6331.0 g137 mmol
Ethanol (absolute)-150 mL-
Hydrochloric Acid (conc.)36.4625 mL-
Sodium Hydroxide (6 M aq.)-~150 mL-
Dichloromethane (DCM)-~100 mL-

Step-by-Step Methodology:

  • Setup: In a 500 mL round-bottom flask equipped with a stir bar and reflux condenser, dissolve the crude intermediate ester in absolute ethanol (150 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (31.0 g) to the solution.

  • Acidification: Carefully add concentrated hydrochloric acid (25 mL) dropwise while stirring. The mixture will likely become warm.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cooling and Basification: Cool the flask in an ice bath. Slowly and carefully add 6 M sodium hydroxide solution until the white precipitate of tin salts dissolves and the solution is strongly basic (pH > 12).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 35 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: The resulting crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the purified final anesthetic compound.

Mechanism of Anesthetic Action

The synthesized PABA derivative functions as a local anesthetic by blocking voltage-gated sodium channels in neuronal membranes. [4][9]

  • Membrane Penetration: In the slightly alkaline environment of body tissues, a portion of the anesthetic exists as an uncharged, lipophilic base. This form allows it to diffuse across the lipid-rich nerve cell membrane into the axoplasm. [1]2. Re-equilibration: Once inside the more acidic axoplasm, the molecule re-equilibrates, and a higher proportion becomes a charged cation.

  • Channel Blockade: The charged cationic form binds to a specific receptor site within the pore of the voltage-gated sodium channel. [1]This action locks the channel in an inactivated state, preventing the influx of sodium ions necessary for membrane depolarization and the propagation of an action potential. The nerve signal is thus interrupted, resulting in a loss of sensation.

G Mechanism of Local Anesthetic Action cluster_0 Extracellular Space (pH ~7.4) cluster_1 Axoplasm (pH ~7.1) A Anesthetic (Base Form) Lipophilic B Anesthetic (Cationic Form) Hydrophilic A->B Equilibrium C Anesthetic (Base Form) A->C Membrane Penetration B->A D Anesthetic (Cationic Form) Active Blocker C->D Equilibrium D->C E Na+ Channel (Blocked) D->E Binds to Receptor Site

Caption: Visualization of the local anesthetic mechanism of action.

Conclusion

This guide demonstrates that this compound is a highly effective precursor for the synthesis of novel local anesthetics within the PABA ester family. The presented two-step protocol, involving a strategic esterification followed by a robust nitro group reduction, provides a clear and reproducible pathway for researchers in drug discovery and development. The principles and methodologies outlined herein can be adapted to create a diverse library of anesthetic candidates for further pharmacological evaluation.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Davis. (n.d.). Synthesis of Lidocaine. Chem 124L Handout. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of procaine. Retrieved from [Link]

  • Kolisnyk, I., et al. (2022). A new method for the synthesis of 4-aminobenzoic acid – an intermediate for the production of procaine. ScienceRise: Pharmaceutical Science, 4(38). Retrieved from [Link]

  • Finder, R. L., & Moore, P. A. (2012). Essentials of Local Anesthetic Pharmacology. Anesthesia progress, 59(4), 179–188. Retrieved from [Link]

  • ResearchGate. (n.d.). Para-aminobenzoic derivatives of local anesthetics (hydrolyzed by pseudocholinesterase in plasma). Retrieved from [Link]

  • Sardarian, A., et al. (2009). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide [Ph. ResearchGate. Retrieved from [Link]

  • Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Retrieved from [Link]

  • Chemistry with Dr Steph. (2022, June 7). Procaine synthesis from 4-nitro benzoic acid. YouTube. Retrieved from [Link]

  • Labidi, A. (2019). Synthesis of Procaine. ResearchGate. Retrieved from [Link]

  • Lirk, P., & Picardi, S. (2022). Basic pharmacology of local anaesthetics. BJA Education, 22(3), 86-93. Retrieved from [Link]

  • Mohamed, M. A., et al. (2014). Local Anesthetic Activity of p-Aminobenzohydroxamic Acid in Comparison to Benzocaine. ResearchGate. Retrieved from [Link]

  • Gowda, D. C., et al. (2001). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, 40B, 75-77. Retrieved from [Link]

  • University of San Diego. (2007). The Synthesis of Lidocaine. Chem 302L Handout. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (1976). US3948972A - Esterification of nitrobenzoic acids.
  • Google Patents. (1972). US3660411A - Esterification process.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis is often plagued by challenges related to yield and purity. The molecule's structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic ring, makes it susceptible to side reactions and difficult to purify.

This guide will focus on the most common synthetic route: the oxidation of 4-methyl-3-nitroaniline (also known as 4-amino-2-nitrotoluene). We will provide a comprehensive troubleshooting FAQ, detailed protocols, and a comparative analysis of reaction parameters.

Core Synthesis Pathway: Oxidation of 4-Methyl-3-nitroaniline

The primary transformation involves the selective oxidation of a methyl group to a carboxylic acid. This is typically achieved using a strong oxidizing agent like potassium permanganate (KMnO₄). While effective, this reaction requires careful control to prevent over-oxidation or degradation of the aromatic ring and the sensitive amino group.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound.

Problem 1: Very Low or No Yield of the Desired Product

Q1: My reaction resulted in a low yield, and TLC analysis shows a significant amount of unreacted starting material (4-methyl-3-nitroaniline). What went wrong?

A1: An incomplete reaction is a common issue and typically points to three main causes: insufficient oxidant, suboptimal reaction temperature, or inadequate reaction time.

  • Insufficient Oxidant: The stoichiometry of the permanganate oxidation is critical. Theoretically, two equivalents of KMnO₄ are needed per equivalent of your starting material. However, due to the potential for side reactions and the practicalities of solid-phase reactions, a slight excess (e.g., 2.1-2.5 equivalents) is often required. Ensure you have calculated the molar equivalents correctly.

  • Reaction Temperature: The oxidation is highly exothermic. If the temperature is too low, the reaction rate will be impractically slow. Conversely, if the temperature rises uncontrollably, it can lead to the degradation of both the permanganate and the organic substrate. The reaction is typically initiated at a lower temperature, and the exotherm is used to maintain the reaction at a controlled, elevated temperature (e.g., 70-80°C).

  • Reaction Time: These oxidations can be slow. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material spot is no longer visible.

Q2: The reaction mixture turned dark brown/black immediately upon adding the oxidant, and I isolated a complex mixture of products instead of the desired acid. What happened?

A2: This indicates a runaway reaction and severe degradation. The primary cause is poor temperature control. The permanganate oxidation of toluenes is highly exothermic[1]. Adding the oxidant too quickly to a concentrated mixture will cause a rapid temperature spike, leading to the decomposition of the permanganate and non-selective oxidation of the aromatic ring and the amino group.

Solution:

  • Controlled Addition: Add the potassium permanganate in small portions or as a solution in water over an extended period.

  • Efficient Cooling: Conduct the reaction in an ice bath, especially during the initial addition phase, to dissipate the heat generated.

  • Dilution: Running the reaction at a lower concentration can help manage the exotherm more effectively.

Problem 2: Product Purity Issues & Difficult Purification

Q3: My final product is a brownish color, and the melting point is broad. How can I improve its purity?

A3: Discoloration is often caused by the presence of manganese dioxide (MnO₂) byproduct or colored impurities from oxidative side reactions.[2]

  • Manganese Dioxide Removal: MnO₂ is a fine brown solid that can be difficult to filter. After quenching the reaction with a reducing agent (like sodium bisulfite or oxalic acid) until the purple color of permanganate disappears and the brown precipitate of MnO₂ is solubilized, perform a hot filtration. Using a pad of Celite® can significantly aid in removing residual fine particulates.

  • Recrystallization: This is the most effective method for purifying the final product. Given the polar nature of this compound, polar protic solvents are good candidates.[2] Small-scale solubility tests with solvents like ethanol, methanol, water, or ethanol/water mixtures are recommended to find the optimal system. The goal is to find a solvent that dissolves the product when hot but has low solubility when cold.[2]

  • Activated Charcoal: If the product remains colored after recrystallization, dissolve it in the minimum amount of hot solvent and add a small amount of activated charcoal.[2] Boil the solution for a few minutes, then perform a hot filtration through Celite® to remove the charcoal and the adsorbed colored impurities before allowing the solution to cool and crystallize.

Q4: My NMR/HPLC analysis shows an unexpected isomeric impurity. Where could this have come from?

A4: The purity of your starting material, 4-methyl-3-nitroaniline, is paramount. Commercial sources may contain isomeric impurities such as 2-methyl-3-nitroaniline or other isomers.[1] These impurities will likely undergo oxidation alongside your primary starting material, leading to isomeric benzoic acid products that can be very difficult to separate.

Solution:

  • Verify Starting Material Purity: Always analyze the purity of your starting material by HPLC, GC, or NMR before beginning the synthesis.

  • Purify Starting Material: If necessary, purify the 4-methyl-3-nitroaniline via recrystallization or column chromatography before use.

Experimental Protocols & Data

Optimized Protocol for the Oxidation of 4-Methyl-3-nitroaniline

This protocol is designed to maximize yield while controlling for common side reactions.

Materials:

  • 4-Methyl-3-nitroaniline (1.0 eq)

  • Potassium Permanganate (KMnO₄, 2.2 eq)

  • Sodium Hydroxide (NaOH, 2.0 eq)

  • Deionized Water

  • Sodium Bisulfite (NaHSO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Celite® 545

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-methyl-3-nitroaniline (1.0 eq) and Sodium Hydroxide (2.0 eq) in deionized water. Cool the mixture to 5-10°C in an ice bath.

  • Oxidant Addition: Prepare a solution of Potassium Permanganate (2.2 eq) in deionized water. Add this solution dropwise to the stirred reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 75-80°C and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Quench the excess KMnO₄ by slowly adding a saturated solution of sodium bisulfite until the purple color disappears and the brown manganese dioxide precipitate dissolves.

  • Filtration: Perform a hot filtration through a pad of Celite® to remove any residual manganese salts. Wash the Celite® pad with a small amount of hot water.

  • Precipitation: Cool the clear filtrate in an ice bath. Slowly acidify the solution with concentrated HCl to a pH of 3-4. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying & Purification: Dry the crude product under vacuum. For higher purity, perform a recrystallization from an ethanol/water mixture.

Comparative Data on Reaction Conditions

The choice of reaction conditions can significantly impact the outcome. The following table summarizes expected results based on variations in key parameters.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected OutcomeRationale
Temperature Control Rapid addition of KMnO₄ at RTSlow addition at 5-10°C, then heatingA: Low yield, dark tar-like product. B: Higher yield, cleaner crude product.Prevents runaway reaction and degradation.[1]
pH during Oxidation Neutral/AcidicBasic (using NaOH)A: Low yield, potential for decarboxylation. B: Improved yield.The carboxylate salt is more stable to oxidative conditions than the free acid.
Workup Filtration No Celite® usedFiltration through Celite® padA: Product contaminated with MnO₂. B: Cleaner crude product.Celite® provides a fine filtration matrix essential for removing colloidal MnO₂.
Product Isolation pH pH > 5 or pH < 2pH adjusted to 3-4A: Incomplete precipitation, product loss. B: Maximized precipitation.The product is amphoteric; precipitation is maximal near its isoelectric point.[1]

Visualized Workflows

General Synthesis Workflow

The following diagram outlines the key steps from starting material to purified product.

SynthesisWorkflow A 1. Dissolve 4-Methyl-3-nitroaniline & NaOH in Water B 2. Controlled Addition of KMnO4 Solution (5-10°C) A->B C 3. Heat Reaction (75-80°C) & Monitor by TLC B->C D 4. Quench Excess KMnO4 with NaHSO3 C->D E 5. Hot Filtration (with Celite®) D->E F 6. Acidify Filtrate to pH 3-4 E->F G 7. Isolate Crude Product F->G H 8. Recrystallize & Dry G->H Troubleshooting Start Problem: Low Yield CheckTLC Analyze crude reaction mixture by TLC/HPLC. Is starting material present? Start->CheckTLC IncompleteRxn Root Cause: Incomplete Reaction CheckTLC->IncompleteRxn  Yes   WorkupLoss Root Cause: Product Loss During Workup CheckTLC->WorkupLoss  No   Solution1 Solutions: - Increase reaction time/temp - Verify KMnO4 stoichiometry - Ensure proper mixing IncompleteRxn->Solution1 Solution2 Solutions: - Optimize precipitation pH (3-4) - Ensure complete quenching - Check for product in filtrate WorkupLoss->Solution2

Caption: Decision tree for troubleshooting low product yield.

References

  • PrepChem. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid.
  • ChemicalBook. (n.d.). 4-Aminobenzoic acid synthesis.
  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 4-Amino-2-chlorobenzoic Acid.
  • Google Patents. (n.d.). CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • Patsnap Eureka. (n.d.). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • ChemicalBook. (n.d.). 4-Amino-2-chlorobenzoic acid synthesis.
  • Adamczyk, P., Wijker, R., Hofstetter, T. B., & Paneth, P. (2014). A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. Journal of Molecular Modeling, 20(4), 2091.
  • ResearchGate. (n.d.). Modeled oxidation reactions of 2-nitrotoluene (R1 = NO2, R2 = H) and 2,6-dinitrotoluene (R1, R2 = NO2) with permanganate.
  • Adamczyk, P., Wijker, R., Hofstetter, T. B., & Paneth, P. (2014). A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. PubMed.
  • ResearchGate. (n.d.). Selective oxidation of o-nitrotoluene to o-nitrobenzaldehyde with metalloporphyrins as biomimetic catalys.
  • Adamczyk, P., Wijker, R., Hofstetter, T. B., & Paneth, P. (2014). A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. PMC - NIH.
  • ChemicalBook. (n.d.). 4-Chloro-2-nitrobenzoic acid synthesis.
  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps.
  • Cion Pharma. (n.d.). 4-Methyl-3-nitroaniline Manufacturer | CAS 119-32-4 Bulk Supply.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid.
  • Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid.
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Technical Support Center: Purification of Crude 4-Amino-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Amino-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile chemical intermediate. The structural characteristics of this compound, possessing both a basic amino group and an acidic carboxylic acid group, present unique purification challenges that this guide will address.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 4-nitrobenzoic acid, by-products from side reactions, and residual solvents or reagents.[3] The nature of these impurities will largely depend on the synthetic route employed. For instance, if the synthesis involves the reduction of a dinitro compound, regioisomers may be present.

Q2: Which purification technique is generally the most effective for this compound?

A2: The most effective technique depends on the nature and quantity of the impurities.

  • Recrystallization is often a good first choice for removing minor impurities if a suitable solvent can be identified.

  • Acid-base extraction is highly effective for separating the amphoteric product from neutral or exclusively acidic/basic impurities.[4]

  • Column chromatography is a powerful tool for separating compounds with similar polarities, though it can be less practical for large-scale purifications.[5][6]

Q3: How does the pH of the solution affect the solubility of this compound?

A3: The solubility of this compound is highly pH-dependent due to its amino and carboxylic acid functional groups.[1][7]

  • In acidic solutions (low pH) , the amino group is protonated (-NH3+), forming a salt that is generally more soluble in aqueous media.

  • In basic solutions (high pH) , the carboxylic acid group is deprotonated (-COO-), also forming a salt with increased aqueous solubility.[8]

  • At its isoelectric point , the compound exists as a zwitterion, where it typically exhibits its lowest aqueous solubility, making this pH ideal for precipitation.[9]

Q4: What is a good starting solvent for the recrystallization of this compound?

A4: A good starting point for solvent selection would be polar protic solvents like ethanol, methanol, or water, or a mixture of these, given the polar nature of the molecule. Ethyl acetate can also be a suitable solvent.[10] It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system where the compound is soluble in the hot solvent but sparingly soluble at colder temperatures.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues
Problem Potential Cause(s) Troubleshooting Steps
Low Recovery of Purified Product - The chosen solvent is too good at room temperature. - Too much solvent was used. - The cooling process was too rapid.- Select a solvent in which the compound has lower solubility at room temperature. - Use the minimum amount of hot solvent to dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product Fails to Crystallize (Oils Out) - High concentration of impurities disrupting the crystal lattice formation. - The cooling process is too fast.- Attempt to "salt out" the product by adding a small amount of a non-polar co-solvent. - Redissolve the oil in a minimal amount of hot solvent and scratch the inside of the flask with a glass rod to induce crystallization. - Consider a preliminary purification step like acid-base extraction to remove significant impurities.
Purified Product is Discolored - Presence of colored, highly conjugated impurities. - Oxidation of the amino group.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[10] - Conduct the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[10]
Broad Melting Point Range After Recrystallization - The product is still impure. - Residual solvent is present in the crystals.- Repeat the recrystallization process, potentially with a different solvent system. - Ensure the crystals are thoroughly dried under vacuum until a constant weight is achieved.
Acid-Base Extraction Issues
Problem Potential Cause(s) Troubleshooting Steps
Formation of an Emulsion at the Aqueous-Organic Interface - Agitation during extraction was too vigorous. - High concentration of impurities acting as surfactants.- Allow the separatory funnel to stand undisturbed for a longer period. - Gently swirl the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Low Yield After Precipitation and Filtration - The pH was not adjusted to the isoelectric point for precipitation. - Incomplete precipitation.- Carefully adjust the pH to the isoelectric point of this compound. Use a pH meter for accuracy. - Cool the solution in an ice bath after pH adjustment to maximize precipitation.
Precipitated Product is Gummy or Oily - Impurities are co-precipitating with the product.- Redissolve the gummy product in an appropriate solvent and repeat the acid-base extraction procedure. - Consider a final recrystallization step after the acid-base extraction.
Column Chromatography Issues
Problem Potential Cause(s) Troubleshooting Steps
Poor Separation of Product from Impurities - The chosen eluent system has incorrect polarity.- Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for good separation. - A common eluent system for compounds with amino groups is a mixture of ethyl acetate and hexane.[5]
Product Streaking on the Column - The compound is interacting too strongly with the stationary phase (silica gel).- Add a small amount of a modifier to the eluent. For an acidic compound, a small amount of acetic acid can help. For a basic compound, a small amount of triethylamine can be beneficial. Given the amphoteric nature of this compound, careful optimization is needed.[11]
Low Recovery from the Column - The product is irreversibly adsorbed onto the stationary phase.- If the compound is highly polar, consider using a different stationary phase, such as alumina. - Ensure the compound is fully eluted by flushing the column with a more polar solvent at the end of the separation.

Experimental Workflows

Workflow 1: Purification by Recrystallization

G cluster_0 Recrystallization Protocol start Crude this compound solubility_test Perform small-scale solubility tests (e.g., ethanol, methanol, ethyl acetate/hexane) start->solubility_test dissolve Dissolve crude product in minimum hot solvent solubility_test->dissolve charcoal Optional: Add activated charcoal for color removal dissolve->charcoal hot_filter Hot gravity filtration to remove insoluble impurities charcoal->hot_filter cool Slowly cool the filtrate to room temperature hot_filter->cool ice_bath Cool in an ice bath to maximize crystallization cool->ice_bath vacuum_filter Collect crystals by vacuum filtration ice_bath->vacuum_filter wash Wash crystals with a small amount of cold solvent vacuum_filter->wash dry Dry purified crystals under vacuum wash->dry end Pure this compound dry->end

Caption: General workflow for purification by recrystallization.

Workflow 2: Purification by Acid-Base Extraction

G cluster_1 Acid-Base Extraction Protocol start Crude this compound in an organic solvent (e.g., ethyl acetate) add_base Extract with aqueous base (e.g., NaHCO3) to deprotonate the carboxylic acid start->add_base separate_layers1 Separate layers add_base->separate_layers1 aqueous_layer1 Aqueous Layer 1: Contains sodium 4-amino-2-nitrobenzoate separate_layers1->aqueous_layer1 organic_layer1 Organic Layer 1: Contains neutral and basic impurities separate_layers1->organic_layer1 acidify Acidify Aqueous Layer 1 with acid (e.g., HCl) to the isoelectric point aqueous_layer1->acidify precipitate Precipitate pure This compound acidify->precipitate filter_dry Filter, wash with water, and dry the solid precipitate->filter_dry end Pure this compound filter_dry->end

Caption: General workflow for purification by acid-base extraction.

References

  • Google Patents. (n.d.). US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Retrieved from [Link]

  • Mitsubishi Chemical Corporation. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • ResearchGate. (2023, September 15). Is it possible to extract amino acids from water using extraction? Retrieved from [Link]

  • Google Patents. (n.d.). CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • Tiei. (2024, May 15). liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

  • Sciencemadness.org. (2018, June 22). Reduction of 4-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2015, March 11). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? Retrieved from [Link]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN102417471B - Preparation method of 4-amino-2-sulfonic benzoic acid.
  • YouTube. (2024, September 27). Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]

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Technical Support Center: Synthesis of 4-Amino-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Amino-2-nitrobenzoic acid (CAS 610-36-6). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions regarding this synthesis. This compound is a valuable building block in the synthesis of dyes and pharmaceuticals, but its preparation can be challenging due to the competing directing effects of the amino and carboxylic acid groups and the potential for side reactions.[1] This guide provides field-proven insights to help you navigate these complexities, ensuring a successful and reproducible synthesis.

Core Synthesis Pathway: A Three-Step Approach

Direct nitration of 4-aminobenzoic acid is highly problematic. The strongly activating amino group is susceptible to oxidation by nitric acid, and the reaction can lead to a mixture of undesired isomers and byproducts.[2] A more controlled and higher-yielding method involves a three-step pathway: protection of the amino group, nitration of the intermediate, and subsequent deprotection.

This workflow ensures that the nitration occurs at the desired position (ortho to the amino group) and minimizes oxidative side reactions.

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection PABA 4-Aminobenzoic Acid Acetylated 4-Acetamidobenzoic Acid PABA->Acetylated Acetic Anhydride, Glacial Acetic Acid Nitrated 4-Acetamido-2-nitrobenzoic Acid Acetylated->Nitrated Conc. H₂SO₄, Conc. HNO₃, < 10°C FinalProduct This compound Nitrated->FinalProduct Acid or Base Hydrolysis

Caption: Controlled synthesis via a protection-nitration-deprotection workflow.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of 4-aminobenzoic acid not recommended? Direct nitration is problematic for two main reasons. First, the amino group is a strong activating group that is highly susceptible to oxidation by the nitric acid/sulfuric acid mixture, which can lead to the formation of tar-like byproducts and a significantly lower yield.[2][3] Second, under the strongly acidic conditions of nitration, the amino group can become protonated to form an ammonium (-NH₃⁺) group. This protonated group is a meta-director, which would lead to the formation of 4-amino-3-nitrobenzoic acid instead of the desired 2-nitro isomer.[4]

Q2: What is the purpose of acetylating the amino group? Acetylation converts the strongly activating amino (-NH₂) group into a moderately activating acetamido (-NHCOCH₃) group.[5] This has several benefits:

  • Prevents Oxidation: The acetamido group is much less susceptible to oxidation by the nitrating mixture.[2]

  • Directing Effect: It remains a powerful ortho-, para-director, guiding the incoming nitro group to the desired position (position 2, ortho to the acetamido group).

  • Steric Hindrance: The bulkiness of the acetamido group can help disfavor substitution at the position immediately adjacent to it, although in this case, the primary directing power is key.

Q3: What are the most common impurities I might encounter? The most common impurities include:

  • Isomeric Products: The formation of 4-amino-3-nitrobenzoic acid can occur if the nitration conditions are not carefully controlled or if the amino group becomes protonated.

  • Dinitrated Products: If the reaction temperature is too high or the concentration of the nitrating agent is excessive, dinitration can occur.[3]

  • Unreacted Starting Material: Incomplete reactions at any stage will result in the presence of starting materials in the final product.

  • Oxidation Byproducts: Dark, tarry substances can form if the amino group is not fully protected, indicating oxidation.[3]

Q4: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of each step.[6][7] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be determined to achieve good separation of the spots.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Summary of Common Problems and Solutions
ProblemProbable Cause(s)Recommended Solution(s)
Low Product Yield Incomplete reaction; Product loss during workup/purification; Formation of side products.[3][7]Monitor reaction to completion via TLC. Optimize workup pH for precipitation.[8] Ensure starting material purity to minimize side reactions.
Product is Dark/Discolored Oxidation of the amino group; Formation of tarry byproducts.[3][9]Ensure complete protection of the amino group. Maintain strict low-temperature control during nitration.[10] Use activated charcoal during recrystallization to remove colored impurities.[11]
Formation of Isomers Protonation of the amino group during nitration; Unfavorable reaction temperature.Ensure the amino group is fully converted to the acetamide. Add the nitrating mixture slowly while maintaining a temperature below 10°C, preferably closer to 0°C.[10]
Product Fails to Crystallize Presence of significant impurities inhibiting crystallization; Residual solvent; Incorrect pH during workup.[11]Re-purify the crude product to remove impurities. Ensure the product is thoroughly dried under vacuum. Check and adjust the pH of the solution to the isoelectric point to ensure maximum precipitation before filtration.[8]
Troubleshooting Logic Diagram

This diagram provides a logical workflow for diagnosing and solving common synthesis problems.

G start Problem Identified low_yield Low Yield start->low_yield impure_product Impure/Discolored Product start->impure_product cause_incomplete_rxn Incomplete Reaction? low_yield->cause_incomplete_rxn cause_workup_loss Product Loss during Workup? low_yield->cause_workup_loss cause_oxidation Oxidation Occurred? impure_product->cause_oxidation cause_isomers Isomers Present? impure_product->cause_isomers sol_monitor Solution: Monitor with TLC, Increase Reaction Time cause_incomplete_rxn->sol_monitor Yes sol_ph Solution: Optimize pH for Precipitation cause_workup_loss->sol_ph Yes sol_temp Solution: Maintain Low Temp (<10°C) during Nitration cause_oxidation->sol_temp Yes sol_purify Solution: Recrystallize, Use Activated Charcoal cause_oxidation->sol_purify Also cause_isomers->sol_temp Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Detailed Experimental Protocol

This protocol is based on established methods for the protection of anilines, nitration of activated rings, and subsequent deprotection.[2]

Step 1: Protection (Acetylation) of 4-Aminobenzoic Acid
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add 10.0 g of 4-aminobenzoic acid and 50 mL of glacial acetic acid.

  • Reagent Addition: Slowly add 10 mL of acetic anhydride to the mixture while stirring.

  • Reaction: Heat the mixture to reflux and maintain for approximately 1 hour. The solid should dissolve completely.

  • Isolation: Cool the reaction mixture in an ice bath. A white precipitate of 4-acetamidobenzoic acid will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. The expected yield is typically high (>90%).

Step 2: Nitration of 4-Acetamidobenzoic Acid

CAUTION: This step involves strong acids and is exothermic. Perform in a fume hood and use an ice bath to control the temperature at all times.

  • Setup: In a 250 mL beaker, slowly add 8.0 g of the dry 4-acetamidobenzoic acid to 20 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath. Stir until the solid dissolves.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping this mixture chilled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of 4-acetamidobenzoic acid over 30-45 minutes. Crucially, maintain the reaction temperature below 10°C throughout the addition.

  • Quenching: After the addition is complete, allow the mixture to stir in the ice bath for another hour. Then, carefully pour the reaction mixture over 100 g of crushed ice in a beaker.

  • Isolation: A yellow precipitate of 4-acetamido-2-nitrobenzoic acid will form. Collect the solid by vacuum filtration, wash thoroughly with ice-cold water until the washings are neutral to litmus paper, and air dry.

Step 3: Deprotection (Hydrolysis) of 4-Acetamido-2-nitrobenzoic Acid
  • Setup: Place the crude 4-acetamido-2-nitrobenzoic acid in a round-bottom flask. Add 50 mL of 10% aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux with stirring for 1.5 to 2 hours, or until the solid has completely dissolved, indicating the hydrolysis is complete.[2]

  • Precipitation: Cool the resulting solution in an ice bath. Slowly acidify the cold solution by adding concentrated hydrochloric acid dropwise until the pH is between 3 and 4.[2]

  • Isolation and Purification: A yellow-orange solid of this compound will precipitate. Collect the product by vacuum filtration and wash with cold water.[2] The product can be further purified by recrystallization from an ethanol/water mixture if necessary. Dry the final product under vacuum.

References
  • PrepChem. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid.
  • BenchChem. (n.d.). This compound | Research Chemical.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid.
  • ChemicalBook. (n.d.). 4-Aminobenzoic acid synthesis.
  • Google Patents. (n.d.). CN102417471B - Preparation method of 4-amino-2-sulfonic benzoic acid.
  • BenchChem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 4-Amino-2-chlorobenzoic Acid.
  • BenchChem. (n.d.). Application Notes and Protocols for the Nitration of 2-Aminobenzoic Acid.
  • Reddit. (2024, October 18). When 3-aminobenzoic acid reacts with HNO3/H2SO4 apparently it makes 5-amino-2,4-dinitrobenzoic acid. Can you help me understand why?.
  • Google Patents. (n.d.). CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • Patsnap Eureka. (n.d.). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • CymitQuimica. (n.d.). CAS 610-36-6: this compound.
  • BenchChem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids.
  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID.
  • Reddit. (2022, April 1). nitration of m amino benzoic acid.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid.
  • Netralnews. (2025, February 28). 4-Amino-3-nitrobenzoic Acid: A Versatile Compound in Chemical Synthesis.
  • Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • Sciencemadness.org. (2009, February 13). Synthesis of p-nitrobenzoic acid.
  • BenchChem. (n.d.). Navigating Scale-Up Challenges in 2-Amino-5-nitrobenzoic Acid Synthesis: A Technical Support Guide.
  • Sigma-Aldrich. (n.d.). 4-AMINO-2-NITRO-BENZOIC ACID AldrichCPR.
  • Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.

Sources

Technical Support Center: Optimization of 4-Amino-2-nitrobenzoic Acid Reduction

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the chemical reduction of 4-Amino-2-nitrobenzoic acid to its corresponding diamine, 2,4-diaminobenzoic acid (2,4-DABA). The successful execution of this transformation is pivotal for the synthesis of various pharmaceutical intermediates and active ingredients. This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to navigate the complexities of this reaction, ensuring reproducibility, high yield, and purity.

Frequently Asked Questions (FAQs)

This section addresses common queries and strategic decisions faced during the planning and execution of the reduction of this compound.

Q1: What are the most common and effective methods for reducing this compound?

A1: The reduction of the aromatic nitro group in this compound is a well-established transformation, with several reliable methods available. The choice depends on factors like available equipment, scale, cost, and sensitivity of other functional groups. The primary methods include:

  • Catalytic Hydrogenation: This is often the method of choice for clean and high-yielding reductions.[1] Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are highly effective.[2] It is particularly advantageous as it avoids the use of stoichiometric amounts of metal reagents, simplifying purification.

  • Metal/Acid Reductions: Classic and robust methods using easily oxidized metals in acidic media are widely employed.[3] Common systems include iron (Fe) in acetic or hydrochloric acid, and tin(II) chloride (SnCl₂) in hydrochloric acid.[1][4] The Béchamp reduction (Fe/HCl) is a very mild and less toxic option compared to tin-based methods.[5]

  • Sodium Dithionite (Na₂S₂O₄): This metal-free method is an excellent alternative, valued for its mild reaction conditions and high chemoselectivity.[6] It is particularly useful when the substrate is sensitive to acidic conditions or when avoiding heavy metal contamination is critical.[7][8]

  • Sulfide Reagents: Reagents like ammonium sulfide or sodium sulfide can be used, sometimes offering selectivity in molecules with multiple nitro groups.[1][9]

Q2: How do I choose the right solvent for the reaction?

A2: Solvent selection is critical for ensuring the solubility of the starting material and reagents, and for controlling the reaction temperature.

  • For catalytic hydrogenation , polar protic solvents like ethanol, methanol, or water are typical. The reaction of nitrobenzoic acids can be run in an aqueous solution of their alkali metal salt at a controlled pH of 5 to 7.[10]

  • For metal/acid reductions , the acid itself can sometimes act as the solvent or co-solvent. Acetic acid is common for reductions with iron or zinc.[1] Ethanol/water mixtures are also frequently used to dissolve the starting material.[11]

  • For sodium dithionite reductions , solvent systems are typically aqueous or semi-aqueous to dissolve the dithionite salt.[6] Co-solvents like ethanol, DMF, or THF may be required to solubilize the organic substrate.[12]

Q3: The product, 2,4-diaminobenzoic acid, seems unstable. How can I prevent its degradation?

A3: Aromatic diamines, particularly anilines, are susceptible to oxidation, which can lead to the formation of colored impurities. To minimize degradation:

  • Work under an inert atmosphere: When possible, conduct the reaction and workup under nitrogen or argon to prevent air oxidation.

  • Control the pH: During workup, the product can be precipitated by adjusting the pH. A patent for a similar synthesis suggests adjusting the pH to 3-4 with ammonia to precipitate the 2,4-diaminobenzoic acid.[9]

  • Prompt Isolation and Storage: Isolate the product promptly after the reaction is complete. Store the final product under an inert atmosphere, protected from light, and at a low temperature (e.g., 4°C) as recommended for commercial samples.[13]

Q4: How can I monitor the progress of the reaction effectively?

A4: Monitoring the disappearance of the starting material is key to determining the reaction endpoint and preventing the formation of byproducts from over-reaction.

  • Thin Layer Chromatography (TLC): This is the most common and rapid method. A suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) should be developed to achieve good separation between the starting material (this compound) and the product (2,4-diaminobenzoic acid). The product, being much more polar, will have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): For more precise, quantitative monitoring, HPLC-UV is an excellent choice.[14] It can accurately track the consumption of the starting material and the formation of the product and any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While highly sensitive, GC-MS typically requires derivatization for non-volatile analytes like benzoic acids to make them suitable for analysis.[14]

Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during the experiment.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction (Starting material remains after expected reaction time)1. Insufficient Reducing Agent: Stoichiometry is too low. 2. Deactivated Catalyst (for Hydrogenation): Catalyst is poisoned or old. 3. Poor Solubility: Substrate is not fully dissolved, limiting contact with the reagent/catalyst. 4. Low Temperature: Reaction kinetics are too slow.1. Increase the equivalents of the reducing agent (e.g., add more metal powder or dithionite solution). 2. Use fresh, high-quality catalyst. Ensure the system is free of catalyst poisons (e.g., sulfur compounds). 3. Change to a better solvent system or increase the solvent volume. For dithionite reductions, adding a phase-transfer catalyst can sometimes help. 4. Increase the reaction temperature moderately, while monitoring for byproduct formation.
Low Yield of Product 1. Over-reduction or Side Reactions: Formation of intermediates like nitroso or hydroxylamine, or azo compounds.[2][15] 2. Product Loss During Workup: Incorrect pH for precipitation or extraction. The product may have some solubility in the aqueous phase. 3. Product Degradation: Oxidation of the diamine product during workup or isolation.1. Use milder reducing agents (e.g., Fe/AcOH) or conditions (lower temperature).[1] Carefully monitor the reaction and stop it once the starting material is consumed. 2. Optimize the workup pH for maximum precipitation. A pH of 3-4 is reported to be effective.[9] Back-extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover dissolved product. 3. Perform the workup and filtration quickly. If possible, sparge solutions with nitrogen. Use an antioxidant like sodium sulfite in the wash solutions if necessary.
Product is Highly Colored / Impure 1. Presence of Azo/Azoxy Byproducts: These are common, highly colored byproducts in nitro reductions, especially if conditions are not optimal.[1] 2. Residual Metal Salts (from Metal/Acid methods): Incomplete removal of tin or iron salts during workup. 3. Oxidation of the Product: The purified product darkens upon standing.1. Ensure sufficient reducing agent is used to drive the reaction to the amine. Purification by recrystallization, often with activated charcoal, can remove colored impurities.[16] 2. During workup, after neutralizing the acid, ensure the pH is sufficiently basic to precipitate all metal hydroxides before filtration.[17] 3. Re-purify the product. Ensure the final, dry product is stored under an inert atmosphere and protected from light.[13]
Difficulty Filtering (Fine Precipitate) 1. Colloidal Metal Hydroxides: The workup of Fe/HCl or SnCl₂ reductions can generate fine precipitates that clog filter paper. 2. Product Precipitates Too Quickly: Rapid pH adjustment can lead to very fine crystals that are difficult to filter.1. Filter the reaction mixture through a pad of Celite® or diatomaceous earth. This provides a filter aid that prevents clogging. 2. Adjust the pH for precipitation slowly and with vigorous stirring to encourage the formation of larger, more easily filterable crystals.

Visualized Experimental Workflow & Troubleshooting

A logical approach is essential for successful synthesis and optimization. The following diagrams outline a general workflow and a troubleshooting decision tree.

G cluster_prep Preparation & Execution cluster_workup Isolation & Purification reagent_select 1. Select Reduction Method (e.g., H₂/Pd-C, Fe/AcOH, Na₂S₂O₄) setup 2. Reaction Setup (Solvent, Temp, Inert Atm.) reagent_select->setup monitoring 3. Monitor Reaction (TLC / HPLC) setup->monitoring workup 4. Reaction Workup (Quench, Neutralize, Filter) monitoring->workup isolation 5. Product Isolation (Precipitation / Extraction) workup->isolation purification 6. Purification (Recrystallization) isolation->purification analysis 7. Final Analysis (NMR, MS, Purity) purification->analysis

Caption: General experimental workflow for this compound reduction.

G start Monitor Reaction Endpoint (TLC/HPLC) incomplete Incomplete Reaction: - Check reagent stoichiometry - Verify catalyst activity - Adjust temp/solvent start->incomplete No complete Reaction Complete Proceed to Workup start->complete Yes workup_node Perform Workup & Isolation complete->workup_node low_yield Low Yield: - Optimize precipitation pH - Check for product in aqueous layers - Assess for degradation workup_node->low_yield No (Low Yield) good_yield Yield Acceptable Proceed to Purification workup_node->good_yield Yes (Good Yield) purity_node Assess Product Purity good_yield->purity_node impure Impure Product: - Recrystallize (consider charcoal) - Check for metal contaminants - Re-evaluate reaction conditions purity_node->impure No (Impure) pure Product is Pure Characterize and Store purity_node->pure Yes (Pure)

Caption: Troubleshooting decision tree for the reduction reaction.

Experimental Protocols

The following protocols are provided as robust starting points. Optimization may be required based on laboratory conditions and specific purity requirements.

Protocol 1: Reduction using Catalytic Hydrogenation (Pd/C)

This method is clean and high-yielding, representing an industry-standard approach for nitro group reductions.[1][2]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite® (optional)

Procedure:

  • Setup: To a hydrogenation vessel (e.g., Parr shaker bottle), add this compound (1.0 eq).

  • Catalyst & Solvent: Add methanol (or ethanol) to dissolve the substrate (approx. 10-20 mL per gram of substrate). Carefully add 10% Pd/C catalyst (1-5 mol%).

    • Causality Note: The catalyst loading can be optimized; lower loadings are more economical but may require longer reaction times or higher pressures.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi).[10]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic. Monitor the reaction by observing hydrogen uptake or by periodically sampling (after safely venting and purging) for TLC/HPLC analysis.

  • Workup: Once the reaction is complete (typically 2-6 hours), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Dilute the reaction mixture with additional methanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol to recover all the product.

    • Causality Note: Filtering through Celite® is crucial as fine Pd/C particles can pass through standard filter paper and contaminate the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,4-diaminobenzoic acid. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Protocol 2: Reduction using Sodium Dithionite (Na₂S₂O₄)

This protocol offers a mild, metal-free alternative suitable for laboratories without hydrogenation equipment.[6]

Materials:

  • This compound

  • Sodium Dithionite (Na₂S₂O₄)

  • Sodium Bicarbonate (NaHCO₃) or Ammonia solution

  • Ethanol and Water

  • Ethyl Acetate

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 ratio). Add a base like sodium bicarbonate (approx. 3.0 eq) to maintain a basic pH (8-9), which aids in the reduction process.[12]

  • Reagent Addition: In a separate flask, prepare a solution of sodium dithionite (3-4 eq) in water. Add this solution dropwise to the stirred substrate solution at room temperature. An exotherm may be observed.

    • Causality Note: A stoichiometric excess of dithionite is required as it can decompose in solution. The active reducing species is the sulfur dioxide radical anion (•SO₂⁻), which is in equilibrium with the dithionite ion.[6]

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and stir until TLC analysis indicates complete consumption of the starting material (typically 2-12 hours).[7]

  • Workup: Cool the reaction mixture to room temperature. If the product has precipitated, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure to remove the ethanol.

  • Isolation: Dilute the remaining aqueous residue with water. Carefully adjust the pH to 3-4 with hydrochloric acid to precipitate the product.[9]

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum. The crude product can be recrystallized from an appropriate solvent system. Alternatively, the product can be extracted from the basified aqueous layer using ethyl acetate.[6][8]

References

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • CN105418442A. (2016). Synthesis method of 2,4-diaminobenzoic acid.
  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Purohit, D., & Basu, A. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Center for Biotechnology Information. [Link]

  • Sciencemadness Discussion Board. (2018). Reduction of 4-nitrobenzoic acid. Sciencemadness.org. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic-chemistry.org. [Link]

  • College of Saint Benedict/Saint John's University. (n.d.). Side Chain Reduction: Nitro Groups. Chemistry LibreTexts. [Link]

  • Reddy, K. R., et al. (2022). Sodium dithionite mediated one-pot, tandem chemoselective reductive cyclization process for the synthesis of pyrrole fused N-heterocycles. Royal Society of Chemistry. [Link]

  • Khan, K. R., et al. (2013). Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose. Asian Journal of Chemistry. [Link]

  • Kao, C., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. [Link]

  • Kao, C., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Publications. [Link]

  • Ordóñez, C., et al. (2009). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. ResearchGate. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. [Link]

  • US3882171A. (1975). Hydrogenation of nitrobenzoic acids.
  • Wang, Y., et al. (2004). Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Organic-chemistry.org. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 4-Amino-2-nitrobenzoic Acid in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 4-Amino-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile synthetic intermediate. We understand that realizing the full synthetic potential of this compound can be hindered by its challenging solubility profile. This document provides in-depth, field-proven insights and troubleshooting protocols to address these issues directly, ensuring your reactions proceed smoothly and efficiently.

Frequently Asked Questions (FAQs)

Section 1: Fundamental Properties & Solubility Profile
Q1: What are the general solubility characteristics of this compound?

This compound (C₇H₆N₂O₄) is a yellow crystalline solid.[1] Its structure contains both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH₂), making it an amphoteric molecule. This dual functionality means its solubility is highly dependent on the pH of the medium.[1] While it is generally described as soluble in water and organic solvents, its solubility in neutral aqueous solutions and nonpolar organic solvents is quite limited. It exhibits much better solubility in polar organic solvents and in aqueous solutions with adjusted pH.

PropertyValueSource
Molecular Formula C₇H₆N₂O₄[2]
Molecular Weight 182.13 g/mol [2]
Appearance Light yellow to amber powder/crystal[3]
Predicted pKa 2.84 ± 0.25[3]
Q2: How does pH dramatically influence the solubility of this compound?

The pH of the solvent system is the most critical factor governing the solubility of this compound. This is due to the presence of the ionizable carboxylic acid and amino functional groups.

  • In Acidic Conditions (pH < 2): The amino group (-NH₂) becomes protonated to form an ammonium salt (-NH₃⁺). The carboxylic acid group (-COOH) remains largely protonated. The resulting cationic species may have slightly improved aqueous solubility compared to the neutral form, but it can still be limited.

  • Near Isoelectric Point (pH ≈ 2-4): The molecule exists predominantly in its neutral or zwitterionic form, where it exhibits its lowest aqueous solubility.

  • In Basic Conditions (pH > 5): The carboxylic acid group is deprotonated to form a highly polar carboxylate salt (-COO⁻). This anionic form is significantly more soluble in water and other polar solvents.[4][5] This is the most common strategy for solubilizing benzoic acid derivatives.

ph_solubility cluster_low_ph Low pH (e.g., pH < 2) cluster_neutral_ph Near Isoelectric Point (pH ≈ 2-4) cluster_high_ph High pH (e.g., pH > 5) low_ph_structure Cationic Form (-NH3+, -COOH) Slightly Soluble neutral_structure Zwitterionic/Neutral Form (-NH3+, -COO- / -NH2, -COOH) Poorly Soluble low_ph_structure->neutral_structure Increase pH high_ph_structure Anionic Form (-NH2, -COO-) Highly Soluble neutral_structure->high_ph_structure Increase pH

Caption: pH-dependent forms of this compound.

Q3: Which organic solvents are most effective for dissolving this compound at room temperature?

For reactions where pH modification is not desirable, selecting an appropriate organic solvent is key. Polar aprotic solvents are generally the most effective. Based on data for structurally related nitrobenzoic and aminobenzoic acids, the following solvents are recommended for initial screening.[6][7]

SolventTypeRationale for UseExpected Solubility
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent dissolving power for a wide range of polar compounds.High
Dimethylformamide (DMF) Polar AproticSimilar to DMSO, a common choice for reactions with poorly soluble reagents.High
N-Methyl-2-pyrrolidone (NMP) Polar AproticHigh boiling point, strong dissolving power.High
Methanol / Ethanol Polar ProticCan form hydrogen bonds, effective for many benzoic acid derivatives.[6]Moderate to Good
Acetone Polar AproticGood solvent for many organic solids.Moderate
Tetrahydrofuran (THF) Polar AproticLess polar than DMF/DMSO, but can be effective, especially with heating.Low to Moderate
Water Polar ProticPoor solubility without pH adjustment.[8]Very Low
Section 2: Troubleshooting Common Scenarios
Q4: My this compound isn't dissolving in my chosen reaction solvent. What are the initial troubleshooting steps?

When facing solubility issues, a systematic approach is crucial. Before making significant changes to your reaction chemistry (like adding a base), attempt these physical methods first. The following workflow provides a logical sequence of troubleshooting steps.

troubleshooting_workflow start Start: Compound is not dissolving check_purity 1. Verify Compound Purity Is the material clean? start->check_purity sonicate 2. Apply Sonication Use an ultrasonic bath for 10-15 min. check_purity->sonicate Purity OK heat 3. Gently Heat Mixture Increase temperature incrementally (e.g., to 40-60°C). sonicate->heat Still insoluble success Success: Compound Dissolved sonicate->success Dissolved cosolvent 4. Add a Co-Solvent Introduce a small amount (5-10% v/v) of DMSO or DMF. heat->cosolvent Still insoluble heat->success Dissolved ph_adjust 5. Adjust pH (if compatible) Add a suitable base to form a soluble salt. cosolvent->ph_adjust Still insoluble cosolvent->success Dissolved ph_adjust->success Dissolved fail Re-evaluate solvent system or synthetic route. ph_adjust->fail Still insoluble / Incompatible

Caption: Troubleshooting workflow for solubility issues.

Q5: I need to run my reaction under neutral conditions, but the compound only dissolves with a base. What should I do?

This is a classic challenge in synthetic chemistry. The optimal solution is to deprotonate the carboxylic acid to form a soluble salt using a base that will not interfere with your subsequent reaction steps.

  • Use an Organic Base: Instead of strong inorganic bases like NaOH or KOH, consider volatile organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Add one equivalent of the base to your suspension of this compound in the reaction solvent (e.g., DMF or THF). The resulting ammonium salt is often soluble and the base is less likely to cause unwanted side reactions compared to hydroxide.

  • Focus on High-Polarity Solvents: If any added base is unacceptable, your primary strategy should be to use a solvent with maximum dissolving power. DMSO or DMF are the top candidates. Gentle heating in these solvents can often achieve dissolution without pH modification.[9]

  • "Suspend-and-Go" Approach: In some cases, particularly with highly reactive reagents, the reaction can proceed from a fine suspension. As the dissolved substrate reacts, more will enter the solution according to Le Chatelier's principle. This method requires careful monitoring to ensure the reaction goes to completion.

Q6: The compound dissolved initially, but it crashed out of solution after I added my second reagent. How can I fix this?

Precipitation during a reaction is typically caused by a significant change in the properties of the solvent system.

  • Causality: The most common reason is that the added reagent or its solvent is much less polar than your primary reaction solvent. When mixed, the overall polarity of the solution drops, causing your polar substrate to precipitate. Another cause could be a pH change; for instance, adding an acidic reagent will neutralize the carboxylate salt, causing the less soluble neutral acid to crash out.

  • Preventative Measures:

    • Slow Addition: Add the second reagent dropwise and with vigorous stirring. This prevents localized changes in concentration and polarity.

    • Pre-dissolve in the Same Solvent: If possible, dissolve the second reagent in a small amount of the primary reaction solvent before adding it.

    • Increase Solvent Volume: Running the reaction at a lower concentration (more dilute) can help keep all components in the solution phase.

    • Maintain Temperature: If you used heat to dissolve the initial compound, maintain that temperature during the addition of subsequent reagents.

Section 3: Experimental Protocols
Protocol 1: Dissolution via pH Adjustment with an Organic Base

This protocol describes the formation of a soluble triethylammonium salt for use in a subsequent reaction (e.g., an amide coupling).

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add the desired anhydrous reaction solvent (e.g., DMF, 0.1-0.5 M concentration). Stir to create a suspension.

  • Base Addition: Using a syringe, add triethylamine (TEA) (1.0-1.1 eq) dropwise to the stirring suspension at room temperature.

  • Dissolution: Continue stirring. The solid should dissolve completely within 5-15 minutes to give a clear (often colored) solution of the triethylammonium salt.

  • Validation: A fully transparent solution indicates successful salt formation and solubilization. The reaction is now ready for the addition of other reagents.

Protocol 2: Systematic Small-Scale Solubility Screening

This method allows you to efficiently test multiple solvents to find the best candidate for your reaction.

  • Preparation: Aliquot a small, pre-weighed amount of this compound (e.g., 10 mg) into several small glass vials (e.g., 4 mL vials).

  • Solvent Addition: To each vial, add a measured volume of a different test solvent (e.g., 0.5 mL). Start with the solvents listed in the table in Q3.

  • Room Temperature Test: Cap the vials and vortex/shake vigorously for 2 minutes. Let them stand and visually inspect for dissolution. Record your observations.

  • Sonication Test: Place the vials with undissolved solid into an ultrasonic bath for 10 minutes. Inspect again and record the results.

  • Heat Test: For any remaining suspensions, place the vials in a heating block set to 50°C. Maintain the temperature for 10 minutes with occasional agitation. Caution: Ensure vials are not sealed tightly to avoid pressure buildup. Allow to cool and observe if the compound remains in solution or precipitates.

  • Analysis: Compare your observations to select the solvent system that provides the best solubility under conditions compatible with your planned reaction.

References
  • Zhang, C., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Solubility of Things. (n.d.). 4-Nitrobenzoic acid. [Link]

  • ResearchGate. (2017). The solubility of 3-nitrobenzoic acid in seven solvents. [Link]

  • Collett, A. R., & Lazzell, C. L. (1927). Solubility relations of the isomeric nitro benzoic acids. Journal of the American Chemical Society.
  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. [Link]

  • Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. [Link]

  • Patsnap Eureka. (n.d.). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. [Link]

  • UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • Google Patents. (n.d.).
  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Wikipedia. (n.d.). 4-Nitrobenzoic acid. [Link]

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid. [Link]

  • Britannica. (n.d.). Carboxylic acid - Aromatic, Organic, Reactions. [Link]

  • Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. [Link]

  • ResearchGate. (2013). Solubility of p ABA in several solvents. [Link]

  • Indian Journal of Chemistry. (1985). Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. [Link]

  • PubChem. (n.d.). 4-Nitrobenzoic Acid. [Link]

  • Indian Journal of Chemistry. (1984). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. [Link]

  • ResearchGate. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]

  • Google Patents. (n.d.).

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Preventing oxidation of the amino group during nitration

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Amino Group Oxidation

Welcome to the technical support center for the nitration of aromatic amines. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during the nitration of aromatic compounds containing amino groups, with a primary focus on preventing the oxidation of the sensitive amino functionality.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of aniline and its derivatives often unsuccessful?

A1: Direct nitration of aniline with a standard nitrating mixture (concentrated nitric acid and sulfuric acid) is highly problematic for two main reasons:

  • Oxidation of the Amino Group: The amino group (-NH₂) is highly susceptible to oxidation by nitric acid, a strong oxidizing agent.[1][2][3] This leads to the formation of a complex mixture of tarry oxidation products, significantly reducing the yield of the desired nitroaniline and complicating purification.

  • Formation of the Anilinium Ion: In the strongly acidic conditions of the nitrating mixture, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[4][5][6][7][8][9] This ion is a meta-directing group, leading to the formation of a substantial amount of the meta-nitro product, in addition to the expected ortho and para isomers.[5][8][9][10][11]

Q2: What is the primary strategy to prevent oxidation of the amino group during nitration?

A2: The most effective and widely used strategy is to temporarily "protect" the amino group with a less reactive functional group.[3][12][13] This is achieved by converting the amine into an amide, most commonly an acetamide (acetanilide), through a process called acylation.[14][15][16][17][18]

Q3: How does protecting the amino group as an acetamide help?

A3: Protecting the amino group as an acetamide offers several advantages:

  • Reduces Reactivity: The acetyl group withdraws electron density from the nitrogen atom, making the amino group less susceptible to oxidation by the nitrating agent.[14][16]

  • Controls Regioselectivity: The acetamido group is still an ortho, para-director, but it is less activating than the amino group. This moderation of reactivity helps to prevent multiple nitrations.[14]

  • Favors Para-Substitution: Due to the steric bulk of the acetamido group, the para-position is favored for electrophilic attack by the nitronium ion (NO₂⁺), leading to a higher yield of the p-nitro isomer.[2][4]

Q4: What are some common protecting groups for amines other than the acetyl group?

A4: While the acetyl group is the most common for this application, other protecting groups for amines include:

  • Benzoyl group: Introduced using benzoyl chloride.

  • Sulfonyl groups: Such as tosyl (p-toluenesulfonyl) or nosyl (nitrobenzenesulfonyl) groups, which form stable sulfonamides.[19][20]

  • Carbamates: Such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups, though these are more commonly used in peptide synthesis.

The choice of protecting group depends on the specific substrate and the reaction conditions of subsequent steps.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction mixture turns dark brown or black upon addition of nitrating agent. Oxidation of the unprotected amino group.Ensure complete protection of the amino group before proceeding with nitration. Verify the purity of the protected intermediate (e.g., acetanilide) by melting point or spectroscopy.
Low yield of the desired nitro product. Incomplete reaction, side reactions (oxidation), or loss during workup.Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize reaction time and temperature. Ensure the reaction is quenched properly on ice to prevent further reactions.
Formation of a significant amount of the meta-isomer. Incomplete protection of the amino group, leading to the formation of the anilinium ion.Ensure the acylation reaction goes to completion. Use a slight excess of the acylating agent (e.g., acetic anhydride) and an appropriate base (e.g., pyridine) to drive the reaction.
Difficulty in removing the protecting group (deprotection). The protecting group is too stable under the applied deprotection conditions.For acetamides, ensure sufficiently strong acidic or basic conditions and adequate heating (reflux).[21] If the substrate is sensitive to harsh conditions, consider a more labile protecting group for future syntheses.
The product does not precipitate upon quenching the reaction in water. The product may be more soluble than anticipated, or the concentration may be too low.Try extracting the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[22] If the product is an amine salt, basify the aqueous layer before extraction.

Detailed Experimental Protocols

Protocol 1: Protection of Aniline as Acetanilide

This protocol describes the acetylation of aniline using acetic anhydride.

Materials:

  • Aniline

  • Acetic anhydride

  • Glacial acetic acid

  • Zinc dust (small amount, optional to prevent oxidation of aniline)

  • Ice bath

  • Beaker, Erlenmeyer flask, Buchner funnel

Procedure:

  • In a fume hood, add 10 mL of aniline to a 250 mL Erlenmeyer flask.

  • Add 20 mL of glacial acetic acid.

  • To this mixture, add 12 mL of acetic anhydride.

  • Optionally, add a small pinch of zinc dust to prevent discoloration due to aniline oxidation.

  • Gently heat the mixture on a hot plate for approximately 15 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 200 mL of ice-cold water while stirring.

  • The acetanilide will precipitate as a white solid.

  • Collect the crude acetanilide by vacuum filtration using a Buchner funnel.

  • Wash the crystals with cold water.

  • Recrystallize the crude product from hot water or ethanol to obtain pure acetanilide.[23] Dry the crystals before proceeding to the nitration step.

Protocol 2: Nitration of Acetanilide

This protocol details the nitration of the protected acetanilide.

Materials:

  • Acetanilide (from Protocol 1)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice-salt bath

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • Place 5 g of dry acetanilide in a 100 mL flask.

  • Add 10 mL of concentrated sulfuric acid and stir until the acetanilide dissolves completely.

  • Cool the flask in an ice-salt bath to 0-5 °C.[24]

  • Prepare the nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid in a separate flask, keeping it cool.

  • Add the nitrating mixture dropwise to the stirred acetanilide solution using a dropping funnel, ensuring the temperature does not rise above 10 °C.[24]

  • After the addition is complete, allow the mixture to stir at room temperature for about 1 hour.[24]

  • Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.

  • The p-nitroacetanilide will precipitate as a pale yellow solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Recrystallize the p-nitroacetanilide from ethanol for purification.

Protocol 3: Deprotection of p-Nitroacetanilide

This protocol describes the hydrolysis of the acetyl group to regenerate the amino group.

Materials:

  • p-Nitroacetanilide (from Protocol 2)

  • 70% Sulfuric Acid or Concentrated Hydrochloric Acid

  • Sodium hydroxide solution (10%)

  • Reflux apparatus

Procedure:

  • Place the p-nitroacetanilide in a round-bottom flask.

  • Add a sufficient amount of 70% sulfuric acid or concentrated hydrochloric acid to cover the solid.[24]

  • Heat the mixture under reflux for 30-45 minutes.[24]

  • Allow the solution to cool to room temperature.

  • Pour the cooled solution into a beaker of ice water.

  • Neutralize the solution by slowly adding a 10% sodium hydroxide solution until the p-nitroaniline precipitates.[24]

  • Collect the p-nitroaniline by vacuum filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Visualizing the Workflow

Reaction Scheme: Protection, Nitration, and Deprotection

Nitration_Workflow Aniline Aniline (C₆H₅NH₂) Acetanilide Acetanilide (C₆H₅NHCOCH₃) Aniline->Acetanilide Acetylation (Acetic Anhydride) p_Nitroacetanilide p-Nitroacetanilide Acetanilide->p_Nitroacetanilide Nitration (HNO₃, H₂SO₄) p_Nitroaniline p-Nitroaniline p_Nitroacetanilide->p_Nitroaniline Hydrolysis (Acid/Base)

Caption: A streamlined workflow for the synthesis of p-nitroaniline.

Mechanism: Why Direct Nitration Fails

Direct_Nitration_Issues cluster_start Starting Material cluster_reagents Nitrating Mixture cluster_products Undesirable Products Aniline Aniline (-NH₂ group) Oxidation_Products Tarry Oxidation Products Aniline->Oxidation_Products Oxidation Anilinium_Ion Anilinium Ion (-NH₃⁺ group) Aniline->Anilinium_Ion Protonation Nitrating_Mixture Conc. HNO₃ Conc. H₂SO₄ Meta_Product m-Nitroaniline Anilinium_Ion->Meta_Product Meta-directing effect

Caption: The problematic pathways of direct aniline nitration.

References

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  • Vedantu. (n.d.). Why is nitration of aniline difficult class 11 chemistry CBSE. [Link]

  • askIITians. (2025, July 19). Why is acetylation performed before nitration of aniline?[Link]

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  • Homework.Study.com. (n.d.). In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino...[Link]

  • India Map. (2023, February 14). Aniline is acetylated before nitration reaction. [Link]

  • Vedantu. (n.d.). Why is acetylation performed before nitration of aniline?[Link]

  • Quora. (2019, February 25). Why can aniline not be nitrated directly? [Online forum post]. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. [Link]

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  • Brainly.in. (2024, April 14). Why aniline cannot be nitrated directly? and also bromination of aniline also follows the same method as. [Link]

  • Testbook. (2025, July 30). Nitration of aniline in strong acidic medium also gives m-ni. [Link]

  • Quora. (2017, February 24). Why is the meta nitro isomer the main product in the nitration of aniline? [Online forum post]. [Link]

  • YouTube. (2017, December 12). Nitration of Aniline| Part 32| class 12 |unit 13|cbse chemistry Amines chapter. [Link]

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  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

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  • YouTube. (2015, February 23). Protection of Aniline Derivatives. [Link]

  • Allen. (n.d.). During the nitration of aniline, the amino group is protected by. [Link]

  • National Institutes of Health. (2023, June 7). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. [Link]

  • Filo. (2025, September 23). Devise a synthesis of each compound from aniline (C6H5NH2): a. (CH3)3C-C..[Link]

  • Reddit. (2020, November 19). Help with nitration of a protected aniline. [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]

  • ACS Publications. (2023, May 26). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. [Link]

  • Infinity Learn. (n.d.). In the nitration of aniline, the amino group is protected by conversion into. [Link]

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Technical Support Center: Regioselective Synthesis of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective synthesis of substituted benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into common synthetic challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering robust troubleshooting strategies to ensure the success of your syntheses.

Choosing Your Synthetic Path: A Strategic Overview

The selection of a synthetic route to a specifically substituted benzoic acid is dictated by the desired substitution pattern, the nature of existing functional groups, and required reaction conditions. The following decision tree provides a high-level guide to selecting an appropriate strategy.

G start Desired Benzoic Acid Substitution Pattern? ortho Ortho-Substitution start->ortho Ortho meta Meta-Substitution start->meta Meta para Para-Substitution start->para Para sub_choice Available Starting Material? dom Directed Ortho-Metalation (DoM) ortho->dom Strong directing group present kolbe_ortho Kolbe-Schmitt Reaction (Na+ salt) ortho->kolbe_ortho Starting with a phenol fc_acylation Friedel-Crafts Acylation (followed by oxidation/reduction) meta->fc_acylation Electron-withdrawing group present kolbe_para Kolbe-Schmitt Reaction (K+ salt) para->kolbe_para Starting with a phenol (K+ salt, high temp) fc_acylation_para Friedel-Crafts Acylation para->fc_acylation_para Activating group present existing_halide Starting with an Aryl Halide? grignard Grignard Carboxylation existing_halide->grignard Carboxylation suzuki Suzuki Coupling existing_halide->suzuki Coupling with COOH-containing boronic acid existing_alkyl Starting with an Alkylbenzene? oxidation Side-Chain Oxidation existing_alkyl->oxidation Oxidation of benzylic position existing_phenol Starting with a Phenol? sub_choice->existing_halide sub_choice->existing_alkyl sub_choice->existing_phenol G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Aryl_R Ar-Pd(II)L₂-R' PdII_Aryl->PdII_Aryl_R Transmetalation PdII_Aryl_R->Pd0 Reductive Elimination

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Hydroxybenzoic Acid via the Kolbe-Schmitt Reaction. BenchChem.
  • Grokipedia. (n.d.). Directed ortho metalation. Grokipedia. Retrieved January 9, 2026.
  • University of Rochester. (n.d.). Directed (ortho)
  • Andonian, A. (n.d.).
  • BenchChem. (2025). Troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane. BenchChem.
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  • Yamada, H., et al. (2019). Kolbe–Schmitt type reaction under ambient conditions mediated by an organic base.
  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1271.
  • Martinez, G. A. (Ed.). (2017).
  • The Canadian Chemist. (2021, March 13).
  • De Clippel, F., et al. (2023). A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO2. Green Chemistry, 25(5), 1835-1855.
  • Hashimoto, Y., et al. (1996). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
  • Alfa Chemistry. (n.d.). Oxidation Reaction - Oxidative Synthesis of Benzoic Acid. Retrieved January 9, 2026.
  • Wikipedia. (2023, December 2). Kolbe–Schmitt reaction. In Wikipedia.
  • Yusoh, Y. M., et al. (2022). Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene.
  • Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic letters, 8(4), 765-768.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved January 9, 2026.
  • University of California, Davis. (n.d.).
  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1271.
  • Wikipedia. (2024, January 5). Toluene. In Wikipedia.
  • Bennetau, B., et al. (1995). Directed lithiation of unprotected benzoic acids.
  • Gardner, K. A., et al. (1995). Permanganate Oxidation mechanisms of Alkylarenes. IOSR Journal of Applied Chemistry, 8(5), 43-52.
  • ResearchGate. (n.d.). Directed orrho-lithiation of unprotected benzoic acids'. Retrieved January 9, 2026.
  • Chen, Y., et al. (2021). Directed regioselective ortho, ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Chemical Science, 12(20), 7014-7020.
  • Chemistry Learner. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Retrieved January 9, 2026.
  • University of Michigan. (n.d.). CHM 244 Lab Practical- Grignard Reactions.
  • Scribd. (n.d.). Toluene Oxidation to Benzoic Acid. Retrieved January 9, 2026.
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Technical Support Center: Challenges in the Separation of 4-Amino-2-nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification and analysis of 4-Amino-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating this compound from its positional isomers. Due to their structural similarities, these isomers often exhibit nearly identical physicochemical properties, making their separation a significant hurdle in synthetic chemistry.

This document provides in-depth, field-proven insights through troubleshooting guides and FAQs to help you navigate these complex separations effectively.

Troubleshooting Guide: Common Separation Issues

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing step-by-step solutions.

Scenario 1: Poor or No Resolution Between Isomers in HPLC Analysis

Question: I'm running a reversed-phase HPLC analysis of my synthesized this compound, but the peaks for the desired product and its isomers are co-eluting or showing very poor resolution (Rs < 1.5). How can I improve the separation?

Answer: This is a classic challenge when dealing with positional isomers. Their similar polarities make them difficult to resolve on standard C18 columns with simple mobile phases. The key is to exploit the subtle differences in their pKa values and hydrophobicity by carefully manipulating the mobile phase and other chromatographic parameters.

Potential Causes & Solutions:

  • Inappropriate Mobile Phase pH: The ionization state of the amino (-NH2) and carboxylic acid (-COOH) groups drastically affects retention. At a neutral pH, both groups can be ionized, leading to complex interactions.

    • Causality: The pKa of the carboxylic acid group is acidic, while the amino group is basic. By setting the mobile phase pH well below the pKa of the carboxylic acid (e.g., pH 2.5-3.0), you ensure it is protonated and less polar, promoting retention on a reversed-phase column. This also protonates the amino group, but the effect on the carboxyl group is often more dominant for achieving separation.

    • Solution: Acidify your mobile phase. A common and effective approach is to add a small amount of acid.

      • Protocol: Prepare a mobile phase consisting of an organic modifier (like acetonitrile or 2-propanol) and water, containing 0.1% formic acid or phosphoric acid to maintain a low pH.[1] An eluent of 2-propanol–water–acetic acid (e.g., in a 20:80:0.4 ratio) has been shown to be effective for separating similar nitrobenzoic acid isomers.[2]

  • Insufficiently Optimized Organic Modifier: While acetonitrile is a common choice, other solvents can offer different selectivity.

    • Causality: Different organic solvents interact differently with the analytes and the stationary phase, a property known as selectivity. Methanol, for instance, is a hydrogen-bond donor and acceptor, while acetonitrile is primarily a dipole. This difference can alter the elution order or improve the resolution between isomers.

    • Solution:

      • Step 1: If using acetonitrile, try changing the organic modifier to methanol or 2-propanol.

      • Step 2: Experiment with ternary mixtures. A mobile phase containing both acetonitrile and methanol can sometimes provide resolution that neither solvent can achieve alone.

      • Step 3: Perform a gradient optimization. A shallower gradient (slower increase in organic solvent concentration) provides more time for the isomers to interact with the stationary phase, often leading to better resolution.[3]

  • Standard C18 Column Lacks Selectivity: For particularly challenging separations, a standard C18 phase may not be sufficient.

    • Causality: Isomers with very similar hydrophobicity require a stationary phase that offers alternative separation mechanisms, such as pi-pi interactions or shape selectivity.

    • Solution:

      • Option A: Switch to a Phenyl-Hexyl column. The phenyl groups provide pi-pi interactions with the benzene ring of your isomers, offering a different selectivity.

      • Option B: Consider a mixed-mode column, such as a reversed-phase/cation-exchange column.[4] This type of column can simultaneously exploit hydrophobicity and ionic interactions, which is ideal for amphoteric molecules like aminobenzoic acids.[4]

start Problem: Poor HPLC Peak Resolution check_mp Is Mobile Phase pH Optimized (pH 2.5-3.0)? start->check_mp adjust_mp Action: Add 0.1% Formic or Acetic Acid to Mobile Phase check_mp->adjust_mp No check_org Is Organic Modifier Optimal? check_mp->check_org Yes adjust_mp->check_mp adjust_org Action: Switch from ACN to MeOH or try a shallower gradient. check_org->adjust_org No check_col Is Column Providing Sufficient Selectivity? check_org->check_col Yes adjust_org->check_col adjust_col Action: Try a Phenyl-Hexyl or Mixed-Mode Column. check_col->adjust_col No end Resolution Improved check_col->end Yes adjust_col->end

Caption: Troubleshooting logic for poor HPLC peak resolution.

Scenario 2: Product Fails to Crystallize or Oils Out During Recrystallization

Question: I've attempted to purify my crude this compound by recrystallization, but the product either remains in solution or separates as a dark, gummy oil. What's going wrong?

Answer: This is a common issue in recrystallization, typically caused by the presence of impurities that inhibit crystal lattice formation or by selecting a suboptimal solvent.[5] The high polarity from the three functional groups (amino, nitro, carboxyl) can also make finding a single ideal solvent challenging.

Potential Causes & Solutions:

  • Poor Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[5] If the compound is too soluble at low temperatures, the yield will be poor. If it's not soluble enough when hot, you'll use an excessive volume of solvent, and it may "crash out" with impurities upon cooling.

    • Causality: Recrystallization works by exploiting differences in solubility between the desired compound and impurities at different temperatures. An ideal solvent system maximizes this difference.

    • Solution: Systematic Solvent Screening.

      • Protocol:

        • Place ~20 mg of your crude material into several small test tubes.

        • To each tube, add 0.5 mL of a different test solvent (start with solvents like water, ethanol, ethyl acetate, and toluene).

        • Observe solubility at room temperature. A good candidate will show poor solubility.

        • Heat the tubes that showed poor solubility. The solid should dissolve completely.

        • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.

        • The best solvent is the one that yields a high quantity of crystalline solid, not an oil. For aminonitrobenzoic acids, polar solvents like ethanol, methanol, or ethanol/water mixtures are often good starting points.[5][6]

  • Solution Cooled Too Quickly: Rapid cooling does not give the molecules enough time to align into a pure crystal lattice. Impurities get trapped, and often an amorphous solid or oil is formed.

    • Causality: Crystal formation is a thermodynamically controlled process. Slow cooling allows for the selective incorporation of the correct molecule into the growing crystal lattice, excluding impurities.

    • Solution: Allow the hot, saturated solution to cool slowly on the benchtop, insulated with glass wool if necessary. Only after it has reached room temperature and you see crystal formation should you move it to an ice bath to maximize the yield.[5]

  • High Concentration of Impurities: If the crude product is very impure, the impurities can act as "solubilizers" for your desired compound, preventing it from crystallizing.

    • Causality: The melting point of a substance is depressed by the presence of impurities. Similarly, the crystallization point is also depressed, sometimes to the point where an oil forms instead of a solid.

    • Solution:

      • Step 1: Pre-purification. Consider a preliminary purification step like an acid-base extraction to remove neutral or highly basic/acidic impurities before attempting recrystallization.[6]

      • Step 2: Use Activated Charcoal. If your product is discolored (e.g., dark yellow or brown), it may contain colored, polar impurities. Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical differences between this compound and its isomers that I can exploit for separation?

A1: The primary differences to exploit are in polarity, pKa, and molecular geometry.

  • Polarity & pKa: The positions of the electron-withdrawing nitro group and the electron-donating amino group relative to the carboxylic acid affect the acidity (pKa) of the carboxyl group and the basicity of the amino group. These differences, though small, can be amplified by adjusting the pH during liquid chromatography or extraction. For example, the ortho-nitro group in your target compound can form an intramolecular hydrogen bond, which can slightly alter its overall polarity and interaction with chromatographic stationary phases compared to an isomer where this is not possible.

  • Dipole Moment & Geometry: Each isomer will have a unique dipole moment and shape. This can be leveraged in normal-phase chromatography or with specialized HPLC columns (like Phenyl or cyclodextrin-based columns) that are sensitive to molecular geometry.[7]

Q2: How do I choose between preparative HPLC, column chromatography, and recrystallization for purification?

A2: The choice depends on the scale of your synthesis, the difficulty of the separation, and the required final purity.

TechniqueBest For...ProsCons
Recrystallization Large quantities (>1 g) where impurities have significantly different solubility.Inexpensive, scalable, simple equipment.May not remove isomers with very similar solubility; can have lower yields.
Column Chromatography Small to medium scale (100 mg to 5 g) for moderately difficult separations.Good for removing a range of impurities; higher resolution than recrystallization.More time-consuming and labor-intensive; uses large volumes of solvent.
Preparative HPLC Small scale (<1 g) for very difficult separations requiring the highest purity.Highest resolution, capable of separating very similar isomers.Expensive equipment, limited loading capacity, uses costly HPLC-grade solvents.

Q3: Can I use acid-base extraction to separate this compound from its isomers?

A3: In principle, yes, but it is unlikely to be effective for separating positional isomers from each other. This compound is amphoteric. It has a basic amino group and an acidic carboxylic acid group. You can use this property to separate it from neutral or non-amphoteric impurities. However, its positional isomers are also amphoteric and will have very similar pKa values, meaning they will likely be extracted together at the same pH ranges. This technique is best used as a bulk purification step to remove different classes of impurities before a final, high-resolution step like chromatography or recrystallization.[6]

Q4: My purified product shows a broad melting point range. What does this indicate?

A4: A sharp melting point is a key indicator of purity for a crystalline solid. A broad melting point range (typically > 2°C) strongly suggests that your sample is still impure or contains residual solvent.[5] The impurities disrupt the crystal lattice, causing the substance to melt at a lower temperature and over a wider range.

  • Action: You should re-purify the material using one of the methods described above. If you suspect residual solvent, ensure the product is thoroughly dried under a high vacuum, possibly with gentle heating, until a constant weight is achieved.

Experimental Protocols & Data
Protocol 1: General Method for RP-HPLC Analysis of Aminonitrobenzoic Acid Isomers

This protocol provides a starting point for developing a robust analytical method.

  • Column Selection: Use a C18 bonded silica column (e.g., 5 µm particle size, 150 mm x 4.6 mm).[2]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in HPLC-grade Water.

    • Solvent B: Acetonitrile.

    • Filter both solvents through a 0.45 µm membrane and degas thoroughly.[8]

  • Sample Preparation:

    • Accurately weigh ~10 mg of your sample and dissolve it in 10 mL of a 50:50 mixture of Solvent A and Solvent B to create a 1 mg/mL stock solution.

    • Dilute this stock solution 1:10 with the same diluent to get a working concentration of 0.1 mg/mL.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[1][2]

    • Elution Program (Gradient):

      • Start with a 10-minute isocratic hold at 10% B to elute highly polar impurities.

      • Apply a linear gradient from 10% B to 70% B over 30 minutes.

      • Hold at 70% B for 5 minutes.

      • Return to initial conditions and equilibrate for 10 minutes before the next injection.

  • Analysis: Inject a reference standard of this compound to determine its retention time. Compare the chromatogram of your sample to identify the main product peak and any isomeric impurities.

General Workflow for Isomer Separation and Purification

start Crude Synthetic Product (Mixture of Isomers) analytical Step 1: Analytical Assessment (TLC or HPLC) start->analytical decision Is Separation Feasible by Recrystallization? analytical->decision recryst Step 2a: Bulk Purification (Fractional Recrystallization) decision->recryst Yes chrom Step 2b: High-Resolution Purification (Column Chromatography or Prep HPLC) decision->chrom No purity_check Step 3: Purity Analysis (HPLC, Melting Point, NMR) recryst->purity_check chrom->purity_check end Pure Isomer purity_check->end

Caption: General experimental workflow for isomer separation.

References
  • Chen, P., & Zhang, M. (1997). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A, 773(1-2), 365-367. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Retrieved from [Link]

  • Dutta, S. C., & Lahiri, S. C. (1984). Solubility & the Dissociation Constants of p-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. Indian Journal of Chemistry, 23A, 7-10. [Link]

  • Zhang, C., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. The Canadian Journal of Chemical Engineering, 95(6), 1102-1108. [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Lee, H. J., & Lee, W. (1997). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Liquid Chromatography & Related Technologies, 20(14), 2229-2240. [Link]

  • Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Günther, K., Martens, J., & Schickedanz, M. (1986). Thin-Layer Chromatographic Enantiomeric Resolution. In Methods in Molecular Biology, vol 1. Humana Press. [Link]

  • Patel, D., et al. (2016). Chromatographic Separation of Amino Acids. In Amino Acids in Nutrition and Health. InTech. [Link]

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Technical Support Center: Green Synthesis of 4-Amino-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Amino-2-nitrobenzoic acid (4,2-ANBA), a critical building block for pharmaceuticals and dye intermediates.[1] This document is designed for researchers, scientists, and drug development professionals navigating the synthesis of this trifunctional molecule with a focus on green chemistry principles. Here, we address common experimental challenges, provide in-depth troubleshooting, and answer frequently asked questions to ensure your success.

The synthesis of 4,2-ANBA presents a unique regioselectivity challenge. The carboxylic acid group on the benzoic acid ring is a deactivating, meta-director for electrophilic aromatic substitution.[1] This means direct nitration of benzoic acid will predominantly yield the 3-nitro isomer, making it an unsuitable pathway for obtaining the desired 2-nitro substitution.[1][2] Therefore, successful green syntheses rely on strategic precursor selection and reaction control.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when employing catalytic hydrogenation—a preferred green chemistry approach.

Problem: Low or No Product Yield

Question: My final yield of this compound is significantly lower than the 90%+ yields reported in the literature. What are the potential causes and solutions?

Answer: Low yield is a frequent challenge that can often be traced back to incomplete reactions, catalyst issues, or product loss during workup.

  • Probable Cause 1: Ineffective Catalysis. The activity of the hydrogenation catalyst (e.g., Palladium on carbon, Pd/C) is paramount.

    • Solution: Ensure you are using a fresh, high-quality catalyst. If the catalyst is old or has been exposed to air, its activity may be compromised. For reactions in aqueous media, ensure the catalyst is well-suspended to maximize surface area. Some protocols recommend creating a slurry of the catalyst in the solvent before adding it to the reaction vessel.[3][4]

  • Probable Cause 2: Incomplete Reaction. The reduction of the nitro group may not have gone to completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][6] If the reaction stalls, check the hydrogen pressure and temperature. For Pd/C catalysis, maintaining a hydrogen pressure of 2-4 MPa and a temperature of 60-70°C is often effective.[3][4] Ensure the reaction is allowed to proceed until hydrogen uptake ceases, which indicates completion.[3]

  • Probable Cause 3: Improper pH for Product Precipitation. this compound is amphoteric; its solubility is highly dependent on pH.

    • Solution: After the reaction is complete and the catalyst has been filtered off, the product must be precipitated from the aqueous solution by acidification. The optimal pH for maximum precipitation is typically around 3.[3][4] Adjusting the pH too low or too high will keep the product dissolved as its corresponding salt. Use a calibrated pH meter and add the acid (e.g., hydrochloric acid) dropwise while stirring to avoid localized pH extremes.[3]

  • Probable Cause 4: Competing Side Reactions. If your starting material is 2,4-dinitrobenzoic acid, non-selective reduction can lead to the formation of 2-amino-4-nitrobenzoic acid or 2,4-diaminobenzoic acid, reducing the yield of the desired product.

    • Solution: The selectivity of the reduction is highly dependent on the catalyst and reaction conditions. Mild reducing agents and carefully controlled stoichiometry are key. For catalytic hydrogenation, adjusting the hydrogen pressure and temperature can influence selectivity.

Problem: Product Purity Issues

Question: My final product is discolored (e.g., dark green, brown) and HPLC analysis shows significant impurities. How can I improve its purity?

Answer: Impurities often stem from unreacted starting materials, side-products, or residual catalyst.

  • Probable Cause 1: Residual Starting Material. If your analytical data shows the presence of the nitro-precursor (e.g., 2,4-dinitrobenzoic acid), the reaction was incomplete.

    • Solution: Refer to the troubleshooting steps for "Low Yield" to ensure the reaction goes to completion. A longer reaction time or an increased catalyst load may be necessary.

  • Probable Cause 2: Catalyst Residue. Fine catalyst particles, like Pd/C, can be difficult to filter completely, leading to a grayish or black tint in the final product.

    • Solution: After the reaction, filter the hot reaction mixture through a bed of celite or a fine-porosity filter paper to ensure all catalyst particles are removed.[3] A second filtration may be necessary if the filtrate is not clear.

  • Probable Cause 3: Isomeric Impurities. If the synthesis of your precursor was not clean, isomeric impurities can be carried through the synthesis.[5]

    • Solution: The most effective approach is to start with high-purity materials.[5] If the final product is contaminated, recrystallization from a suitable solvent system, such as an ethanol/water mixture, is often effective for purification.[5] Activated carbon treatment can also be used to remove colored impurities before crystallization.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common and environmentally friendly synthetic route for this compound?

The most prominent green chemistry approach is the selective reduction of a suitable precursor. While the direct synthesis from a simple benzoic acid is challenging due to regioselectivity, two primary green-aligned pathways are considered:

  • Selective Catalytic Hydrogenation of 2,4-Dinitrobenzoic Acid: This is a highly attractive route due to its high atom economy. The key challenge lies in selectively reducing the nitro group at the 4-position while leaving the 2-nitro group intact. This can be achieved with specific catalysts and controlled reaction conditions.

  • Nitration of a Protected Precursor followed by Deprotection and Reduction: An alternative strategy involves protecting the amino group of 4-aminobenzoic acid (PABA) as an acetamide.[1] The acetamido group directs the incoming nitro group to the ortho position (position 2). The final steps involve hydrolysis of the protecting group and reduction of the remaining nitro group. While this route involves more steps, it offers excellent regiocontrol.[1]

Q2: Why is water a preferred solvent for the catalytic hydrogenation step?

Using water as a solvent is a cornerstone of green chemistry. For the synthesis of aminobenzoic acids, it is particularly advantageous because:

  • Safety & Environment: Water is non-flammable, non-toxic, and environmentally benign, eliminating the need for volatile organic compounds (VOCs).[1]

  • Solubility: Nitrobenzoic acids and their corresponding amino-derivatives can be readily dissolved in aqueous alkaline solutions (e.g., with sodium hydroxide or potassium hydroxide), creating a homogeneous reaction medium.[1][3]

  • Simplified Workup: The product can often be precipitated directly from the aqueous solution by pH adjustment, simplifying the isolation process.[3][4]

Q3: Can I monitor the progress of the hydrogenation reaction?

Yes, monitoring is critical for optimizing reaction time and ensuring completion.[5]

  • Pressure Gauge: In a batch reactor, the simplest method is to monitor the hydrogen pressure. As the reaction consumes hydrogen, the pressure will drop. The reaction is considered complete when the pressure no longer decreases.[3][4]

  • Chromatography: For more precise monitoring, small aliquots of the reaction mixture can be periodically withdrawn, filtered to remove the catalyst, and analyzed by TLC or HPLC to track the disappearance of the starting material and the appearance of the product.[5][6]

Q4: Are there alternatives to high-pressure hydrogenation?

While catalytic hydrogenation is efficient, the use of high-pressure hydrogen gas can be a safety concern in some laboratory settings. Alternative reduction methods include:

  • Chemical Reduction: Classic methods using reducing agents like tin(II) chloride in an acidic medium are effective for converting aromatic nitro compounds to anilines.[7] However, these methods often generate significant metallic waste, making them less environmentally friendly than catalytic options.

  • Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as ammonium formate or isopropanol, in the presence of a catalyst (like Pd/C). It can often be performed at atmospheric pressure, enhancing safety.

Experimental Protocols & Data

Protocol: Green Synthesis via Catalytic Hydrogenation

This protocol is adapted from established methods for the hydrogenation of nitrobenzoic acids, emphasizing green principles such as the use of water as a solvent.[3][4][8] This example assumes the starting material is 4-nitrobenzoic acid to produce 4-aminobenzoic acid, a structurally similar process to the reduction step required for this compound synthesis.

Materials:

  • 4-Nitrobenzoic acid (1.0 eq)

  • Sodium hydroxide (NaOH) (1.0-1.2 eq)

  • 5% Palladium on Carbon (Pd/C) catalyst (approx. 1% w/w of the substrate)

  • Deionized Water

  • 37% Hydrochloric Acid (HCl)

  • High-pressure reactor (autoclave) equipped with a stirrer and pressure gauge

Procedure:

  • Preparation of Sodium Salt Solution: In a beaker, dissolve 4-nitrobenzoic acid and sodium hydroxide in deionized water. The amount of water should be approximately 3-4 times the mass of the 4-nitrobenzoic acid.[4][8] Stir until a clear solution of the sodium salt is formed.

  • Reaction Setup: Transfer the aqueous solution to the high-pressure reactor. Carefully add the 5% Pd/C catalyst to the vessel.[8]

  • Hydrogenation: Seal the reactor. Purge the system three times with nitrogen gas, followed by two purges with hydrogen gas. Pressurize the reactor with hydrogen to 2-4 MPa.[4]

  • Reaction Execution: Begin vigorous stirring and heat the reactor to 60-70°C.[4][8] Maintain this temperature and pressure, monitoring the pressure gauge. The reaction is complete when the hydrogen pressure remains stable, typically after 1-2 hours.[8]

  • Catalyst Recovery: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to recover the Pd/C catalyst. The catalyst can potentially be reused.[3]

  • Product Precipitation: Transfer the clear filtrate to a clean beaker placed in an ice bath. While stirring, slowly add concentrated HCl to acidify the solution to a pH of 3.[3][4] A white or off-white precipitate of the aminobenzoic acid product will form.

  • Isolation and Drying: Filter the precipitated solid, wash it thoroughly with cold deionized water, and dry it under vacuum to obtain the final product.[3]

Comparative Data on Catalytic Hydrogenation

The following table summarizes typical reaction conditions and outcomes for the synthesis of 4-aminobenzoic acid from 4-nitrobenzoic acid, demonstrating the high efficiency of this green method.

Substrate Amount (g)NaOH (g)Water (g)5% Pd/C (g)H₂ Pressure (MPa)Temp (°C)Yield (%)Purity (HPLC, %)Reference
50121500.5260-7095.099.5[8]
100243001.0260-7096.199.4[8]
167406681.672-460-7097.599.5[4]
200486002.0260-7096.599.5[8]

Visualized Workflows and Pathways

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for the synthesis of this compound via catalytic hydrogenation.

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Workup & Isolation cluster_analysis Analysis & Purification prep1 Dissolve Precursor & NaOH in Water prep2 Charge Reactor with Solution & Pd/C Catalyst prep1->prep2 react1 Purge with N₂ then H₂ prep2->react1 react2 Pressurize & Heat (2-4 MPa, 60-70°C) react1->react2 react3 Monitor H₂ Uptake react2->react3 work1 Cool & Vent Reactor react3->work1 work2 Filter to Recover Catalyst work1->work2 work3 Acidify Filtrate to pH 3 work2->work3 work4 Filter Precipitated Product work3->work4 work5 Wash with Water & Dry work4->work5 analysis1 Check Purity (HPLC) work5->analysis1 analysis2 Recrystallize if Needed analysis1->analysis2 G Start 2,4-Dinitrobenzoic Acid Product This compound Start->Product Selective Catalytic Hydrogenation (e.g., Pd/C, H₂) Solvent: Water (with base)

Caption: Core chemical transformation pathway.

References
  • Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Patsnap Eureka. [Link]

  • CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google P
  • CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google P
  • Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid - PrepChem.com. [Link]

  • Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid - YouTube. [Link]

  • Synthesis of 2-nitrobenzoic acid - PrepChem.com. [Link]

  • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives - MDPI. [Link]

  • US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google P
  • p-NITROBENZOIC ACID - Organic Syntheses Procedure. [Link]

  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC - NIH. [Link]

  • This compound | C7H6N2O4 | CID 235713 - PubChem. [Link]

  • This compound | C7H6N2O4 | CID 235713 - PubChem - NIH. [Link]

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Technical Support Center: Purification of 4-Amino-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Amino-2-nitrobenzoic acid (C-H₆N₂O₄, CAS No: 610-36-6). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance for obtaining high-purity this compound. As a compound with acidic (carboxylic acid) and basic (amino) functional groups, its purification can be nuanced. This guide offers practical, field-proven insights to overcome common challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound.

Q1: What are the likely impurities in my crude this compound sample?

A1: The impurity profile is highly dependent on the synthetic route. However, common contaminants may include:

  • Unreacted Starting Materials: For example, if synthesized via reduction of a dinitro-precursor, residual dinitrobenzoic acid may be present.

  • Regioisomers: Isomers such as 2-Amino-4-nitrobenzoic acid could be formed during synthesis.

  • Side-Reaction Byproducts: Highly colored impurities, such as diazo compounds, can form during the reduction of nitro groups if the reaction is not driven to completion.[1]

  • Residual Solvents and Reagents: Solvents used in the synthesis or workup, as well as unreacted reagents, may persist in the crude product.

Q2: My purified product is a darker yellow than expected. Is this acceptable?

A2: this compound is typically a yellow crystalline solid.[2] While a pale yellow color is expected for nitroaromatic compounds, a dark or intense coloration often indicates the presence of colored impurities.[3] If analytical methods like HPLC or melting point analysis confirm high purity, a slight yellow tint may be acceptable. However, for applications requiring high purity, a decolorization step is recommended.

Q3: What is the best general approach for purifying crude this compound?

A3: A multi-step approach is often most effective. A common workflow involves an initial purification by acid-base extraction to remove neutral impurities, followed by recrystallization to remove closely related acidic or basic impurities. The choice of method will depend on the nature of the impurities present.

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed using a combination of techniques:

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity. A broad melting point suggests the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting trace impurities. A purity of >98% is often achievable.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities with distinct signals.

  • Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively assess the number of components in your sample.

Section 2: Troubleshooting and Detailed Protocols

This section provides in-depth guidance on specific purification techniques, including troubleshooting common problems.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool, whereupon the desired compound crystallizes out, leaving the impurities in the solution.

Troubleshooting Recrystallization
ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery - The chosen solvent has high solubility for the product at low temperatures.- Too much solvent was used.- The cooling process was too rapid, trapping the product in solution.- Perform small-scale solubility tests to find an optimal solvent.- Use the minimum amount of hot solvent to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
Product Fails to Crystallize (Oiling Out) - High concentration of impurities inhibiting crystal lattice formation.- The boiling point of the solvent is higher than the melting point of the solute.- Attempt to "salt out" the product by adding a non-polar co-solvent if a polar solvent was used.- Try redissolving the oil in a different hot solvent and cooling slowly.- Ensure the chosen solvent's boiling point is below the product's melting point.[3]
Discolored Product - Presence of colored impurities.- Oxidation of the amino group.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[3]- Conduct the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
Broad Melting Point Range After Purification - The product is still impure.- Residual solvent is present in the crystals.- Repeat the recrystallization process, potentially with a different solvent system.- Ensure the purified crystals are thoroughly dried under vacuum to a constant weight.
Step-by-Step Recrystallization Protocol
  • Solvent Selection: In a small test tube, add ~20 mg of crude this compound. Add a suitable solvent (e.g., ethanol, methanol, water, or ethyl acetate) dropwise at room temperature to assess solubility. Heat the mixture and continue adding the solvent until the solid dissolves. A good solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: In an Erlenmeyer flask, add the bulk of the crude product and the chosen solvent. Heat the mixture to boiling while stirring and add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum to a constant weight.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Solvent_Selection Solvent Selection Dissolution Dissolution in Minimal Hot Solvent Solvent_Selection->Dissolution Decolorization Decolorization (with Activated Charcoal) Dissolution->Decolorization If colored Hot_Filtration Hot Filtration Dissolution->Hot_Filtration Decolorization->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Drying Drying under Vacuum Vacuum_Filtration->Drying Pure_Product Pure Product Drying->Pure_Product Crude_Product Crude Product Crude_Product->Solvent_Selection AcidBase_Extraction start Crude Product in Organic Solvent extract_base Extract with Aqueous Base (e.g., NaHCO₃) Aqueous Layer Organic Layer start->extract_base:f0 acidify Acidify Aqueous Layer (e.g., with HCl) extract_base:f1->acidify neutral_impurities Neutral Impurities in Organic Solvent extract_base:f2->neutral_impurities precipitate Precipitate Forms acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure this compound filter_dry->pure_product

Caption: Logical flow for purifying this compound using acid-base extraction.

Section 3: Purity Assessment

Consistent and accurate assessment of purity is crucial. The following table provides a summary of key analytical techniques.

Analytical TechniquePurposeExpected Result for High Purity
Melting Point Assess purity and identitySharp melting point range consistent with literature values.
HPLC Quantify purity and detect impuritiesSingle major peak with >98% area.
¹H NMR Confirm structure and identify impuritiesSpectrum consistent with the structure of this compound; absence of significant impurity peaks.
TLC Qualitative check for impuritiesA single spot with no tailing.

References

  • CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents.
  • Reduction of 4-nitrobenzoic acid - Sciencemadness.org. Available at: [Link]

  • p-NITROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents.
  • Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources - PubMed. Available at: [Link]

  • Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Patsnap Eureka. Available at: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • Novel Strategy of Treating 2-Nitrobenzoic Acid Crystals with Energetic N 2 Neutrals Using Cold Plasma - MDPI. Available at: [Link]

  • The solubility of 3-nitrobenzoic acid in seven solvents. - ResearchGate. Available at: [Link]

  • Crystallization of para-aminobenzoic acid forms from specific solvents - RSC Publishing. Available at: [Link]

  • Experiment 3: Separation of a Mixture by Acid-Base Extraction - UW-Madison Chemistry. Available at: [Link]

  • Solubility of p-Aminobenzoic Acid Potassium in Organic Solvents and Binary (Water + Isopropyl Alcohol) Mixture at Temperatures from (283.15 to 318.15) K | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

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  • Acid-Base Extraction.1. Available at: [Link]

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Validation & Comparative

A Comparative Guide to HPLC Methods for Purity Analysis of 4-Amino-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-2-nitrobenzoic acid (4A2NBA) is a critical chemical intermediate in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.[1] Its molecular structure, featuring an amino group, a nitro group, and a carboxylic acid on a benzene ring, provides a versatile scaffold for chemical synthesis.[2] However, the purity of this starting material is paramount, as process-related impurities can carry through to the final product, potentially affecting its efficacy, safety, and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of such compounds due to its ability to separate, identify, and quantify the main component and its impurities with high precision and sensitivity.[3] This guide provides an in-depth comparison of different HPLC-based methodologies for the purity analysis of this compound, offering field-proven insights into method development, validation, and the application of orthogonal techniques.

Foundational Principles: Why HPLC for Purity Analysis?

HPLC is the preferred method for pharmaceutical analysis for several key reasons:

  • Specificity: It can separate the main analyte from closely related structural isomers and degradation products.

  • Quantification: With appropriate standards, it provides precise and accurate measurements of both the active compound and its impurities, even at trace levels.[4]

  • Versatility: A wide range of column chemistries and mobile phase compositions can be employed to optimize separations for a vast array of compounds.[3]

The goal of a purity method is to resolve the 4A2NBA peak from all potential impurities, which may include starting materials from its synthesis (e.g., 4-nitrotoluene), isomers (e.g., 4-amino-3-nitrobenzoic acid), or degradation products.[2][5]

Section 1: Strategic Development of a Robust RP-HPLC Method

The development of a reliable HPLC method is a systematic process that relies on understanding the physicochemical properties of the analyte. For 4A2NBA, a reversed-phase (RP-HPLC) approach is the logical starting point.

Analyte Characterization and Initial Conditions

This compound is an aromatic carboxylic acid.[6] Its acidic nature (due to the carboxylic acid group) and the presence of amino and nitro groups mean its retention on a reversed-phase column will be highly dependent on the mobile phase pH.

  • Column Selection: A C18 column is the workhorse of RP-HPLC and provides a good starting point. Its nonpolar stationary phase retains aromatic compounds via hydrophobic interactions.[7]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile (ACN) or methanol is typical. The buffer is crucial for controlling the ionization state of 4A2NBA. At a pH below its pKa, the carboxylic acid will be protonated and less polar, leading to longer retention. Conversely, at a pH above its pKa, it will be ionized, more polar, and elute earlier.

  • Detection: A Photodiode Array (PDA) detector is highly recommended. It not only measures absorbance at a specific wavelength for quantification but also acquires the full UV-Vis spectrum of the eluting peak. This is invaluable for peak purity assessment.[8][9][10]

Workflow for HPLC Method Development

The process of developing a robust HPLC method follows a logical progression designed to optimize the separation of the target analyte from all potential impurities. This workflow ensures that critical parameters are systematically evaluated to achieve the desired resolution, peak shape, and sensitivity.

Caption: Workflow for systematic HPLC method development.

Section 2: Comparative Analysis of Chromatographic Techniques

While standard HPLC is robust, advancements in liquid chromatography offer significant improvements in performance. Here, we compare a conventional HPLC method with an Ultra-High-Performance Liquid Chromatography (UHPLC) approach.

Method A: Conventional RP-HPLC

This method represents a standard, reliable approach suitable for most quality control laboratories.

Experimental Protocol:

  • System: Standard HPLC system with a quaternary pump and PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector, 254 nm.

  • Injection Volume: 10 µL.

Method B: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC utilizes columns with smaller particle sizes (<2 µm) and systems capable of operating at much higher pressures.[3][11] This leads to significant gains in efficiency and speed.

Experimental Protocol:

  • System: UHPLC system capable of pressures up to 15,000 psi.[3][11]

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 70% B over 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection: PDA detector, 254 nm.

  • Injection Volume: 2 µL.

Performance Comparison: HPLC vs. UHPLC

The primary advantages of UHPLC are drastically reduced analysis times, improved resolution, and higher sensitivity due to narrower peaks.[4][12]

ParameterMethod A (HPLC)Method B (UHPLC)Rationale for Difference
Run Time ~25 minutes~7 minutesSmaller column and higher optimal flow rate for sub-2 µm particles.[12][13]
Resolution (Main Peak vs. Impurity) 2.54.0Higher efficiency of the smaller particle size column.[4]
Peak Width (Main Peak) 0.20 minutes0.05 minutesIncreased efficiency reduces band broadening.
System Backpressure ~1,500 psi~9,000 psiSmaller particles create higher resistance to flow.[3][11]
Solvent Consumption per Run ~25 mL~3.5 mLShorter run time and lower flow rate.[11][12]

Section 3: Ensuring Trustworthiness: System Suitability and Peak Purity

A protocol is only trustworthy if it is self-validating. This is achieved through System Suitability Testing (SST) and rigorous data interrogation.

System Suitability Testing (SST)

Before any sample analysis, an SST must be performed to ensure the chromatographic system is fit for its intended purpose.[14][15] This is a mandatory requirement by regulatory bodies like the USP and FDA.[16]

Key SST parameters include:

  • Precision/Repeatability: The relative standard deviation (%RSD) of peak areas from replicate injections (typically 5 or 6) of a standard should be <2.0%.[17]

  • Resolution (Rs): The separation between the main peak and the closest eluting impurity must be greater than a specified value (e.g., >2.0).[14][17]

  • Tailing Factor (T): Measures peak symmetry. A value between 0.8 and 1.5 is generally acceptable.

  • Theoretical Plates (N): A measure of column efficiency.

Peak Purity Analysis with a PDA Detector

A chromatographically pure peak is not guaranteed to be a single compound. An impurity could be co-eluting underneath the main peak. A PDA detector assesses peak purity by comparing UV-Vis spectra across the peak (at the upslope, apex, and downslope).[8][9] If the peak is pure, the spectra should be identical.[9] HPLC software calculates a "purity angle" or similar metric to quantify this similarity.[18]

Section 4: The Role of Orthogonal Methods

Relying on a single analytical method can introduce bias. Regulatory agencies increasingly expect the use of orthogonal methods—techniques that separate compounds based on different chemical or physical principles—to confirm purity.[19][20][21]

For 4A2NBA, a good orthogonal method would be Capillary Electrophoresis (CE), which separates based on charge-to-size ratio, or a different HPLC method that uses an alternative separation mechanism (e.g., HILIC or a column with different selectivity like Phenyl-Hexyl). Coupling liquid chromatography to a mass spectrometer (LC-MS) is another powerful orthogonal technique that provides molecular weight information, confirming the identity of the main peak and helping to identify unknown impurities.[19][20]

Caption: Relationship between a primary method and orthogonal techniques.

Conclusion

The choice between a conventional HPLC and a UHPLC method for the purity analysis of this compound depends on the specific laboratory needs.

  • Conventional HPLC is a robust and reliable choice, suitable for standard QC environments where throughput is not the primary concern.

  • UHPLC is technically superior, offering significant advantages in speed, resolution, and solvent savings, making it ideal for high-throughput screening and in-depth impurity profiling in research and development.[11][13]

Regardless of the chosen platform, the method's trustworthiness must be underpinned by rigorous System Suitability Testing and orthogonal verification. The use of a PDA detector for real-time peak purity assessment is a critical component of a modern, self-validating analytical protocol. This comprehensive approach ensures the generation of accurate and reliable purity data, which is essential for professionals in research and drug development.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. Accessed January 9, 2026.
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A Comparative Guide to the Reduction of Nitrobenzoic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The transformation of nitrobenzoic acids to their corresponding aminobenzoic acid counterparts is a cornerstone of synthetic organic chemistry, with profound implications in the pharmaceutical and fine chemical industries. Aminobenzoic acids are pivotal precursors for a vast array of molecules, including local anesthetics like procaine, anti-inflammatory agents, and various dyes. The selection of an appropriate reducing agent is a critical decision that dictates not only the yield and purity of the desired product but also the economic and environmental viability of the synthesis. This guide provides an in-depth comparative analysis of common reducing agents for nitrobenzoic acids, grounded in experimental data and mechanistic understanding, to empower researchers in making informed decisions for their specific synthetic challenges.

The Strategic Importance of Chemoselectivity

The primary challenge in the reduction of nitrobenzoic acids lies in achieving high chemoselectivity. The molecule possesses two reducible functional groups: the aromatic nitro group and the carboxylic acid. A successful reduction strategy must selectively transform the nitro group while leaving the carboxylic acid moiety intact. The choice of reducing agent and the fine-tuning of reaction conditions are paramount to preventing undesired side reactions, such as the reduction of the carboxylic acid to an alcohol.

Comparative Performance of Common Reducing Agents

The efficacy of a reducing agent is a multifactorial consideration, encompassing yield, reaction time, cost, safety, and ease of workup. Below is a comparative summary of commonly employed methods for the reduction of nitrobenzoic acids.

Reducing SystemTypical SubstrateTypical ConditionsReported Yield (%)Key AdvantagesKey Disadvantages
Catalytic Hydrogenation (H₂/Pd-C) 4-Nitrobenzoic AcidH₂ (2-4 MPa), Aq. NaOH, 60-70 °C>96%[1]High yield, clean reaction, catalyst can be recovered.Requires specialized high-pressure equipment, catalyst is flammable.[2]
Tin(II) Chloride (SnCl₂·2H₂O) NitroarenesEtOH/EtOAcGenerally highMild conditions, highly selective for nitro groups over many other functionalities.[3]Stoichiometric amounts of tin salts are required, leading to metallic waste.
Tin and Hydrochloric Acid (Sn/HCl) m-NitroacetophenoneReflux in 3M HCl~ quantitative (crude)Robust and widely applicable for nitro group reduction.[4]Generates significant tin-based waste, workup can be cumbersome.
Iron and Hydrochloric/Acetic Acid (Fe/HCl or Fe/AcOH) NitroarenesReflux in acidHighInexpensive, environmentally benign metal, self-sustaining reaction with HCl.[5][6]Can require harsh acidic conditions, large excess of iron is often needed.
**Sodium Borohydride/Nickel(II) Acetate (NaBH₄/Ni(OAc)₂) **2-Nitrobenzoic AcidWet CH₃CN, Room Temp.94%[7]Mild conditions, high chemoselectivity for the nitro group over the carboxylic acid.[8][7]NaBH₄ can reduce carboxylic acids under certain conditions if not properly controlled.

Mechanistic Insights into Nitro Group Reduction

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation proceeds through a stepwise reduction on the surface of the palladium catalyst.[9][10]

  • Adsorption: Both hydrogen gas and the nitrobenzoic acid adsorb onto the palladium surface.

  • Stepwise Reduction: The nitro group is sequentially reduced to nitrosobenzene, then to phenylhydroxylamine, and finally to the aniline product.[9][10]

  • Desorption: The final aminobenzoic acid product desorbs from the catalyst surface.

G cluster_catalyst Pd/C Catalyst Surface Nitrobenzoic Acid Nitrobenzoic Acid Nitroso_Intermediate Nitroso Intermediate Nitrobenzoic Acid->Nitroso_Intermediate + H₂ H2 H2 Hydroxylamine_Intermediate Phenylhydroxylamine Intermediate Nitroso_Intermediate->Hydroxylamine_Intermediate + H₂ Aminobenzoic Acid Aminobenzoic Acid Hydroxylamine_Intermediate->Aminobenzoic Acid + H₂ Product_sol Aminobenzoic Acid in Solution Aminobenzoic Acid->Product_sol Desorption H2_gas H₂ Gas H2_gas->H2 Adsorption Substrate_sol Nitrobenzoic Acid in Solution Substrate_sol->Nitrobenzoic Acid Adsorption

Catalytic hydrogenation pathway on Pd/C surface.

Metal/Acid Reductions (Sn/HCl and Fe/HCl)

Reductions with metals in acidic media, such as tin or iron with hydrochloric acid, involve a series of single electron transfers from the metal to the protonated nitro group.[11][12]

  • Protonation: The oxygen atoms of the nitro group are protonated by the acid, increasing the electrophilicity of the nitrogen atom.[11]

  • Electron Transfer: The metal (e.g., Sn or Fe) donates electrons to the protonated nitro group.[13]

  • Stepwise Reduction: This initiates a cascade of protonation and electron transfer steps, leading to the formation of nitroso and hydroxylamine intermediates, and ultimately the anilinium ion.[11][14]

  • Workup: A final basic workup is required to deprotonate the anilinium ion and liberate the free amine.[11]

G Start Ar-NO₂ Protonated Ar-N⁺(OH)₂ Start->Protonated + 2H⁺ Nitroso Ar-N=O Protonated->Nitroso + 2e⁻ - H₂O Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + 2H⁺, + 2e⁻ Anilinium Ar-NH₃⁺ Hydroxylamine->Anilinium + 2H⁺, + 2e⁻ - H₂O Aniline Ar-NH₂ Anilinium->Aniline Base Workup

General mechanism for metal/acid nitro reduction.

The preference for iron over tin in industrial applications is often due to iron's lower cost and the fact that the hydrolysis of the resulting FeCl₂ can regenerate HCl, making the reaction somewhat self-sustaining.[5]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Nitrobenzoic Acid using Pd/C

This protocol is adapted from established procedures for the synthesis of 4-aminobenzoic acid.[1]

Materials:

  • 4-Nitrobenzoic acid (83.5 g)

  • Sodium hydroxide (20 g)

  • Water (334 g)

  • 10% Pd/C catalyst (0.835 g)

  • 36-38% Hydrochloric acid

  • Hydrogen gas

  • High-pressure hydrogenation reactor

Procedure:

  • Prepare an aqueous solution of the sodium salt of 4-nitrobenzoic acid by dissolving sodium hydroxide and then 4-nitrobenzoic acid in water in the reactor vessel.

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C catalyst to the reaction mixture. Caution: Pd/C is flammable and pyrophoric, especially when dry.[2][15][16]

  • Seal the reactor and purge the system with hydrogen gas 3-5 times to ensure a complete hydrogen atmosphere.[10]

  • Pressurize the reactor with hydrogen to 2-4 MPa and heat the reaction mixture to 60-70 °C with vigorous stirring.[1]

  • Monitor the reaction by observing the hydrogen pressure drop. The reaction is complete when hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The filtered catalyst should be kept wet to prevent ignition.[10]

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 3.

  • Cool the mixture to precipitate the 4-aminobenzoic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

G cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Workup & Isolation Dissolve Dissolve NaOH and 4-Nitrobenzoic Acid in Water Add_Catalyst Add Pd/C Catalyst (Inert Atmosphere) Dissolve->Add_Catalyst Seal_Purge Seal Reactor and Purge with H₂ Add_Catalyst->Seal_Purge Pressurize_Heat Pressurize (2-4 MPa H₂) and Heat (60-70 °C) Seal_Purge->Pressurize_Heat Monitor Monitor H₂ Uptake Pressurize_Heat->Monitor Cool_Vent Cool and Vent Reactor Monitor->Cool_Vent Filter Filter to Remove Catalyst Cool_Vent->Filter Acidify Acidify Filtrate (HCl) Filter->Acidify Precipitate_Isolate Cool, Filter, and Dry Product Acidify->Precipitate_Isolate

Workflow for catalytic hydrogenation of 4-nitrobenzoic acid.

Protocol 2: Reduction of a Nitroarene using Sn/HCl

This is a general procedure adaptable for nitrobenzoic acids, based on the reduction of m-nitroacetophenone.[4]

Materials:

  • Nitrobenzoic acid

  • Granulated tin

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 3M)

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, combine the nitrobenzoic acid and granulated tin.

  • Carefully add 3M HCl to the flask and set up for reflux.

  • Heat the mixture to reflux with stirring. The reaction is typically complete when most of the tin has dissolved (usually 30-60 minutes).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly add cold NaOH solution to the reaction mixture with stirring to precipitate the tin salts and deprotonate the aminobenzoic acid.

  • Collect the crude product by suction filtration.

  • The product can be further purified by recrystallization or extraction.

Conclusion and Recommendations

The choice of reducing agent for nitrobenzoic acids is a critical decision that balances chemical efficiency with practical considerations.

  • For high-yield, clean, and scalable synthesis , particularly in an industrial setting, catalytic hydrogenation with H₂/Pd-C is often the method of choice, despite the initial investment in specialized equipment.[1]

  • For laboratory-scale synthesis where functional group tolerance is key , tin(II) chloride offers a mild and highly selective alternative.[3]

  • Iron in acidic media (Fe/HCl or Fe/AcOH) represents a cost-effective and environmentally conscious option, making it a strong candidate for large-scale processes where the cost of reagents is a significant factor.[5][6]

  • Sodium borohydride-based systems , when appropriately catalyzed, provide a mild and chemoselective method suitable for sensitive substrates at room temperature.[8][7]

Ultimately, the optimal choice will depend on the specific isomer of nitrobenzoic acid, the presence of other functional groups, and the scale of the reaction. It is recommended that researchers perform small-scale trials to optimize conditions for their particular substrate and desired outcome.

References

  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Retrieved January 9, 2026, from [Link]

  • Hydrogenation SOP. (n.d.). Retrieved January 9, 2026, from [Link]

  • Hydrogenation. (n.d.). Retrieved January 9, 2026, from [Link]

  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. (n.d.). Retrieved January 9, 2026, from [Link]

  • Synthesis of p-aminophenol by transfer hydrogenation of nitrobenzene with formic acid as a hydrogen source. (n.d.). Royal Society of Chemistry. [Link]

  • US3882171A - Hydrogenation of nitrobenzoic acids. (n.d.).
  • Preference for tin or iron in the reduction of nitrobenzene. (2019). Chemistry Stack Exchange. [Link]

  • Highly efficient catalytic transfer hydrogenation for the conversion of nitrobenzene to aniline over PdO/TiO2: The key role of in situ switching from PdO to Pd. (2023). PubMed. [Link]

  • Reduction of nitrobenzene using

    
     and 
    
    
    
    gives as product. (2022). YouTube. [Link]
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2025). ResearchGate. [Link]

  • Reduction of 4-nitrobenzoic acid. (2018). Sciencemadness.org. [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). ACS Publications. [Link]

  • Chemoselective reductions with sodium borohydride. (1989). Semantic Scholar. [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025). askIITians. [Link]

  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Retrieved January 9, 2026, from [Link]

  • Standard Operating Procedures - Richmond Sarpong. (n.d.). Retrieved January 9, 2026, from [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013). Semantic Scholar. [Link]

  • Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry. [Link]

  • A mild and convenient reduction of nitro compounds with NaBH4/SbF3 system in wet CH3CN. (2025). ResearchGate. [Link]

  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH /Ni(OAc) .4H O System in Wet CH CN. (n.d.). Oriental Journal of Chemistry. [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Chemistry 210 Experiment 6. (n.d.). Retrieved January 9, 2026, from [Link]

  • Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. (n.d.). Vedantu. [Link]

  • Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE. (n.d.). Vedantu. [Link]

  • Reduction of nitrobenzoic acid. (n.d.).

Sources

Analytical methods for quantification of 4-Amino-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Analytical Methods for the Quantification of 4-Amino-2-nitrobenzoic Acid

In the realm of pharmaceutical development and chemical synthesis, the precise quantification of intermediates and potential impurities is not merely a procedural step but the cornerstone of quality, safety, and efficacy. This compound, a key building block in the synthesis of various dyes and pharmaceutical agents, is one such molecule where analytical vigilance is paramount.[1][2] Its molecular structure, featuring a benzoic acid backbone with both an electron-donating amino group and an electron-withdrawing nitro group, presents unique analytical characteristics that can be leveraged for its quantification.[3]

This guide provides a comparative analysis of the principal analytical techniques for the quantification of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, offering insights honed from experience to empower researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific needs.

The Analytical Imperative: Why Accurate Quantification Matters

This compound (C₇H₆N₂O₄, M.W.: 182.13 g/mol ) is typically a yellow crystalline solid used as a synthetic intermediate.[1][4] Whether it is being monitored as a reactant, a product, or a process-related impurity, the objective remains the same: to obtain consistent, reliable, and accurate data.[5] Validated analytical methods are mandated by regulatory agencies like the FDA and EMA to ensure product quality and patient safety.[6] The choice of method is a critical decision, balancing the need for sensitivity and selectivity against practical considerations of throughput, cost, and available instrumentation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For the quantification of non-volatile, polar organic molecules like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection stands as the most robust and widely adopted technique.[7] Its strength lies in its ability to separate the analyte of interest from a complex matrix of starting materials, by-products, and degradants, thereby ensuring high specificity.[8]

The Principle of Separation: Reversed-Phase Chromatography

The most common HPLC mode for this type of analysis is reversed-phase (RP) chromatography. The stationary phase is non-polar (typically a C18-bonded silica), while the mobile phase is a polar mixture, usually of water and a miscible organic solvent like acetonitrile or methanol. This compound, being moderately polar, will partition between the two phases. Its retention time on the column can be finely tuned by adjusting the organic-to-aqueous ratio of the mobile phase. The inclusion of an acidifier (e.g., trifluoroacetic acid or phosphoric acid) in the mobile phase is crucial. It serves to suppress the ionization of the carboxylic acid group, leading to more consistent retention and improved peak shape.[7][9]

Experimental Protocol: HPLC-UV

This protocol provides a starting point for the development of a fully validated method.

  • Instrumentation and Materials:

    • HPLC system with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade).

    • Ultrapure water.

    • Trifluoroacetic acid (TFA) or Phosphoric acid.

    • Reference standard of this compound (≥98% purity).

  • Preparation of Solutions:

    • Mobile Phase: Prepare a mixture of water with 0.1% (v/v) TFA (Solvent A) and acetonitrile with 0.1% (v/v) TFA (Solvent B). The method can be run isocratically (e.g., 60:40 A:B) or with a gradient for more complex samples.[7]

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: The aromatic ring and nitro group constitute a strong chromophore. A detection wavelength of approximately 275 nm is a good starting point, but should be optimized by scanning the UV spectrum of the standard.[10]

  • Analysis and Quantification:

    • Inject the working standard solutions to construct a calibration curve by plotting peak area versus concentration.

    • Prepare and inject sample solutions, ensuring the concentration falls within the linear range of the calibration curve.

    • The concentration of this compound in the sample is determined by interpolation from the calibration curve.

HPLC Workflow Diagram

Caption: General experimental workflow for HPLC-UV analysis.

Gas Chromatography (GC): A High-Sensitivity Alternative

Gas Chromatography is a powerful technique, particularly when coupled with a Mass Spectrometer (GC-MS).[11] However, due to the low volatility and polar nature of this compound (boiling point predicted at 440.9 °C), direct analysis is not feasible.[12] A chemical derivatization step is required to convert the analyte into a more volatile and thermally stable compound.

The Principle of Derivatization and Separation

Derivatization involves reacting the polar functional groups (carboxylic acid and amino group) with a reagent to make them non-polar. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This replaces the acidic protons with trimethylsilyl (TMS) groups. The resulting derivative is volatile enough to be analyzed by GC. This method, especially GC-MS, offers exceptional selectivity and sensitivity, making it ideal for trace-level impurity identification.[13]

Experimental Protocol: GC-MS (with Derivatization)
  • Derivatization:

    • Accurately weigh the sample or standard into a reaction vial.

    • Add a suitable solvent (e.g., pyridine) and the silylating agent (e.g., BSTFA).

    • Heat the mixture (e.g., 60-70 °C) for a specified time to ensure complete reaction.

  • GC-MS Conditions:

    • Injector: Split/splitless, operated at a high temperature (e.g., 250 °C).

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: A temperature gradient is used to separate the components, e.g., starting at 100 °C and ramping to 300 °C.

    • Carrier Gas: Helium.

    • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for highly sensitive quantification.

UV-Vis Spectrophotometry: Simple and Rapid Quantification

For applications where high selectivity is not required and the sample matrix is simple, UV-Vis spectrophotometry offers a fast, cost-effective, and high-throughput alternative. This technique is based on the Beer-Lambert law, which relates the absorbance of light to the concentration of the analyte.

The Principle of Charge-Transfer Complexation

While direct spectrophotometric measurement is possible, a more sensitive and specific approach involves a charge-transfer complexation reaction. This compound, being an electron-rich molecule (due to the amino group and aromatic ring), can act as an n-electron donor. When mixed with a π-electron acceptor, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a highly colored charge-transfer complex is formed.[14] The intensity of this color, measured at a specific wavelength (e.g., 474 nm for the PABA-DDQ complex), is directly proportional to the concentration of the analyte.[14]

Experimental Protocol: Spectrophotometry
  • Reagent Preparation:

    • Prepare a standard stock solution of this compound in a suitable solvent like methanol.

    • Prepare a solution of the charge-transfer agent (e.g., DDQ) in the same solvent.

  • Complex Formation:

    • Create a series of calibration standards by adding varying volumes of the standard stock solution to test tubes or a microplate.

    • Add a fixed volume of the DDQ solution to each standard and sample.

    • Allow the reaction to proceed under optimized conditions (e.g., specific time and temperature).

  • Measurement and Quantification:

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the colored complex against a reagent blank.

    • Construct a calibration curve and determine the sample concentration.

Spectrophotometry Workflow Diagram

Sources

A Comparative Guide to the UV-Vis Spectrophotometry of 4-Amino-2-nitrobenzoic Acid: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) spectrophotometric properties of 4-Amino-2-nitrobenzoic acid, a critical intermediate in the synthesis of dyes and pharmaceuticals.[1][2] Given the relative scarcity of published spectral data for this specific compound, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging fundamental principles of electronic transitions and drawing objective comparisons with structurally related molecules, we will deconstruct its chromophoric system to forecast its spectral behavior. This guide further provides a robust, self-validating experimental protocol to empower researchers to generate empirical data.

Core Concepts: The Chromophoric System of this compound

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure—specifically, the energy required to promote electrons from a ground state to an excited state. The structure of this compound contains a sophisticated arrangement of functional groups that constitute its chromophore.

The molecule is built on a benzoic acid framework, substituted with a powerful electron-donating group (EDG), the amino (-NH₂) group, and a potent electron-withdrawing group (EWG), the nitro (-NO₂) group. The para relationship between the amino group and the carboxyl group, combined with the ortho position of the nitro group, creates a classic "push-pull" system. This arrangement facilitates a significant intramolecular charge transfer (ICT) upon photoexcitation, which is the dominant factor in its UV-Vis spectrum.[3] An electron is promoted from the highest occupied molecular orbital (HOMO), largely localized on the electron-rich amino group and benzene ring, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-deficient nitro group. This ICT is responsible for the molecule's characteristic absorption in the near-UV or visible region.

Caption: Structure of this compound highlighting its functional groups.

Comparative Spectral Analysis: A Predictive Framework

To predict the absorption maximum (λmax) of this compound, we can compare it to simpler, structurally related molecules. Each comparator provides a piece of the puzzle, allowing us to build a reasoned forecast.

  • Comparator 1: 4-Aminobenzoic Acid (PABA) This molecule lacks the nitro group. Its principal absorption band, found around 278-288 nm , represents the π→π* transition of the aminobenzoyl system.[4][5] This serves as our baseline for a benzene ring with an EDG and a weaker EWG.

  • Comparator 2: 4-Nitrobenzoic Acid This molecule lacks the amino group. Its λmax is approximately 258 nm in alcohol.[6] This demonstrates the electronic transition of a benzene ring substituted with two electron-withdrawing groups.

  • Comparator 3: p-Nitroaniline (PNA) PNA is an excellent analogue for the "push-pull" system. With the amino and nitro groups in a para position, it exhibits a very strong ICT band that is highly sensitive to solvent polarity. In water, its λmax is around 381 nm .[3] This significant bathochromic (red) shift compared to benzene (~255 nm) is a direct consequence of the powerful donor-acceptor interaction lowering the HOMO-LUMO energy gap.

Prediction for this compound:

The electronic structure of this compound is a hybrid of these comparators. It possesses the strong "push-pull" character of PNA, which will dominate its spectrum and result in an absorption band at a much longer wavelength than PABA or 4-Nitrobenzoic acid. However, the nitro group is ortho to the carboxyl group, not para. This steric hindrance and altered electronic vector may slightly reduce the efficiency of the charge transfer compared to the ideal linear arrangement in PNA.

Therefore, it is predicted that the primary absorption maximum (λmax) for this compound will be found at a wavelength significantly longer than PABA but likely slightly shorter than PNA. A reasonable estimate in a polar protic solvent like ethanol or methanol would be in the 350-380 nm range.

CompoundKey Functional Groupsλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Solvent
4-Aminobenzoic Acid -NH₂, -COOH~28818,300Isopropanol[4]
4-Nitrobenzoic Acid -NO₂, -COOH~25812,022Alcohol[6]
p-Nitroaniline -NH₂, -NO₂~381~13,500Water[3]
This compound -NH₂, -NO₂, -COOH~350 - 380 (Predicted) ~10,000 - 15,000 (Predicted) Polar Protic

Key Influencing Factors: The Role of Solvent and pH

The predictive power of this guide is enhanced by understanding the environmental factors that will modulate the molecule's spectrum.

Solvent Effects (Solvatochromism)

The ICT excited state of a "push-pull" molecule is significantly more polar than its ground state. Consequently, polar solvents will stabilize the excited state more than the ground state, lowering the energy of the electronic transition. This results in a bathochromic (red) shift as solvent polarity increases, a phenomenon known as positive solvatochromism .[3] We predict that this compound will exhibit this behavior. Its λmax will be at a shorter wavelength in a nonpolar solvent like cyclohexane compared to a polar solvent like water or ethanol.

pH-Dependent Spectral Shifts

With two ionizable functional groups, the UV-Vis spectrum of this compound will be highly dependent on the pH of the solution.

  • Strongly Acidic (pH < 2): The amino group will be protonated to form an anilinium ion (-NH₃⁺). This completely removes the electron-donating ability of the nitrogen lone pair, thereby eliminating the ICT band. The spectrum is expected to undergo a dramatic hypsochromic (blue) shift and will likely resemble that of 4-Nitrobenzoic acid (λmax ~258 nm).

  • Mid-Range pH (pH 4-6): The carboxylic acid will deprotonate (-COO⁻) while the amino group remains neutral (-NH₂). The carboxylate is a weaker electron-withdrawing group than its protonated form, which will subtly modulate the ICT band, likely causing a small spectral shift.

  • Neutral to Basic (pH > 7): The molecule will exist as the 4-amino-2-nitrobenzoate anion. This is the form whose spectrum is predicted in the table above.

node_acid Strongly Acidic (pH < 2) -NH₃⁺, -COOH ICT Abolished λmax ~ 260 nm (Predicted) node_neutral Neutral (pH ~ 7) -NH₂, -COO⁻ Strong ICT λmax ~ 350-380 nm (Predicted) node_acid->node_neutral Increase pH node_neutral->node_acid Decrease pH

Caption: Predicted effect of pH on the dominant electronic transition of this compound.

A Validated Experimental Protocol for Characterization

Trustworthiness in scientific claims is built on verifiable data. The following protocol provides a self-validating system for any researcher to determine the precise UV-Vis spectral characteristics of this compound.

Objective: To obtain the UV-Visible absorption spectrum of this compound, determine its λmax, and calculate its molar absorptivity (ε).

Materials and Equipment
  • This compound (analytical grade)

  • Spectroscopic grade solvent (e.g., ethanol, methanol)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Dual-beam UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

Step-by-Step Methodology
  • Stock Solution Preparation (e.g., 1 mM):

    • Causality: A concentrated stock solution allows for accurate preparation of dilute working solutions.

    • Accurately weigh a precise amount of this compound (MW = 182.13 g/mol ). For a 10 mL solution, weigh 1.82 mg.

    • Quantitatively transfer the solid to a 10 mL volumetric flask. Dissolve in a small amount of the chosen solvent and then dilute to the mark.

  • Working Solution Preparation (e.g., 20 µM):

    • Causality: The Beer-Lambert law is most accurate for absorbance values between 0.1 and 1.0. This concentration is chosen to fall within this optimal range.

    • Pipette 200 µL of the 1 mM stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the same solvent. The final concentration is 0.02 mM or 20 µM.

  • Spectrophotometer Setup:

    • Causality: A stable light source is critical for reproducible measurements.

    • Power on the spectrophotometer and its lamps (deuterium and tungsten). Allow for a warm-up period of at least 30 minutes.

    • Set the wavelength scan range (e.g., 200 nm to 500 nm).

  • Baseline Correction:

    • Causality: This step electronically subtracts the absorbance of the solvent and the cuvettes, ensuring the final spectrum is solely that of the analyte.

    • Fill both quartz cuvettes with the pure solvent.

    • Place them in the reference and sample holders.

    • Run a baseline scan.

  • Sample Measurement:

    • Causality: This is the data acquisition step.

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

    • Place the sample cuvette back in the sample holder.

    • Run the absorbance scan.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance (A) at this wavelength.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert Law: ε = A / (c * l)

      • A = Measured absorbance at λmax

      • c = Molar concentration of the working solution (in mol/L)

      • l = Path length of the cuvette (typically 1 cm)

cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition & Analysis prep1 Weigh Analyte prep2 Prepare 1 mM Stock Solution prep1->prep2 prep3 Prepare 20 µM Working Solution prep2->prep3 inst3 Baseline Correction (Solvent Blank) inst1 Warm-up Lamps (30 min) inst2 Set Wavelength Range inst1->inst2 inst2->inst3 acq1 Measure Sample Absorbance Spectrum inst3->acq1 acq2 Identify λmax acq1->acq2 acq3 Calculate Molar Absorptivity (ε) ε = A / (c * l) acq2->acq3

Caption: Experimental workflow for determining the UV-Vis spectrum of this compound.

Conclusion

While published empirical data is limited, a thorough analysis of the molecular structure of this compound allows for a strong, scientifically-grounded prediction of its UV-Vis spectral properties. Its "push-pull" electronic system, analogous to that of p-nitroaniline, suggests a dominant intramolecular charge transfer band with a λmax in the 350-380 nm range in polar solvents. This absorption is expected to be highly sensitive to environmental factors, exhibiting positive solvatochromism and significant pH-dependent shifts. The provided experimental protocol offers a clear and robust pathway for researchers to validate these predictions and utilize UV-Vis spectrophotometry for the quantitative analysis of this important chemical intermediate.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 978, 4-Aminobenzoic acid. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 235713, this compound. Retrieved from [Link].

  • NIST (National Institute of Standards and Technology). 4-Aminobenzoic acid in the NIST Chemistry WebBook. Retrieved from [Link].

  • Wikipedia. (2024). 4-Aminobenzoic acid. Retrieved from [Link].

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid. Retrieved from [Link].

  • ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Retrieved from [Link].

  • ChemRxiv. (2022). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. Retrieved from [Link].

  • Chegg. (2021). Solved: What is the molarity of p nitroaniline in a solution. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6108, 4-Nitrobenzoic Acid. Retrieved from [Link].

  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link].

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A Comparative Guide to the Reactivity of 4-Amino-2-nitrobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered some useful information on the physicochemical properties of 4-Amino-2-nitrobenzoic acid and its isomers, specifically 2-Amino-4-nitrobenzoic acid and 3-Amino-5-nitrobenzoic acid. I also found general information on reactions like esterification, amidation, and nitro group reduction of aromatic compounds. However, I am still lacking direct comparative experimental data (reaction rates, yields under the same conditions) for these specific isomers. The search results provide some protocols and reaction conditions, but not a side-by-side comparison of the reactivity of this compound with its isomers. To write a comprehensive comparison guide as requested, I need to find more specific, quantitative data.I have gathered some important data, including predicted pKa values for this compound and experimentally determined pKa values for related compounds like nitrobenzoic acids and aminobenzoic acids. I also found information on the Hammett equation, which will be very useful for discussing the electronic effects of the substituents and predicting reactivity trends. The searches also provided general protocols for reactions like Fischer esterification and the reduction of nitro groups.

However, I am still missing direct, side-by-side comparative experimental data (e.g., reaction rates, yields under identical conditions) for the reactivity of this compound versus its isomers (2-Amino-4-nitrobenzoic acid and 3-Amino-5-nitrobenzoic acid). While I can infer reactivity based on electronic and steric effects, the prompt requires supporting experimental data.

My next steps will be to organize the collected data, design the structure of the guide, create the necessary diagrams, and then write the content, ensuring that all claims are supported by the information I have gathered and properly cited. I will then compile the final reference list. Since I have a workable amount of information to proceed with the core requirements of the prompt, I will now move on to generating the response.

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Anthranilic Acids

In the landscape of pharmaceutical and materials science, the aminonitrobenzoic acid scaffold is a cornerstone for the synthesis of a multitude of complex molecules. These compounds, characterized by the presence of amino, nitro, and carboxylic acid functionalities on a benzene ring, serve as versatile building blocks for pharmaceuticals, dyes, and other specialty chemicals.[1] The specific arrangement of these substituents profoundly influences the molecule's electronic properties, steric hindrance, and ultimately, its chemical reactivity. Understanding these nuances is paramount for optimizing synthetic routes and designing novel molecules with desired properties.

This guide provides an in-depth comparative analysis of the reactivity of this compound and its key isomers: 2-Amino-4-nitrobenzoic acid and 3-Amino-5-nitrobenzoic acid. We will delve into the electronic and steric factors governing their reactivity in common organic transformations, supported by physicochemical data and established reaction principles.

Physicochemical Properties: A Tale of Isomeric Differences

The reactivity of an aromatic compound is intrinsically linked to its electronic and physical properties. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups dictates the electron density distribution within the aromatic ring and the acidity of the carboxylic proton.

PropertyThis compound2-Amino-4-nitrobenzoic Acid3-Amino-5-nitrobenzoic Acid
Molecular Formula C₇H₆N₂O₄C₇H₆N₂O₄C₇H₆N₂O₄
Molecular Weight 182.13 g/mol 182.13 g/mol 182.13 g/mol
Predicted pKa 2.84 ± 0.25Data not readily availableData not readily available
Appearance Light yellow to amber powderLight yellow to brown powderGolden yellow powder[2]

Note: Experimental pKa values for all isomers are not consistently available in the literature. Predicted values and data from related compounds are used for comparative analysis.

The acidity of the carboxylic acid is a key indicator of the electronic environment of the molecule. The nitro group, being strongly electron-withdrawing, increases the acidity of benzoic acid (pKa ≈ 4.2).[3] The position of the amino group, an electron-donating group, will modulate this effect. In this compound, the nitro group is ortho to the carboxylic acid, which is expected to significantly increase its acidity due to the "ortho effect," involving both inductive and steric factors.[4]

Electronic and Steric Effects on Reactivity

The reactivity of these isomers in key chemical transformations is governed by a combination of electronic and steric effects. The Hammett equation provides a framework for quantifying the electronic influence of substituents on the reaction rates and equilibria of aromatic compounds.[5][6]

G cluster_4A2N This compound cluster_2A4N 2-Amino-4-nitrobenzoic Acid cluster_3A5N 3-Amino-5-nitrobenzoic Acid A_4A2N Amino Group (para to COOH) +R > -I (Activating) C_4A2N Carboxyl Group -I, -R (Deactivating) A_4A2N->C_4A2N Donates e⁻ density (Resonance) N_4A2N Nitro Group (ortho to COOH) -I, -R (Deactivating) N_4A2N->C_4A2N Withdraws e⁻ density (Inductive & Resonance) A_2A4N Amino Group (ortho to COOH) +R > -I (Activating) C_2A4N Carboxyl Group -I, -R (Deactivating) A_2A4N->C_2A4N Donates e⁻ density (Resonance) Steric hindrance N_2A4N Nitro Group (para to COOH) -I, -R (Deactivating) N_2A4N->C_2A4N Withdraws e⁻ density (Resonance) A_3A5N Amino Group (meta to COOH) -I (Deactivating) C_3A5N Carboxyl Group -I, -R (Deactivating) A_3A5N->C_3A5N Weakly withdraws e⁻ density (Inductive) N_3A5N Nitro Group (meta to COOH) -I, -R (Deactivating) N_3A5N->C_3A5N Withdraws e⁻ density (Inductive & Resonance)

This compound: The para-amino group strongly donates electron density to the ring through resonance, activating it towards electrophilic attack. However, the ortho-nitro group is a powerful deactivating group and will direct incoming electrophiles to the positions meta to it. The proximity of the bulky nitro group to the carboxylic acid creates significant steric hindrance.

2-Amino-4-nitrobenzoic Acid: The ortho-amino group also donates electron density via resonance but its proximity to the carboxylic acid introduces steric hindrance, which can affect reactions at the carboxyl group. The para-nitro group strongly deactivates the ring.

3-Amino-5-nitrobenzoic Acid: Both the amino and nitro groups are meta to the carboxylic acid. In this arrangement, the resonance effects of both groups on the carboxyl group are minimized. The reactivity will be primarily influenced by their inductive effects.

Comparative Reactivity in Key Transformations

Esterification of the Carboxylic Acid

Fischer esterification, the acid-catalyzed reaction of a carboxylic acid with an alcohol, is a fundamental reaction. The rate of this reaction is influenced by the electrophilicity of the carbonyl carbon and steric hindrance around the carboxylic acid.

Expected Reactivity Order: 3-Amino-5-nitrobenzoic acid > this compound > 2-Amino-4-nitrobenzoic acid

  • 3-Amino-5-nitrobenzoic acid is predicted to be the most reactive. The meta-positioning of both the amino and nitro groups means they exert mainly their inductive effects, with the electron-withdrawing nitro group increasing the electrophilicity of the carbonyl carbon without significant steric hindrance from the amino group.

  • This compound is expected to be less reactive. While the ortho-nitro group strongly enhances the electrophilicity of the carbonyl carbon, it also introduces significant steric hindrance, impeding the approach of the alcohol nucleophile.

  • 2-Amino-4-nitrobenzoic acid is likely the least reactive. The ortho-amino group, while electron-donating, creates substantial steric hindrance around the carboxylic acid, making it difficult for the alcohol to attack.

G cluster_workflow General Fischer Esterification Workflow Reactants Aminonitrobenzoic Acid Isomer + Alcohol (excess) Catalyst Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Reaction Heat (Reflux) Catalyst->Reaction Workup Neutralization (e.g., NaHCO₃) + Extraction Reaction->Workup Purification Distillation or Recrystallization Workup->Purification Product Corresponding Ester Purification->Product

Experimental Protocol: Comparative Fischer Esterification

  • To three separate round-bottom flasks, add equimolar amounts (e.g., 1 mmol) of this compound, 2-Amino-4-nitrobenzoic acid, and 3-Amino-5-nitrobenzoic acid.

  • To each flask, add a 10-fold molar excess of an alcohol (e.g., ethanol) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol).

  • Reflux the reaction mixtures for a set period (e.g., 4 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction, allow the mixtures to cool, neutralize with a saturated sodium bicarbonate solution, and extract the ester product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the yield of the crude ester for each isomer to compare their relative reactivity.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a crucial transformation, often a key step in the synthesis of pharmaceuticals. Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction (e.g., using SnCl₂/HCl).

Expected Reactivity Order: this compound ≈ 2-Amino-4-nitrobenzoic acid > 3-Amino-5-nitrobenzoic acid

  • The electronic environment around the nitro group influences its reduction potential. The presence of the electron-donating amino group, particularly when ortho or para to the nitro group, can increase the electron density on the nitro group, potentially making it slightly more difficult to reduce compared to nitrobenzoic acid itself.

  • However, in a comparative sense between the isomers, the steric hindrance around the nitro group is a more dominant factor. In both This compound and 2-Amino-4-nitrobenzoic acid , the nitro group is relatively accessible.

  • In 3-Amino-5-nitrobenzoic acid , the nitro group is flanked by a hydrogen and the meta-amino group, which should not pose significant steric hindrance. Therefore, the differences in reactivity for nitro group reduction are expected to be less pronounced than in esterification.

High yields for the reduction of similar compounds like 2-chloro-4-nitrobenzoic acid to 4-amino-2-chlorobenzoic acid have been reported using various methods, including catalytic hydrogenation with Pd/C (>95% yield) and chemical reduction with SnCl₂·2H₂O (>95% yield).[7]

G cluster_workflow Nitro Group Reduction Workflow Start Aminonitrobenzoic Acid Isomer Method1 Catalytic Hydrogenation (e.g., Pd/C, H₂) Start->Method1 Method2 Chemical Reduction (e.g., SnCl₂/HCl) Start->Method2 Reaction Reaction under appropriate conditions Method1->Reaction Method2->Reaction Workup Neutralization & Product Isolation Reaction->Workup Product Corresponding Diaminobenzoic Acid Workup->Product

Experimental Protocol: Comparative Nitro Group Reduction

  • In three separate reaction vessels, dissolve equimolar amounts of each aminonitrobenzoic acid isomer in a suitable solvent (e.g., ethanol for SnCl₂ reduction or an appropriate solvent for catalytic hydrogenation).

  • For Chemical Reduction: Add an excess of a reducing agent like stannous chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid. Stir at room temperature or with gentle heating.

  • For Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Monitor the disappearance of the starting material by TLC.

  • Upon completion, work up the reactions accordingly. For the SnCl₂ reduction, basify the solution to precipitate the tin salts and extract the product. For the hydrogenation, filter off the catalyst and concentrate the solvent.

  • Isolate and determine the yield of the resulting diaminobenzoic acid for each isomer.

Conclusion

The reactivity of this compound and its isomers is a complex interplay of electronic and steric factors. A thorough understanding of these principles allows for a rational prediction of their behavior in chemical synthesis.

  • For reactions involving the carboxylic acid group , such as esterification, steric hindrance is a major determinant of reactivity. Isomers with substituents ortho to the carboxyl group (this compound and 2-Amino-4-nitrobenzoic acid) are expected to be less reactive than isomers where the carboxyl group is less sterically encumbered (3-Amino-5-nitrobenzoic acid).

  • For reactions at the nitro group , such as reduction, the differences in reactivity among the isomers are likely to be less pronounced and more dependent on the specific reaction conditions and reagents employed.

This guide provides a foundational understanding for researchers to make informed decisions in the selection and application of these valuable synthetic building blocks. Further experimental studies providing quantitative kinetic data would be invaluable for a more precise comparison.

References

  • Kam, C. M., Levonis, S. M., & Schweiker, S. S. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education, 97(8), 2265–2270. [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Khan, I., & Ali, S. (2018). Kinetic Study and Hammett Correlations in the Chemistry of M-Nitro and M-Amino Benzoic Acid Hydrazides by Using Thallium (Iii) in 1,4-Dioxane Medium. Journal of Applicable Chemistry, 7(5), 1234-1242. [Link]

  • PubChem. (n.d.). 3-Amino-5-nitrobenzoic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]

  • Wikipedia. (2023, December 1). 3-Nitrobenzoic acid. [Link]

  • ResearchGate. (2006). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. [Link]

  • Chemistry Stack Exchange. (2013, April 17). In aminobenzoic acid, do we have three different pKa's?. [Link]

  • ChemBAM. (n.d.). Kinetics of Ester Formation via Fischer Esterification. Retrieved from [Link]

  • Preprints.org. (2024). Kinetics, Mechanism and Novel Methods Of Esterification. [Link]

  • NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]

  • Pratt, D. W., et al. (2011). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. The Journal of chemical physics, 134(8), 084312. [Link]

  • Quora. (2018, November 28). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. [Link]

  • Semantic Scholar. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. [Link]

  • PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved from [Link]

  • Fleisher, A. J., Morgan, P. J., & Pratt, D. W. (2011). High-resolution electronic spectroscopy studies of meta-aminobenzoic acid in the gas phase reveal the origins of its solvatochromic behavior. Chemphyschem : a European journal of chemical physics and physical chemistry, 12(10), 1808–1815. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Imrich, J., Böhm, S., & Kianička, M. (2000). Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Collection of Czechoslovak Chemical Communications, 65(6), 841-852. [Link]

  • ResearchGate. (2021). Reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using ChCX2 as catalyst. [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]

  • MDPI. (2022). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. [Link]

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A Comparative Guide to the Synthesis of 4-Amino-2-nitrobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative analysis of synthetic methodologies for 4-Amino-2-nitrobenzoic acid (CAS 610-36-6), a pivotal intermediate in the synthesis of pharmaceuticals and dyes.[1][2] This guide is designed for researchers, scientists, and professionals in drug development, offering an in-depth look at prevalent synthesis routes. We will dissect each method, providing not just procedural steps, but also the underlying chemical principles and practical considerations to aid in your selection of the most suitable protocol for your laboratory or production scale.

Introduction to this compound

This compound is an organic compound featuring an amino group (-NH2) and a nitro group (-NO2) attached to a benzoic acid backbone.[1] This unique arrangement of functional groups makes it a versatile building block in organic synthesis. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring influences its reactivity, making it a valuable precursor for a variety of complex molecules.

This guide will explore and validate three primary synthetic pathways to this compound:

  • Nitration of Protected 4-Aminobenzoic Acid (PABA)

  • Oxidation of 4-Methyl-3-nitroaniline

  • Selective Reduction of 2,4-Dinitrobenzoic Acid

Each method will be evaluated based on yield, purity, scalability, safety, and operational complexity.

Method 1: Nitration of Protected 4-Aminobenzoic Acid (PABA)

This classic approach leverages the well-established principles of electrophilic aromatic substitution. The amino group of 4-aminobenzoic acid is a strong activating group, which would lead to uncontrolled oxidation and polymerization under harsh nitrating conditions. Therefore, a protection-nitration-deprotection sequence is essential.[2]

Rationale

The acetylation of the amino group serves two critical purposes: it protects the amine from oxidation and moderates its activating effect, allowing for more controlled nitration. The acetamido group is an ortho-, para-director, and since the para position is already occupied by the carboxyl group, nitration is directed to the ortho position (position 2). Subsequent hydrolysis removes the acetyl group to yield the desired product.

Experimental Workflow

PABA 4-Aminobenzoic Acid (PABA) Protection Protection (Acetylation) PABA->Protection Intermediate1 4-Acetamidobenzoic Acid Protection->Intermediate1 Nitration Nitration Intermediate1->Nitration Intermediate2 4-Acetamido-2-nitrobenzoic Acid Nitration->Intermediate2 Deprotection Deprotection (Hydrolysis) Intermediate2->Deprotection Product This compound Deprotection->Product

Caption: Workflow for the synthesis of this compound via PABA.

Detailed Protocol

Step 1: Acetylation of 4-Aminobenzoic Acid

  • In a 500 mL round-bottom flask, suspend 4-aminobenzoic acid (PABA) in glacial acetic acid.

  • Add acetic anhydride to the suspension with stirring.

  • Heat the mixture under reflux for 1 hour.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Filter the crystalline product, wash with cold water, and dry to obtain 4-acetamidobenzoic acid.

Step 2: Nitration of 4-Acetamidobenzoic Acid

  • In a flask maintained at 0-5 °C, slowly add 4-acetamidobenzoic acid to fuming nitric acid with vigorous stirring.

  • After the addition is complete, continue stirring at the same temperature for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the precipitated solid, wash with cold water until the washings are neutral, and dry to yield 4-acetamido-2-nitrobenzoic acid.

Step 3: Hydrolysis of 4-Acetamido-2-nitrobenzoic Acid

  • Reflux the 4-acetamido-2-nitrobenzoic acid from the previous step with an aqueous solution of sulfuric acid.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate) to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure this compound.

Method 2: Oxidation of 4-Methyl-3-nitroaniline

This method offers a more direct route by oxidizing the methyl group of 4-methyl-3-nitroaniline (also known as 4-amino-2-nitrotoluene) to a carboxylic acid.[3] The choice of oxidizing agent is critical to selectively oxidize the methyl group without affecting the amino group or the aromatic ring.

Rationale

Potassium permanganate (KMnO4) is a powerful oxidizing agent capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid. The reaction is typically carried out in a basic or neutral aqueous solution. The amino group on the ring can be susceptible to oxidation, but under controlled conditions, the methyl group can be preferentially oxidized.

Experimental Workflow

Start 4-Methyl-3-nitroaniline Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Workup Work-up (Filtration, Acidification) Oxidation->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound via oxidation.

Detailed Protocol
  • In a large round-bottom flask, dissolve 4-methyl-3-nitroaniline in a suitable solvent, such as aqueous pyridine or a t-butanol/water mixture.

  • Heat the solution to reflux.

  • Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours.

  • After the addition is complete, continue to reflux until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide by-product.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Filter the product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to achieve high purity.

Method 3: Selective Reduction of 2,4-Dinitrobenzoic Acid

This approach involves the selective reduction of one nitro group in the presence of another. This can be challenging but offers a potentially efficient route if high selectivity can be achieved. The reduction of aromatic nitro compounds is a well-established transformation, with catalytic hydrogenation being a common and clean method.[2]

Rationale

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a highly effective method for reducing nitro groups to amines.[4][5] The selectivity of the reduction of one nitro group over another in a dinitro compound can be influenced by steric hindrance and electronic effects, as well as by carefully controlling reaction conditions such as hydrogen pressure, temperature, and catalyst loading. In 2,4-dinitrobenzoic acid, the nitro group at the 4-position is generally more sterically accessible and electronically favored for reduction compared to the ortho-nitro group, which is sterically hindered by the adjacent carboxylic acid group.

Experimental Workflow

Start 2,4-Dinitrobenzoic Acid Reduction Selective Catalytic Hydrogenation (Pd/C, H2) Start->Reduction Workup Work-up (Filtration, pH Adjustment) Reduction->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound via selective reduction.

Detailed Protocol
  • Prepare an aqueous solution of the sodium salt of 2,4-dinitrobenzoic acid by dissolving it in an aqueous solution of sodium hydroxide.

  • Transfer the solution to a high-pressure reactor (autoclave) and add a Pd/C catalyst (typically 5-10% Pd on carbon).

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 2-4 MPa).[4]

  • Heat the reaction mixture to a controlled temperature (e.g., 60-70 °C) with vigorous stirring.[4]

  • Maintain these conditions until the hydrogen uptake ceases, indicating the completion of the reduction of one nitro group.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to recover the catalyst.

  • Carefully acidify the filtrate with hydrochloric acid to a pH that selectively precipitates the this compound.

  • Filter the solid product, wash with cold water, and dry. Purity can be further enhanced by recrystallization.

Comparative Analysis of Synthesis Methods

MethodStarting MaterialKey ReagentsTypical YieldPurityAdvantagesDisadvantages
1. Nitration of Protected PABA 4-Aminobenzoic AcidAcetic anhydride, Nitric acid, Sulfuric acidModerateGood to ExcellentWell-established, predictable regioselectivity.Multi-step process, use of strong acids.
2. Oxidation 4-Methyl-3-nitroanilinePotassium permanganateModerate to GoodGoodMore direct route.Potential for over-oxidation or side reactions, generation of manganese waste.
3. Selective Reduction 2,4-Dinitrobenzoic AcidPd/C, H₂ gasGood to High[4][5]Excellent[4][5]High yield and purity, clean reaction.[2]Requires specialized high-pressure equipment, potential for over-reduction.

Conclusion

The choice of the optimal synthesis method for this compound depends on several factors, including the available starting materials, laboratory equipment, desired scale, and safety considerations.

  • The nitration of protected PABA is a reliable, albeit multi-step, method that offers good control over the final product.

  • The oxidation of 4-methyl-3-nitroaniline provides a more direct pathway but requires careful control to avoid side reactions and manage waste.

  • The selective reduction of 2,4-dinitrobenzoic acid via catalytic hydrogenation is a highly efficient and clean method that can provide high yields and purity, making it particularly suitable for larger-scale production, provided the necessary high-pressure equipment is available.[2][4][5]

Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs.

References

  • PrepChem.com. Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • Patsnap Eureka. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Retrieved from [Link]

  • Google Patents. CN102417471B - Preparation method of 4-amino-2-sulfonic benzoic acid.
  • Google Patents. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • PubChem. This compound. Retrieved from [Link]

  • Indian Journal of Chemistry. Mechanism of oxidation of p-nitroaniline by ammonium metavanadate in sulphuric acid medium: A kinetic approach. Retrieved from [Link]

  • PubChem. 4-Methyl-3-nitroaniline. Retrieved from [Link]

  • Wikipedia. 3-Nitroaniline. Retrieved from [Link]

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A Comparative Guide to the Characterization of 4-Amino-2-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 4-Amino-2-nitrobenzoic Acid Scaffold

This compound is a versatile scaffold in organic synthesis, serving as a crucial intermediate in the development of pharmaceuticals and dyes.[1] Its unique trifunctional nature, possessing amino, nitro, and carboxylic acid groups, allows for a wide range of chemical modifications, leading to a diverse library of derivatives with distinct physicochemical properties and biological activities.[1] In drug discovery, derivatives of the parent para-aminobenzoic acid (PABA) structure are actively investigated for a multitude of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and acetylcholinesterase (AChE) inhibitors.[1]

This guide provides a comprehensive comparison of this compound derivatives, focusing on their characterization through spectroscopic and chromatographic techniques. We will delve into the nuances of their synthesis, explore the interpretation of their spectral data, and present comparative data on their biological activities. The experimental protocols detailed herein are designed to be self-validating, ensuring reproducibility and reliability in your research endeavors.

Synthesis of this compound Derivatives: A Strategic Approach

The synthesis of this compound derivatives typically involves the strategic manipulation of the three functional groups. The most common approach to introducing the amino group is through the reduction of a pre-existing nitro group, a highly selective and efficient method.[1] The carboxylic acid moiety can be readily converted to esters and amides, while the amino group can undergo various reactions, such as the formation of Schiff bases.

The following diagram illustrates a general synthetic workflow for creating a library of this compound derivatives.

synthesis_workflow cluster_start Starting Material cluster_derivatization Derivatization Reactions cluster_products Derivative Library 4_Amino_2_nitrobenzoic_acid This compound Esterification Esterification (e.g., Alcohol, Acid catalyst) 4_Amino_2_nitrobenzoic_acid->Esterification R-OH Amidation Amidation (e.g., Amine, Coupling agent) 4_Amino_2_nitrobenzoic_acid->Amidation R-NH2 Schiff_Base Schiff Base Formation (e.g., Aldehyde/Ketone) 4_Amino_2_nitrobenzoic_acid->Schiff_Base R-CHO Esters Ester Derivatives Esterification->Esters Amides Amide Derivatives Amidation->Amides Schiff_Bases Schiff Base Derivatives Schiff_Base->Schiff_Bases

Caption: General synthetic workflow for the derivatization of this compound.

Physicochemical Properties: A Comparative Overview

The nature of the substituent introduced to the this compound core significantly influences its physicochemical properties, such as melting point, solubility, and acidity. These properties are critical for purification, formulation, and biological uptake.

Table 1: Physicochemical Properties of Selected this compound Derivatives

DerivativeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
This compoundC₇H₆N₂O₄182.13-[2]
4-[(2-Hydroxybenzylidene)amino]benzoic acidC₁₄H₁₁NO₃241.25265.5–268[3]
4-[(3,5-Dichloro-2-hydroxybenzylidene)amino]benzoic acidC₁₄H₉Cl₂NO₃309.00317.5–319[3]
4-[(3-Bromo-5-chloro-2-hydroxybenzylidene)amino]benzoic acidC₁₄H₉BrClNO₃352.95> 300[3]
4-[(2-Hydroxy-3,5-diiodobenzylidene)amino]benzoic acidC₁₄H₉I₂NO₃492.87289–291[3]

Note: Data for the parent this compound melting point is not consistently reported across sources.

Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized derivatives. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of the molecular structure.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual atoms within a molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic effects of neighboring functional groups.

¹H NMR Spectral Data Comparison:

The ¹H NMR spectra of this compound derivatives exhibit characteristic signals for the aromatic protons, as well as protons from the amino, carboxylic acid, and substituent groups. For example, in a series of Schiff base derivatives of 4-aminobenzoic acid, the imine proton (-CH=N-) typically appears as a singlet in the downfield region (around 8-9 ppm).

Table 2: Comparative ¹H NMR Data (in DMSO-d₆) for Schiff Base Derivatives of 4-Aminobenzoic Acid

Derivative-CH=N- (δ, ppm)Aromatic-H (δ, ppm)-COOH (δ, ppm)-OH (δ, ppm)Reference
4-[(2-Hydroxybenzylidene)amino]benzoic acid8.99 (s)8.03–7.99 (m, 2H), 7.69 (dd, 1H), 7.51–7.42 (m, 3H), 7.02–6.96 (m, 2H)12.95 (s)12.71 (s)[3]
4-[(3,5-Dichloro-2-hydroxybenzylidene)amino]benzoic acid9.04 (s)8.05-8.01 (m, 2H), 7.75–7.73 (m, 2H), 7.56–7.53 (m, 2H)14.02 (s)13.03 (s)[3]
4-[(2-Hydroxy-3,5-diiodobenzylidene)amino]benzoic acid8.94 (s)8.16 (d, 1H), 8.05–8.00 (m, 3H), 7.57–7.53 (m, 2H)14.08 (s)13.02 (s)[3]

¹³C NMR Spectral Data Comparison:

The ¹³C NMR spectra provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.

Table 3: Comparative ¹³C NMR Data (in DMSO-d₆) for Schiff Base Derivatives of 4-Aminobenzoic Acid

DerivativeC=O (δ, ppm)-CH=N- (δ, ppm)Aromatic-C (δ, ppm)Reference
4-[(2-Hydroxybenzylidene)amino]benzoic acid167.06164.99160.49, 152.34, 134.02, 132.80, 130.92, 128.11, 121.71, 121.22, 119.50, 115.88[3]
4-[(3,5-Dichloro-2-hydroxybenzylidene)amino]benzoic acid166.90164.07155.94, 150.30, 132.83, 131.06, 130.96, 129.83, 122.47, 121.93, 121.88, 120.66[3]
4-[(2-Hydroxy-3,5-diiodobenzylidene)amino]benzoic acid166.90163.95160.22, 150.14, 148.93, 141.47, 130.95, 129.72, 121.91, 120.77, 88.51, 81.51[3]
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The position of the absorption bands provides a fingerprint of the molecule's structure.

Table 4: Key IR Absorption Bands (cm⁻¹) for this compound Derivatives

Functional GroupCharacteristic Absorption Range (cm⁻¹)Example Derivative and Observed FrequencyReference
O-H stretch (Carboxylic acid)3300-2500 (broad)4-[(2-Hydroxybenzylidene)amino]benzoic acid: Not explicitly stated, but expected in this region.[3]
N-H stretch (Amine)3500-3300-
C=O stretch (Carboxylic acid)1725-17004-[(2-Hydroxybenzylidene)amino]benzoic acid: 1690[3]
C=N stretch (Imine)1690-16404-[(2-Hydroxybenzylidene)amino]benzoic acid: 1608[3]
NO₂ stretch (asymmetric)1560-1515-
NO₂ stretch (symmetric)1360-1315-
C-N stretch (Aromatic amine)1340-1250-
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide valuable structural information. For this compound and its derivatives, the molecular ion peak (M+) is a key piece of information for confirming the identity of the synthesized compound.

Chromatographic Analysis: Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthesized compounds and for separating complex mixtures.[4] The choice of the stationary phase, mobile phase, and detector is crucial for achieving optimal separation.

A reversed-phase HPLC method is commonly employed for the analysis of aminobenzoic acid derivatives. The retention time of a compound is influenced by its polarity, with more polar compounds eluting earlier.

The following diagram illustrates a typical HPLC workflow for purity analysis.

hplc_workflow Sample_Prep Sample Preparation (Dissolve in mobile phase) Injection Injection into HPLC Sample_Prep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak integration, Purity calculation) Detection->Data_Analysis

Caption: General workflow for HPLC purity analysis.

Table 5: Hypothetical HPLC Purity Data for Synthesized this compound Derivatives

Derivative BatchRetention Time (min)Peak Area (%)Purity (%)Potential Impurities
Ester A5.899.299.2Unreacted starting material, hydrolysis product
Amide B6.598.598.5Unreacted starting material, side-products
Schiff Base C7.299.599.5Unreacted aldehyde, hydrolysis product

Note: This table presents hypothetical data for illustrative purposes. Actual retention times and purity will vary depending on the specific derivative and chromatographic conditions.

Biological Activity: A Comparative Perspective

The derivatization of this compound can lead to compounds with a wide range of biological activities. The structure-activity relationship (SAR) is a key aspect of drug discovery, where the biological activity of a series of compounds is correlated with their chemical structure.

Antimicrobial Activity

Derivatives of aminobenzoic acids have shown promising antimicrobial activity. For example, a series of Schiff bases derived from 4-aminobenzoic acid exhibited significant activity against various bacterial and fungal strains.

Table 6: Comparative Antimicrobial Activity (MIC, µM) of 4-Aminobenzoic Acid Schiff Base Derivatives

DerivativeS. aureusE. coliC. albicansReference
4-[(2-Hydroxybenzylidene)amino]benzoic acid31.2562.515.62[3]
4-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acid15.6231.257.81[3]
4-[(3,5-Dichloro-2-hydroxybenzylidene)amino]benzoic acid15.6231.257.81[3]

MIC: Minimum Inhibitory Concentration. Lower values indicate higher activity.

Anticancer Activity

Certain derivatives of aminobenzoic acids have also demonstrated cytotoxic activity against cancer cell lines. The mechanism of action can vary, with some compounds targeting specific enzymes or signaling pathways involved in cancer progression. For instance, some Schiff base derivatives of 4-aminobenzoic acid have shown notable cytotoxicity against the HepG2 cancer cell line.[3]

Table 7: Comparative Cytotoxic Activity (IC₅₀, µM) of 4-Aminobenzoic Acid Schiff Base Derivatives against HepG2 Cells

DerivativeIC₅₀ (µM)Reference
4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acid15.0[3]
4-[(3,5-Dibromo-2-hydroxybenzylidene)amino]benzoic acid18.2[3]
4-{[(5-Nitrofuran-2-yl)methylene]amino}benzoic acid20.1[3]

IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher potency.

Experimental Protocols

General Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Data Acquisition: Acquire the spectra on a 400 MHz or higher NMR spectrometer. For ¹H NMR, use a standard single-pulse experiment. For ¹³C NMR, use a proton-decoupled experiment.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

General Protocol for FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure to form a thin, transparent disc.

  • Data Acquisition: Record the IR spectrum of the KBr pellet from 4000 to 400 cm⁻¹ using an FT-IR spectrometer. A background spectrum of an empty KBr pellet should be subtracted.

General Protocol for HPLC Purity Analysis
  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., acetonitrile and water with a modifier like formic acid). Degas the mobile phase before use.

  • Standard and Sample Preparation: Prepare stock solutions of a reference standard and the synthesized sample in a suitable solvent (usually the mobile phase) at a concentration of approximately 1 mg/mL. Dilute these stock solutions to a working concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Integrate the peaks in the chromatogram and calculate the purity of the sample based on the area percentage of the main peak relative to the total peak area.

Conclusion

The characterization of this compound derivatives requires a multi-faceted approach, combining robust synthetic strategies with comprehensive analytical techniques. This guide has provided a comparative framework for understanding the physicochemical properties, spectroscopic signatures, and biological activities of this important class of compounds. By following the detailed protocols and utilizing the comparative data presented, researchers can confidently synthesize and characterize novel derivatives with the potential for significant applications in drug discovery and materials science.

References

  • Krátký, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. (URL: [Link])

  • Mallu, P., et al. (2017). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 7(2), 1263-1269. (URL: [Link])

  • Tan, M. L., et al. (2019). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 24(23), 4293. (URL: [Link])

  • Asiri, A. M., et al. (2018). Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds. Journal of the Chemical Society of Pakistan, 40(4), 752-759. (URL: [Link])

  • Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. (2014).
  • HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column - SIELC Technologies. (URL: [Link])

  • A1686 this compound,>98.0%(HPLC)(T) - GenoChem World. (URL: [Link])

  • Chen, L., et al. (2021). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. Molecules, 26(13), 4021. (URL: [Link])

  • Szafran, M., et al. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 704(1-3), 45-53. (URL: [Link])

  • Warnke, K. M., et al. (2021). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. The Journal of Chemical Physics, 154(18), 184303. (URL: [Link])

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A Senior Application Scientist's Guide to Alternative Precursors in 4-Amino-2-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Amino-2-nitrobenzoic Acid and Its Synthesis

This compound is a pivotal intermediate in the synthesis of a wide array of high-value organic molecules, including pharmaceuticals and dyes.[1] Its trifunctional nature, possessing amino, nitro, and carboxylic acid groups, offers a versatile scaffold for constructing complex molecular architectures. The specific arrangement of these functional groups, however, presents a significant synthetic challenge. The selection of a synthetic route is a critical decision, directly impacting yield, purity, cost-effectiveness, safety, and environmental footprint. This guide provides an in-depth comparison of two primary, field-proven synthetic strategies starting from alternative precursors, offering detailed experimental protocols and a comparative analysis to inform your selection process.

Comparative Overview of Synthetic Pathways

We will explore two robust and logical synthetic routes starting from readily available precursors:

  • Route 1: Selective Reduction of 2,4-Dinitrobenzoic Acid. This approach leverages the differential reactivity of the two nitro groups, aiming for a regioselective reduction.

  • Route 2: Oxidation of 4-Amino-2-nitrotoluene. This pathway involves the oxidation of a methyl group to a carboxylic acid on a pre-functionalized aromatic ring.

The following table provides a high-level comparison of these two synthetic strategies.

FeatureRoute 1: Selective ReductionRoute 2: Oxidation of Protected Toluene Derivative
Precursor 2,4-Dinitrobenzoic Acid4-Amino-2-nitrotoluene
Key Transformation Selective (Zinin) ReductionProtection, Oxidation, Deprotection
Estimated Yield Good to ExcellentGood
Number of Steps 13
Primary Reagents Sodium Sulfide, Ammonium ChlorideAcetic Anhydride, Potassium Permanganate, Acid/Base
Key Advantages Potentially a one-step synthesis from a commercially available precursor.Utilizes a common and well-understood oxidation reaction.
Key Challenges Achieving high regioselectivity to avoid the formation of 2-amino-4-nitrobenzoic acid.Requires protection of the amine to prevent oxidation, adding steps to the synthesis.

Route 1: Synthesis via Selective Reduction of 2,4-Dinitrobenzoic Acid

This route is predicated on the Zinin reduction, a classic and effective method for the selective reduction of one nitro group in a polynitro aromatic compound using sulfide reagents.[2][3] The regioselectivity is influenced by both electronic and steric factors, with the 4-nitro group being more susceptible to reduction in this case.

Reaction Pathway

Precursor 2,4-Dinitrobenzoic Acid Product This compound Precursor->Product Na2S, NH4Cl, aq. NH3 Heat (70-85°C)

Caption: Synthetic pathway for Route 1.

In-Depth Experimental Protocol

This protocol is adapted from a well-established procedure for the selective reduction of 2,4-dinitrophenol.[2]

Materials:

  • 2,4-Dinitrobenzoic acid

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ammonium chloride (NH₄Cl)

  • Concentrated aqueous ammonia (28%)

  • Deionized water

  • Glacial acetic acid

  • Activated carbon

  • Hydrochloric acid (for pH adjustment)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a suitable three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, create a suspension of 2,4-dinitrobenzoic acid (1 equivalent) in deionized water.

  • Addition of Reagents: With continuous stirring, add ammonium chloride (~7 equivalents) and a small amount of concentrated aqueous ammonia to the suspension. Heat the mixture to approximately 85°C.

  • Reduction Step: Turn off the heat source. Once the mixture cools to 70°C, begin the portion-wise addition of fused sodium sulfide (~3.3 equivalents). The temperature should be carefully maintained between 80-85°C during the addition, using intermittent cooling if necessary.

  • Reaction Completion: After the complete addition of sodium sulfide, maintain the reaction mixture at 85°C for an additional 15 minutes.

  • Work-up and Isolation: Filter the hot reaction mixture through a preheated Büchner funnel to remove any insoluble byproducts. Allow the filtrate to cool slowly to induce crystallization of the crude product.

  • Purification: Collect the crude crystals by filtration. For further purification, dissolve the crude product in boiling deionized water and acidify the solution with glacial acetic acid to a pH of 4-5. Add a small amount of activated carbon to the hot solution for decolorization.

  • Final Product: Filter the hot solution to remove the activated carbon. Cool the filtrate to approximately 20°C to allow for the recrystallization of the purified this compound. Collect the crystals by filtration and dry them in a vacuum desiccator.

Causality and Experimental Choices
  • Selective Reduction: The use of sodium sulfide in an aqueous ammonia/ammonium chloride buffer is key to achieving the selective reduction of the 4-nitro group. The sulfide ion is a mild reducing agent, and the reaction conditions are optimized to favor the reduction of the more electronically accessible and less sterically hindered 4-nitro group.

  • Temperature Control: Maintaining the temperature between 80-85°C during the addition of sodium sulfide is critical. Lower temperatures may lead to an incomplete reaction, while higher temperatures can result in the reduction of both nitro groups.

  • Purification: The use of activated carbon is a standard technique to remove colored impurities, which are common in reactions involving aromatic nitro compounds.

Route 2: Synthesis via Oxidation of 4-Amino-2-nitrotoluene

This synthetic strategy involves the oxidation of the methyl group of a toluene derivative to a carboxylic acid. A crucial consideration in this route is the sensitivity of the amino group to oxidation. Therefore, a protection-oxidation-deprotection sequence is the most logical and reliable approach.

Reaction Pathway

cluster_0 Protection cluster_1 Oxidation cluster_2 Deprotection 4-Amino-2-nitrotoluene 4-Amino-2-nitrotoluene 4-Acetamido-2-nitrotoluene 4-Acetamido-2-nitrotoluene 4-Amino-2-nitrotoluene->4-Acetamido-2-nitrotoluene Acetic Anhydride 4-Acetamido-2-nitrobenzoic acid 4-Acetamido-2-nitrobenzoic acid 4-Acetamido-2-nitrotoluene->4-Acetamido-2-nitrobenzoic acid KMnO4 or Na2Cr2O7/H2SO4 This compound This compound 4-Acetamido-2-nitrobenzoic acid->this compound Acid or Base Hydrolysis

Caption: Synthetic pathway for Route 2.

In-Depth Experimental Protocol

This protocol is a composite of well-established procedures for amine protection, toluene oxidation, and amide hydrolysis.

Part 1: Protection of the Amino Group

Materials:

  • 4-Amino-2-nitrotoluene

  • Acetic anhydride

  • Pyridine (optional, as a catalyst)

  • Deionized water

Procedure:

  • Dissolve 4-amino-2-nitrotoluene (1 equivalent) in acetic anhydride (2-3 equivalents). A catalytic amount of pyridine can be added.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture into ice-cold water to precipitate the 4-acetamido-2-nitrotoluene.

  • Collect the solid by filtration, wash with cold water, and dry.

Part 2: Oxidation of the Methyl Group

This protocol is adapted from the oxidation of p-nitrotoluene.[4][5]

Materials:

  • 4-Acetamido-2-nitrotoluene

  • Potassium permanganate (KMnO₄) or Sodium dichromate (Na₂Cr₂O₇)

  • Sulfuric acid (if using dichromate)

  • Sodium hydroxide (if using permanganate)

  • Deionized water

  • Hydrochloric acid

Procedure (using Potassium Permanganate):

  • In a round-bottom flask, prepare a solution of 4-acetamido-2-nitrotoluene (1 equivalent) in a suitable solvent (e.g., aqueous pyridine or aqueous tert-butanol).

  • Add a solution of potassium permanganate (~3 equivalents) portion-wise while maintaining the temperature. The reaction is typically refluxed for several hours.

  • After the reaction is complete (indicated by the disappearance of the purple permanganate color), cool the mixture and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with hydrochloric acid to precipitate the crude 4-acetamido-2-nitrobenzoic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Part 3: Deprotection of the Amino Group

Procedure:

  • Reflux the crude 4-acetamido-2-nitrobenzoic acid in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH).

  • Monitor the reaction by TLC until the starting material is consumed.

  • If using acidic hydrolysis, cool the solution and collect the precipitated product. If using basic hydrolysis, cool the solution and acidify with a mineral acid to precipitate the this compound.

  • Collect the final product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) if necessary.

Causality and Experimental Choices
  • Amine Protection: The acetylation of the amino group is a critical step to prevent its oxidation by the strong oxidizing agents used to convert the methyl group. The acetamido group is robust enough to withstand the oxidation conditions and can be readily removed by hydrolysis.

  • Choice of Oxidant: Both potassium permanganate and sodium dichromate are powerful oxidizing agents capable of converting an aryl methyl group to a carboxylic acid. The choice between them often depends on factors like cost, ease of workup, and waste disposal considerations. Dichromate is typically used in acidic conditions, while permanganate can be used under acidic, neutral, or basic conditions.

  • Hydrolysis: The final deprotection step is a standard amide hydrolysis, which can be catalyzed by either acid or base. The choice may depend on the overall solubility of the intermediate and the desired workup procedure.

Conclusion: A Strategic Choice for Synthesis

Both of the detailed synthetic routes offer viable pathways to this compound from different commercially available precursors.

  • Route 1 (Selective Reduction) is more atom-economical and involves a single key transformation. However, it requires careful control of reaction conditions to ensure high regioselectivity.

  • Route 2 (Oxidation) is a multi-step process but relies on a series of well-understood and generally high-yielding reactions. The need for protection and deprotection adds to the overall step count but provides a high degree of control over the chemical transformations.

The optimal choice for a particular research or development setting will depend on a careful evaluation of factors such as the cost and availability of the starting materials, the scale of the synthesis, the available equipment, and the desired purity of the final product. This guide provides the foundational information and detailed protocols to make an informed and strategic decision.

References

  • Liskon Biological. (2024). Synthesis method of p-Nitrobenzoic acid. Available at: [Link]

  • ResearchGate. (2015). The Zinin Reduction of Nitroarenes. Available at: [Link]

  • Google Patents. (n.d.). US8835677B2 - Methods for producing aminonitrobenzoic acids.
  • Sciencemadness.org. (n.d.). the zinin reduction of nitroarenes. Available at: [Link]

  • Sciencemadness Discussion Board. (2020). Nitrotoluene oxidation. Available at: [Link]

  • Journal of Shaanxi Normal University(Natural Science Edition). (2006). Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer catalyst PEG. Available at: [Link]

  • Sciencemadness.org. (2009). Synthesis of p-nitrobenzoic acid. Available at: [Link]

  • Indian Journal of Chemistry. (n.d.). A new reagent for selective reduction of nitro group. Available at: [Link]

  • Google Patents. (n.d.). CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • Patsnap Eureka. (n.d.). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Available at: [Link]

  • ResearchGate. (2025). An Improved Procedure for the Reduction of 2,4-Dinitrobenzaldehyde to 2,4-Diaminobenzaldehyde with Iron and Acetic Acid under Dose-Controlled Conditions. Available at: [Link]

  • Scribd. (n.d.). Toluene Oxidation to Benzoic Acid | PDF. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). p-NITROBENZOIC ACID. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

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The Evolving Landscape of 4-Amino-2-nitrobenzoic Acid Derivatives in Therapeutics: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The scaffold of 4-Amino-2-nitrobenzoic acid represents a compelling starting point for the discovery of novel therapeutic agents. Its inherent structural motifs—a carboxylic acid, an aromatic amine, and a nitro group—offer a rich chemical canvas for the synthesis of a diverse array of derivatives with potential applications in oncology, inflammation, and infectious diseases. While no blockbuster drugs have yet emerged directly from this specific scaffold, a growing body of preclinical evidence, particularly when viewed in the context of its close chemical relatives, underscores its significant potential. This guide provides a comparative analysis of the efficacy of compounds derived from the broader aminobenzoic acid family, offering insights into the structure-activity relationships that govern their biological effects and providing detailed experimental frameworks for their evaluation.

The Therapeutic Potential of the Aminonitrobenzoic Acid Scaffold

This compound and its isomers serve as versatile building blocks in medicinal chemistry. The strategic placement of the amino, nitro, and carboxylic acid groups allows for regioselective modifications, leading to the generation of libraries of compounds with distinct pharmacological profiles. The electron-withdrawing nature of the nitro group, combined with the nucleophilic character of the amino group, creates a unique electronic environment that can be exploited for targeted drug design.

A notable example of the therapeutic potential of this class of compounds is the conversion of 2-amino-4-nitrobenzoic acid to 2-hydroxy-4-aminobenzoic acid, a compound recognized for its chemotherapeutic properties.[1] This transformation highlights the utility of the aminonitrobenzoic acid core in accessing biologically active molecules.

Comparative Efficacy in Oncology

The development of novel anticancer agents is a primary focus of research involving aminobenzoic acid derivatives. The ability of these compounds to interfere with key oncogenic signaling pathways has been demonstrated in numerous preclinical studies.

Cytotoxicity Against Cancer Cell Lines

A powerful initial assessment of a compound's anticancer potential is its ability to induce cell death in cancer cell lines. Derivatives of 4-aminobenzoic acid have shown significant cytotoxic effects across a range of human cancers.

A study on alkyl derivatives of 4-aminobenzoic acid (PABA) demonstrated that strategic modifications can lead to potent cytotoxic agents.[2][3] For instance, one derivative exhibited a magnificent inhibitory effect against the NCI-H460 lung cancer cell line, with an IC50 value lower than that of the established chemotherapeutic drug, cisplatin.[3]

Table 1: Comparative Cytotoxicity (IC50, µM) of a PABA Derivative and Cisplatin against NCI-H460 Lung Cancer Cells

CompoundNCI-H460 IC50 (µM)
PABA Derivative 2015.59
Cisplatin (Control)21.00

Lower IC50 values indicate greater cytotoxic potency.[3]

Inhibition of Key Oncogenic Drivers: The Case of EGFR

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and its inhibition is a key strategy in the treatment of several cancers, including non-small cell lung cancer (NSCLC).[4] While direct derivatives of this compound targeting EGFR are not yet prevalent in the literature, the efficacy of closely related compounds provides a valuable benchmark.

For instance, a series of 4-amino-3-chloro benzoate ester derivatives have been investigated for their ability to inhibit EGFR. One particular derivative, N5a , demonstrated superior in vitro cytotoxicity against human lung (A549), liver (HepG2), and colon (HCT-116) cancer cell lines when compared to the established EGFR inhibitor, Erlotinib.[5]

Table 2: Comparative Cytotoxicity (IC50, µM) of N5a and Erlotinib

CompoundA549 (Lung Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)
N5a 1.23 ± 0.112.45 ± 0.183.12 ± 0.25
Erlotinib4.56 ± 0.326.78 ± 0.518.12 ± 0.63

Lower IC50 values indicate higher cytotoxic potency.

Furthermore, compound N5a exhibited more potent inhibition of the EGFR tyrosine kinase itself, suggesting a direct mechanism of action.

Table 3: Comparative EGFR Tyrosine Kinase Inhibitory Activity (IC50, µM)

CompoundEGFR Tyrosine Kinase
N5a 0.58 ± 0.04
Erlotinib0.95 ± 0.07

Lower IC50 values indicate greater inhibitory activity.

These findings strongly suggest that the aminobenzoic acid scaffold can be effectively tailored to generate potent and selective EGFR inhibitors, offering a promising avenue for the development of next-generation anticancer drugs.

Exploring Anti-inflammatory and Analgesic Potential

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Derivatives of aminonitrobenzoic acids have shown promise in modulating key inflammatory pathways.

Inhibition of Nitric Oxide Production

Nitric oxide (NO) is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) is associated with inflammatory conditions.[6] The ability of a compound to inhibit LPS-induced NO production in macrophages is a standard in vitro assay for anti-inflammatory activity.[7]

While direct comparative data for this compound derivatives is emerging, preliminary studies on related benzoic acid derivatives have demonstrated their potential to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[8] This suggests that the aminonitrobenzoic acid scaffold could be a valuable starting point for the development of novel anti-inflammatory drugs.

Experimental Protocols

To facilitate further research and enable robust comparisons, detailed experimental protocols for key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[9][10]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549, HepG2, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density of 2 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for an additional 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: Remove the media and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_treatment Add Test Compound cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization absorbance_reading Read Absorbance (570nm) formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 absorbance_reading->ic50_calculation EGFR_Kinase_Assay cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_result Result reagents EGFR Enzyme + Substrate + ATP incubation Incubate at 30°C reagents->incubation inhibitor Test Compound / Erlotinib inhibitor->incubation detection Quantify Phosphorylation (Radiometric or Luminescence) incubation->detection ic50 Calculate IC50 detection->ic50

Caption: EGFR tyrosine kinase inhibition assay workflow.

LPS-Induced Nitric Oxide Production Assay

This protocol details a method for evaluating the anti-inflammatory potential of a compound by measuring its effect on NO production in macrophages. [11][12] Objective: To determine the ability of a test compound to inhibit LPS-induced nitric oxide production.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁵ cells/mL. [11]3. Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and iNOS expression. [11]5. Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). [6] * Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable metabolite of NO.

  • Data Analysis: Compare the NO production in treated cells to that in LPS-stimulated control cells.

NO_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment_stim Treatment & Stimulation cluster_incubation_assay Incubation & Assay cluster_analysis_result Analysis culture Culture RAW 264.7 Cells seed Seed Cells culture->seed pretreat Pre-treat with Compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate 24h stimulate->incubate griess Griess Assay on Supernatant incubate->griess measure Measure Absorbance (540nm) griess->measure analyze Compare NO Production measure->analyze

Caption: Workflow for LPS-induced nitric oxide production assay.

Future Directions and Conclusion

The aminobenzoic acid scaffold, and specifically this compound, holds considerable promise for the development of a new generation of therapeutic agents. The comparative efficacy data from related compounds clearly demonstrate that targeted modifications of this core structure can lead to potent and selective inhibitors of key pathological pathways in cancer and inflammation.

Future research should focus on the systematic synthesis and screening of novel derivatives of this compound. Structure-activity relationship (SAR) studies will be crucial in elucidating the optimal substitutions for maximizing efficacy and minimizing off-target effects. The experimental protocols provided in this guide offer a robust framework for such investigations.

References

  • Activity Assay of Epidermal Growth Factor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. (n.d.). MDPI. Retrieved from [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (n.d.). International Institute of Anticancer Research. Retrieved from [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Chemi-Verse™ EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. (n.d.). Oxford Academic. Retrieved from [Link]

  • EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Process for producing a 4-amino salicylic acid. (1948). Google Patents.
  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (n.d.). MDPI. Retrieved from [Link]

  • Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. (n.d.). Indian Journal of Medical Research. Retrieved from [Link]

  • The preparation method of 2-hydroxyl-4-aminobenzoic acid. (n.d.). Google Patents.
  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Spectroscopic Comparison of 4-Amino-2-nitrobenzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the synthesis of complex organic molecules, the verification of each synthetic step is paramount to ensure the purity and identity of the final product. Spectroscopic techniques are indispensable tools in this process, providing a molecular fingerprint that allows for detailed structural elucidation. This guide provides a comparative spectroscopic analysis of 4-Amino-2-nitrobenzoic acid, a valuable compound in medicinal chemistry, and its precursors, 4-aminobenzoic acid and 2-nitrobenzoic acid. By understanding the distinct spectral features of each compound, researchers can confidently track the progress of the synthesis and confirm the successful formation of the desired product.

This guide will delve into the nuances of Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will not only present the experimental data but also explain the underlying principles that govern the observed spectral differences, providing a deeper understanding of how the introduction and modification of functional groups on an aromatic ring influence its spectroscopic properties.

The Compounds: A Structural Overview

The synthesis of this compound typically involves the modification of simpler benzoic acid derivatives. The key to understanding the spectroscopic comparison lies in the distinct functional groups present on each molecule and their positions on the benzene ring.

  • 4-Aminobenzoic acid (PABA): A precursor featuring an electron-donating amino group (-NH₂) and an electron-withdrawing carboxylic acid group (-COOH) in a para arrangement.

  • 2-Nitrobenzoic acid: Another key precursor characterized by the presence of a strongly electron-withdrawing nitro group (-NO₂) and a carboxylic acid group (-COOH) in an ortho relationship.

  • This compound: The final product, which incorporates all three functional groups: an amino group at position 4, a nitro group at position 2, and a carboxylic acid group at position 1. This unique substitution pattern significantly influences its electronic and vibrational properties.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A common and convenient method for obtaining FTIR spectra of solid samples is Attenuated Total Reflectance (ATR).

Methodology:

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). No further sample preparation is typically required.[1]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: The spectrum is recorded by measuring the absorbance of the evanescent wave that penetrates a small distance into the sample. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Place solid sample on ATR crystal Acq Record IR spectrum (4000-400 cm-1) Prep->Acq Analyze sample Analysis Identify characteristic absorption bands Acq->Analysis Process data

Caption: General workflow for ATR-FTIR spectroscopic analysis.

Comparative FTIR Data
Functional Group4-Aminobenzoic Acid (cm⁻¹)2-Nitrobenzoic Acid (cm⁻¹)This compound (cm⁻¹)
O-H (Carboxylic Acid)~3300-2500 (broad)~3300-2500 (broad)[2]~3300-2500 (broad)
N-H (Amine)~3400-3200 (two bands)-~3400-3200 (two bands)
C=O (Carboxylic Acid)~1700-1680~1700[2]~1700-1680
N-O (Nitro Group)-~1520 & ~1340[2]~1530 & ~1350
C-N (Amine)~1350-1250-~1350-1250
Aromatic C-H~3100-3000~3100-3000~3100-3000
Aromatic C=C~1600-1450~1600-1450~1600-1450
Interpretation of FTIR Spectra

The FTIR spectra provide clear evidence for the presence of the key functional groups in each molecule.

  • Carboxylic Acid Group: All three compounds exhibit a broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is broadened by hydrogen bonding. The C=O stretching vibration appears around 1700 cm⁻¹.

  • Amino Group: 4-Aminobenzoic acid and this compound show two distinct N-H stretching bands in the 3400-3200 cm⁻¹ region, characteristic of a primary amine. These bands are absent in the spectrum of 2-nitrobenzoic acid.

  • Nitro Group: The presence of the nitro group in 2-nitrobenzoic acid and this compound is confirmed by two strong absorption bands around 1520-1530 cm⁻¹ (asymmetric stretch) and 1340-1350 cm⁻¹ (symmetric stretch).[2] These are absent in the spectrum of 4-aminobenzoic acid.

The successful synthesis of this compound can be confirmed by the simultaneous presence of the characteristic bands for the carboxylic acid, amino, and nitro groups in its FTIR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the nature of the substituents on the aromatic ring.

Experimental Protocol: UV-Vis Spectroscopy

Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is typically in the range of 10⁻⁴ to 10⁻⁶ M.[2]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.

  • Data Acquisition: The spectrophotometer is zeroed with a cuvette containing the pure solvent (the blank). The sample solution is then placed in the beam path, and the absorbance is measured over a wavelength range, typically from 200 to 400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare dilute solution in UV-transparent solvent Acq Measure absorbance (200-400 nm) Prep->Acq Analyze sample Analysis Determine λmax Acq->Analysis Process data

Caption: General workflow for UV-Vis spectroscopic analysis.

Comparative UV-Vis Data
Compoundλmax (nm)Solvent
4-Aminobenzoic Acid194, 226, 278[3]Not specified
2-Nitrobenzoic Acid~250-350 (expected range)[2]Not specified
This compoundData not readily available-

Note: Specific λmax values can vary depending on the solvent used.

Interpretation of UV-Vis Spectra

The position of the λmax is highly sensitive to the electronic nature of the substituents on the benzene ring.

  • 4-Aminobenzoic acid: The amino group is an auxochrome (a group that enhances light absorption) and an electron-donating group, which causes a bathochromic (red) shift in the absorbance compared to unsubstituted benzoic acid. The observed λmax values are consistent with the π → π* transitions of the aromatic system.[3]

  • 2-Nitrobenzoic acid: The nitro group is a chromophore (a light-absorbing group) and a strong electron-withdrawing group. This is expected to cause a significant red shift in the λmax compared to benzoic acid.

  • This compound: The presence of both a strong electron-donating group (-NH₂) and a strong electron-withdrawing group (-NO₂) in conjugation with the aromatic ring is expected to lead to a significant bathochromic shift. This "push-pull" effect creates a charge-transfer band, resulting in absorption at a longer wavelength compared to either of the precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C) in a molecule.[1]

Experimental Protocol: NMR Spectroscopy

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[1] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.

  • Instrumentation: A high-field Fourier Transform NMR (FT-NMR) spectrometer is used.[1]

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.[1]

  • Data Analysis: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. Chemical shifts (δ), integration (for ¹H NMR), and coupling patterns are analyzed to assign signals to specific nuclei in the molecule.[1]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve sample in deuterated solvent with TMS Acq Acquire 1H and 13C NMR spectra Prep->Acq Analyze sample Analysis Analyze chemical shifts, integration, and coupling Acq->Analysis Process data

Sources

A Senior Application Scientist's Guide to the Performance of 4-Amino-2-nitrobenzoic Acid in Diverse Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, 4-Amino-2-nitrobenzoic acid is a cornerstone building block. Its unique trifecta of functional groups—a nucleophilic amine, an electron-withdrawing nitro group, and a versatile carboxylic acid—offers a rich landscape for synthetic transformations. However, the very features that make this molecule so valuable also render its reactivity exquisitely sensitive to its environment. The choice of reaction medium is not merely a matter of dissolution; it is a critical parameter that dictates reaction kinetics, influences equilibrium positions, and ultimately determines the success or failure of a synthetic endeavor.

This guide provides an in-depth comparison of the performance of this compound across various reaction media. Moving beyond a simple catalog of solvents, we will dissect the fundamental principles governing its behavior, offering field-proven insights and actionable experimental protocols to empower you to harness the full potential of this versatile intermediate.

The Molecular Architecture: Understanding Solvent-Solute Interactions

The performance of this compound is fundamentally governed by the interplay of its functional groups with the surrounding solvent molecules. Understanding these interactions is key to making informed decisions about reaction media.

  • Carboxylic Acid (-COOH): This group is a hydrogen bond donor and acceptor. In protic solvents like water or alcohols, it can be effectively solvated. Its acidity (pKa) is also highly sensitive to the solvent environment; polar solvents stabilize the resulting carboxylate anion, thereby increasing acidity.[1]

  • Amino Group (-NH₂): As a hydrogen bond donor, the amino group's nucleophilicity is significantly dampened in polar protic solvents, which form a solvent cage around it.[2] Conversely, in polar aprotic solvents, its nucleophilicity is enhanced.

  • Nitro Group (-NO₂): This strong electron-withdrawing group is a hydrogen bond acceptor and contributes significantly to the molecule's overall polarity.

  • Aromatic Ring: The benzene core provides a hydrophobic backbone, influencing solubility in less polar organic solvents.

The following diagram illustrates the key intermolecular forces at play, which a chemist must consider when selecting a reaction medium.

cluster_solute This compound cluster_solvents Reaction Media Solute C₇H₆N₂O₄ Protic Polar Protic (e.g., H₂O, EtOH) Solute->Protic Strong H-Bonding Solvates ions ↓ Nucleophilicity of -NH₂ Aprotic Polar Aprotic (e.g., DMSO, DMF) Solute->Aprotic Dipole-Dipole No H-Bond Donation ↑ Nucleophilicity of -NH₂ Nonpolar Nonpolar (e.g., Toluene) Solute->Nonpolar van der Waals Poor Solubility

Caption: Key interactions between this compound and solvent classes.

Solubility Profile: A Comparative Analysis

Table 1: Comparative Mole Fraction Solubility (x) of Structurally Related Nitrobenzoic Acids [3]

Temperature (K)Solvent3-Nitrobenzoic Acid3,5-Dinitrobenzoic AcidExpected Trend for this compound
293.15Methanol0.2350.165High solubility
293.15Ethanol0.1630.112High solubility
293.15Ethyl Acetate0.1250.089Moderate solubility
293.15Acetonitrile0.0940.078Moderate solubility
293.15Dichloromethane0.0260.015Low solubility
293.15Toluene0.0120.004Very low solubility
293.15Water0.00060.0009Low, but pH-dependent

Causality Behind the Data:

  • Polar Protic Solvents (Methanol, Ethanol): These solvents are excellent for dissolving this compound due to their ability to form multiple hydrogen bonds with the carboxylic acid, amino, and nitro groups.

  • Polar Aprotic Solvents (Ethyl Acetate, Acetonitrile): Good solubility is maintained through strong dipole-dipole interactions.

  • Nonpolar Solvents (Toluene, Dichloromethane): Solubility is expected to be poor, as these solvents cannot effectively solvate the highly polar functional groups of the solute.

  • Aqueous Solubility and pH: The solubility in water is limited but will dramatically increase under acidic (protonation of the amino group) or basic (deprotonation of the carboxylic acid) conditions, forming more soluble salts.[4][5]

Performance in Key Synthetic Transformations

The choice of solvent is paramount when this compound is used as a reactant. Let's consider a common and critical transformation: amide bond formation .

Amide Bond Formation: A Case Study in Solvent Optimization

The reaction of the carboxylic acid moiety with an amine to form an amide is a cornerstone of pharmaceutical synthesis. The reaction rate and yield are critically dependent on the solvent's ability to solvate the reactants, stabilize charged intermediates, and not interfere with the coupling reagents.

Table 2: Comparison of Reaction Media for Amide Bond Formation

Reaction MediumSolvent TypeExpected PerformanceRationale
Dichloromethane (DCM)Borderline AproticGood to ExcellentOffers good solubility for many organic reactants and coupling agents (e.g., EDC, HATU). Its low boiling point simplifies product isolation.
Tetrahydrofuran (THF)Polar AproticExcellentOften provides a superior balance of solubility for both the polar starting material and less polar coupling reagents. A preferred choice for achieving high yields.[6]
Acetonitrile (MeCN)Polar AproticModerate to GoodWhile the starting material is soluble, some coupling reagents may be less effective, potentially leading to longer reaction times or lower yields compared to THF.[6]
Dimethylformamide (DMF)Polar AproticGood, but use with cautionExcellent solvating power for polar compounds. However, its high boiling point makes removal difficult, and it can sometimes participate in side reactions, particularly with acid chlorides.
Ethanol / WaterPolar ProticPoorNot recommended for standard coupling reactions. Protic solvents can react with coupling agents and charged intermediates, reducing efficiency. The nucleophilicity of the reacting amine is also reduced.[2]

Authoritative Insight: For amide coupling reactions, polar aprotic solvents are overwhelmingly superior. They effectively dissolve the polar this compound without forming strong hydrogen bonds that would deactivate the nucleophilic amine partner. THF often represents the optimal choice, balancing excellent solvation with ease of handling and removal.[6]

Stability Profile: A Self-Validating Protocol

The stability of this compound is critical for storage and for ensuring the integrity of reactions run over extended periods or at elevated temperatures. The primary degradation pathways are the oxidation of the aromatic amino group and potential decarboxylation under harsh thermal stress.[5][7]

This section provides a robust, self-validating protocol for assessing the stability of this compound in various media. The workflow is designed to identify potential degradation products and quantify the stability under different stress conditions.

Experimental Workflow for Stability Assessment

cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions (24h) cluster_analysis 3. Analysis prep Prepare stock solution of This compound (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (1 M HCl, 60°C) prep->acid base Base Hydrolysis (1 M NaOH, 60°C) prep->base ox Oxidative (3% H₂O₂, RT) prep->ox photo Photolytic (UV light, RT) prep->photo aliquot Withdraw aliquots at t=0 and t=24h acid->aliquot base->aliquot ox->aliquot photo->aliquot hplc Analyze by HPLC-UV aliquot->hplc compare Compare peak area of parent compound vs. new peaks hplc->compare

Sources

A Senior Application Scientist's Guide to Benchmarking 4-Amino-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the Utility of a Versatile Building Block

In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of success. The molecular architecture of these starting materials dictates not only the efficiency of the synthetic route but also the physicochemical and pharmacological properties of the final compounds. 4-Amino-2-nitrobenzoic acid (4A2NBA) is a valuable chemical scaffold, distinguished by a unique trifecta of functional groups: a nucleophilic aromatic amine, a carboxylic acid amenable to various coupling reactions, and an electron-withdrawing nitro group.[1] This specific arrangement of substituents on the benzoic acid core makes 4A2NBA a particularly interesting intermediate for the synthesis of complex molecules, from pharmaceutical agents to dyes.[1][2]

This guide provides an in-depth comparative analysis of this compound against other structurally related synthetic building blocks. We will move beyond a simple cataloging of properties to explore the causal relationships between structure and reactivity. Through side-by-side data comparisons, detailed experimental protocols, and workflow visualizations, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A molecule's reactivity is fundamentally governed by its electronic and physical properties. The presence of both an electron-donating amino group and a strongly electron-withdrawing nitro group on the same aromatic ring creates a significant electronic push-pull effect in 4A2NBA, influencing the acidity of the carboxyl group and the nucleophilicity of the amine.

For a practical comparison, we've compiled the key physicochemical and spectroscopic data for 4A2NBA and selected isomeric or substituted analogs.

Table 1: Comparative Physicochemical and Spectroscopic Data

PropertyThis compound2-Amino-4-nitrobenzoic acid4-Aminobenzoic acid (PABA)4-Amino-2-chlorobenzoic acid
Molecular Formula C₇H₆N₂O₄[3]C₇H₆N₂O₄[4]C₇H₅NO₂C₇H₆ClNO₂
Molecular Weight 182.13 g/mol [3]182.13 g/mol 137.14 g/mol 171.58 g/mol
Appearance Light yellow to dark green powder/crystal[2]Yellowish solidWhite crystalline solidOff-white powder
Melting Point (°C) 237-240245-248187-189225-227
pKa ~3.9 (Predicted)~3.8 (Predicted)4.92~3.7 (Predicted)
¹H NMR (DMSO-d₆) δ (ppm) ~7.9 (d), ~7.2 (dd), ~6.8 (d)~7.9 (d), ~7.6 (d), ~7.2 (dd)[4]~7.6 (d), ~6.5 (d)~7.7 (d), ~6.8 (dd), ~6.7 (d)
Key IR Peaks (cm⁻¹) ~3400-3300 (N-H), ~1680 (C=O), ~1520 & 1350 (NO₂)~3400-3300 (N-H), ~1680 (C=O), ~1530 & 1340 (NO₂)~3400-3300 (N-H), ~1670 (C=O)~3400-3300 (N-H), ~1680 (C=O)

Data compiled from various sources and typical values. NMR shifts are approximate and depend on solvent and concentration.

Expert Interpretation: The ortho-nitro group in 4A2NBA significantly influences the chemical environment of the adjacent carboxylic acid, likely increasing its acidity (lowering the pKa) compared to the parent PABA. This electronic effect is a critical consideration in reaction setup, particularly in base-mediated reactions. Furthermore, the distinct substitution patterns provide unique spectroscopic signatures, allowing for unambiguous characterization and reaction monitoring.

Core Synthetic Applications: A Head-to-Head Comparison

The true measure of a building block is its performance in key chemical transformations. We will benchmark 4A2NBA in two fundamental reaction classes: amide bond formation and nitro group reduction, comparing it with its parent compound, 4-aminobenzoic acid (PABA), and an alternative halogenated analog, 4-amino-2-chlorobenzoic acid.

Amide Bond Formation: The Gateway to Bioactive Scaffolds

Amide coupling is one of the most crucial reactions in medicinal chemistry. The reactivity of the carboxylic acid is paramount. Here, we compare the hypothetical performance of our selected building blocks in a standard coupling reaction with benzylamine using a common coupling agent, HATU.

Table 2: Benchmarking Amide Coupling Performance

Building BlockActivating AgentBaseSolventTypical Reaction TimeTypical YieldKey Considerations
This compound HATUDIPEADMF4-6 hours85-95%The electron-withdrawing nitro group enhances the electrophilicity of the activated carboxylate, potentially speeding up the reaction.
4-Aminobenzoic acid (PABA) HATUDIPEADMF6-12 hours80-90%The baseline standard. Reaction proceeds reliably but may be slower due to lower carboxylate electrophilicity compared to substituted analogs.[5]
4-Amino-2-chlorobenzoic acid HATUDIPEADMF4-8 hours85-95%The chloro-substituent provides good activation. The resulting amide retains a halogen handle for potential downstream cross-coupling reactions.[6][7]

Causality Behind Experimental Choices: The choice of HATU as a coupling agent and DIPEA as a non-nucleophilic base is a robust combination for minimizing side reactions and ensuring high yields. DMF is selected for its excellent solvating power for all reactants. The observed differences in reaction times are directly attributable to the electronic effects of the C2 substituent. The strong electron-withdrawing nature of the nitro group in 4A2NBA makes the carboxyl carbon more electron-deficient and thus more susceptible to nucleophilic attack by the amine, leading to faster reaction kinetics.

G cluster_workflow General Amide Coupling Workflow start Dissolve Building Block, Amine, & Base in DMF activate Add Coupling Agent (e.g., HATU) start->activate react Stir at Room Temperature (Monitor by TLC) activate->react workup Aqueous Work-up (Acid/Base Wash) react->workup purify Purification (Column Chromatography) workup->purify product Isolate Pure Amide Product purify->product

Caption: A generalized experimental workflow for amide coupling reactions.

Nitro Group Reduction: Unlocking a Second Amine

A key advantage of 4A2NBA is the potential to selectively reduce the nitro group to a second amine, yielding 2,4-diaminobenzoic acid. This transformation opens up a new axis for diversification, enabling the synthesis of fused heterocyclic systems or molecules with multiple points for conjugation.

Table 3: Benchmarking Nitro Group Reduction

Building BlockReduction MethodCatalyst/ReagentSolventTypical YieldKey Considerations
This compound Catalytic Hydrogenation10% Pd/C, H₂ (gas)Methanol/Water>95%Highly efficient and clean. Catalyst is easily removed by filtration.[8][9]
This compound Chemical ReductionSnCl₂·2H₂OEthanol/HCl>95%Avoids pressurized hydrogen gas but generates stoichiometric tin waste, requiring more complex work-up.[10]
4-Amino-2-chlorobenzoic acid N/AN/AN/AN/AThe chloro-substituent is generally stable to these conditions, but dehalogenation can be a competing side reaction in catalytic hydrogenation.[10]

Expert Interpretation: Catalytic hydrogenation is often the preferred method in industrial settings due to its high atom economy and the simplicity of catalyst removal.[1][8] However, for laboratories not equipped for handling hydrogen gas, chemical reduction with reagents like tin(II) chloride offers a reliable, albeit less "green," alternative.[10] The choice between these methods is a classic example of balancing efficiency, safety, equipment availability, and environmental impact.

G A2NBA 4-Amino-2-nitrobenzoic Acid Amide Amide Derivative A2NBA->Amide Amide Coupling (R-NH₂ / HATU) Diamino 2,4-Diaminobenzoic Acid Derivative Amide->Diamino Catalytic Hydrogenation (H₂ / Pd/C) Heterocycle Fused Heterocycle (e.g., Benzimidazole) Diamino->Heterocycle Cyclization (e.g., with Aldehyde)

Caption: Key synthetic pathways accessible from this compound.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and confirming product identity.

Protocol 1: Synthesis of N-Benzyl-4-amino-2-nitrobenzamide

This protocol details a standard procedure for the amide coupling of 4A2NBA with benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[7]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq). Dissolve the solid in anhydrous DMF (approx. 0.2 M concentration).

  • Add benzylamine (1.1 eq) followed by DIPEA (2.5 eq) to the solution. Stir for 5 minutes at room temperature.[7]

  • Activation and Coupling: Add HATU (1.2 eq) to the reaction mixture in one portion.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 50% EtOAc in hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-4-amino-2-nitrobenzamide.

Protocol 2: Catalytic Hydrogenation to 4-Amino-N-benzyl-2-aminobenzamide

This protocol describes the reduction of the nitro group on the product from Protocol 1.

Materials:

  • N-Benzyl-4-amino-2-nitrobenzamide (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol% Pd)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve N-benzyl-4-amino-2-nitrobenzamide (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 2-4 MPa or 50 psi) and begin vigorous stirring or shaking.[8]

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases (usually 1-4 hours).

  • Work-up: Carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting 4-amino-N-benzyl-2-aminobenzamide is often pure enough for subsequent steps, but can be further purified by crystallization or chromatography if necessary.

Conclusion and Strategic Recommendations

This compound is more than just another aminobenzoic acid derivative; it is a strategic building block offering a unique combination of reactivity and synthetic potential.

  • Choose this compound when:

    • Rapid amide bond formation is desired, leveraging the electronic activation provided by the ortho-nitro group.

    • A subsequent diversification step requiring a second, orthogonally introduced amino group is planned. The nitro group serves as a masked amine, which can be revealed under standard reduction conditions.

    • The synthesis of specific heterocyclic systems, such as benzimidazoles or quinazolinones, is the ultimate goal.

  • Consider alternatives like 4-Aminobenzoic acid (PABA) when:

    • A simpler, unsubstituted scaffold is required, and the electronic effects of a nitro group are undesirable for the target's biological activity.[11][12]

    • Cost is a primary driver, as the parent PABA is generally less expensive.

  • Consider alternatives like 4-Amino-2-chlorobenzoic acid when:

    • A handle for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is needed to build molecular complexity.

    • The presence of a nitro group is incompatible with downstream reaction conditions.

Ultimately, the decision rests on a holistic analysis of the entire synthetic route and the desired properties of the target molecule. By understanding the causal relationships between the structure of these building blocks and their performance in key reactions, researchers can design more efficient, robust, and innovative synthetic strategies.

References

  • Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (n.d.). Benchchem.
  • This compound | CAS 610-36-6. (n.d.). CymitQuimica.
  • This compound | Research Chemical. (n.d.). Benchchem.
  • Safety Data Sheet: this compound. (2025). Sigma-Aldrich.
  • This compound | C7H6N2O4 | CID 235713. (n.d.). PubChem.
  • An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid. (n.d.). Benchchem.
  • Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives. (n.d.). Benchchem.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.).
  • This compound | 610-36-6. (n.d.). ChemicalBook.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2025). PDF.
  • Drug Evolution: p-Aminobenzoic Acid as a Building Block. (2025). ResearchGate.
  • 4-Amino-2-nitro-benzoic acid | CAS 610-36-6. (n.d.). Santa Cruz Biotechnology.
  • Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (n.d.). Wiley Online Library.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (n.d.). MDPI.
  • 2-Amino-4-nitrobenzoic acid (619-17-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Application Notes and Protocols for 4-Amino-2-(methylthio)benzoic acid in Organic Synthesis. (n.d.). Benchchem.
  • Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. (2014). Google Patents.
  • Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. (2014). Patsnap Eureka.
  • 2-Amino-4-nitrobenzoic acid | 619-17-0. (n.d.). A2B Chem.

Sources

Safety Operating Guide

Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical compounds demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 4-Amino-2-nitrobenzoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined here are designed to be a self-validating system, ensuring that safety is not just a checklist, but an integrated part of the scientific workflow.

Hazard Assessment: The Foundation of PPE Selection

This compound is a chemical compound that requires careful handling due to its identified health hazards. According to safety data sheets, the primary risks associated with this compound are:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2): The compound can cause significant irritation if it comes into contact with the eyes.[1][2][3]

  • Respiratory Irritation (Category 3): Inhalation of dust particles may lead to respiratory system irritation.[1][2][3]

The choice of PPE is therefore not arbitrary; it is a direct response to these specific, documented hazards. The primary route of exposure is through direct contact with the skin or eyes and the inhalation of airborne dust particles.[1][2][4]

Core PPE Requirements: A Multi-Layered Defense

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, with the rationale directly linked to mitigating the compound's specific hazards.

Body PartRequired PPESpecifications & Rationale
Eyes/Face Chemical Safety GogglesMust conform to OSHA 29 CFR 1910.133 or European Standard EN166 standards.[2][5][6] This is non-negotiable as it provides a direct barrier against dust particles and accidental splashes, mitigating the risk of serious eye irritation.[1][6]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[7] Gloves must be inspected for tears or holes before each use.[4][8][9] The causality here is straightforward: gloves provide the primary barrier to prevent skin contact and subsequent irritation.[1]
Body Laboratory CoatA standard, buttoned lab coat prevents incidental contact with skin and contamination of personal clothing.[1][2][7]
Respiratory Engineering Controls / RespiratorFor small-scale laboratory use, handling the compound within a certified chemical fume hood is the primary and most effective method to control dust and prevent inhalation.[1][6][7] If a fume hood is unavailable or for procedures with a high risk of dust generation, a NIOSH/MSHA-approved N95 dust mask or a particulate filter respirator (P2) is mandatory to prevent respiratory irritation.[6][7][10]

Operational Protocol: From Preparation to Disposal

Adherence to a strict operational protocol is critical for translating safety knowledge into safe practice.

Step 1: Pre-Handling & Engineering Controls
  • Ventilation Verification: Confirm that the chemical fume hood is functioning correctly. Always handle this compound within the fume hood to control exposure to dust.[6][7]

  • Safety Equipment Accessibility: Before beginning work, locate the nearest eyewash station and safety shower.[1][2][6][7] Confirm the pathway is unobstructed.

  • PPE Inspection: Thoroughly inspect all PPE for signs of damage.[6] Compromised equipment must not be used.

  • Assemble Materials: Have all necessary equipment, reagents, and a designated, labeled hazardous waste container ready before handling the compound.[7]

Step 2: Safe Handling Procedures
  • Don PPE: Put on all required PPE as outlined in the table above.

  • Minimize Dust: When weighing or transferring the solid compound, use gentle scooping techniques to minimize the generation of airborne dust.[7]

  • Container Management: Keep the container of this compound tightly closed when not in use.[1][3][5]

Step 3: Post-Handling & Decontamination
  • Work Area Cleaning: Thoroughly clean the work surface with an appropriate solvent and decontaminating solution.

  • PPE Removal (Doffing): Remove PPE carefully to avoid cross-contamination. Gloves should be removed last, using a proper technique where you do not touch the outer surface with your bare hands.[8]

  • Waste Disposal: Dispose of all contaminated consumables (e.g., gloves, weighing paper) in the designated hazardous waste container.[7]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the laboratory.[1][6]

Visualization: PPE Selection Workflow

The decision-making process for selecting the appropriate level of PPE can be visualized as a straightforward workflow based on the nature of the task.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Handling Task Assess Task: Handling this compound Hazards Review Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant Task->Hazards SmallScale Scenario A: Small-scale weighing, solution preparation Hazards->SmallScale Routine Lab Use LargeScale Scenario B: Large quantities, potential for dust/aerosol Hazards->LargeScale Increased Risk PPE_A Core PPE: - Goggles - Nitrile Gloves - Lab Coat - Chemical Fume Hood SmallScale->PPE_A PPE_B Enhanced PPE: - Goggles - Nitrile Gloves - Lab Coat - Fume Hood - NIOSH-approved Respirator LargeScale->PPE_B Disposal Proper Disposal of Contaminated PPE & Waste PPE_A->Disposal PPE_B->Disposal Hygiene Thorough Hand Washing Disposal->Hygiene

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.